2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
Description
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWISJFMAVDXJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, a significant heterocyclic compound with applications in medicinal chemistry and drug development. The guide focuses on the well-established Phillips condensation method, offering a detailed, step-by-step protocol, mechanistic insights, and a discussion of key experimental parameters. Furthermore, it outlines essential characterization techniques to ensure the identity and purity of the synthesized compound. This document is intended to be a practical resource for researchers and scientists in the field of organic synthesis and pharmaceutical development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Benzimidazole derivatives have demonstrated efficacy as antiviral, anticancer, antihypertensive, and anthelmintic agents. The title compound, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, incorporates this key scaffold with an ethylamine substituent at the 2-position and a methyl group on one of the imidazole nitrogens, making it a valuable building block for the synthesis of more complex drug candidates.
Strategic Approaches to Benzimidazole Synthesis
The construction of the benzimidazole ring system can be achieved through several synthetic strategies. The most prominent and widely utilized method is the Phillips condensation , which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1][2][3] This method is favored for its reliability and the ready availability of starting materials.
Alternative approaches include the condensation of o-phenylenediamines with aldehydes followed by oxidation, or the reaction with various C1 sources catalyzed by transition metals.[4][5] While these methods offer alternative routes, the Phillips condensation remains the most direct and classical approach for the synthesis of 2-alkyl-substituted benzimidazoles.
Rationale for Employing the Phillips Condensation
For the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, the Phillips condensation presents a logical and efficient pathway. The key starting materials are N-methyl-o-phenylenediamine and a suitable derivative of β-alanine. The acid-catalyzed condensation and subsequent cyclization directly yield the desired benzimidazole core with the ethylamine side chain precursor at the 2-position. The N-methyl group on the diamine precursor ensures the formation of the 1-methylbenzimidazole regioisomer.
The Core Synthesis: A Detailed Experimental Protocol
This section outlines a detailed, step-by-step protocol for the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine via the Phillips condensation.
Necessary Starting Materials and Reagents
-
N-methyl-o-phenylenediamine
-
β-Alanine
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) (for salt formation, optional)
Step-by-Step Synthesis
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-o-phenylenediamine (1.0 equivalent) and β-alanine (1.1 equivalents).
-
Carefully add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to ensure a stirrable paste (typically 10-20 times the weight of the limiting reagent).
Step 2: The Condensation Reaction
-
Heat the reaction mixture with stirring in an oil bath to 150-160 °C.
-
Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol).
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly add crushed ice to the reaction mixture to hydrolyze the polyphosphoric acid. This is an exothermic process and should be done in a well-ventilated fume hood.
-
Once the PPA is fully hydrolyzed, basify the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is approximately 10-11. This should be done in an ice bath to control the temperature.
-
The product will precipitate as a solid or an oil. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
-
Alternatively, the product can be converted to its hydrochloride salt by dissolving the free base in a minimal amount of ethanol and adding a solution of HCl in ethanol or diethyl ether. The resulting salt can then be recrystallized.
Mechanistic Insights and Key Experimental Parameters
The synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine via the Phillips condensation proceeds through a well-understood mechanism.
The Reaction Mechanism
The reaction is initiated by the acylation of one of the amino groups of N-methyl-o-phenylenediamine by β-alanine under the acidic conditions provided by polyphosphoric acid. This forms an N-acylated intermediate. The second, less reactive amino group then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide. This is followed by a dehydration step, leading to the formation of the imidazole ring.
Caption: Reaction mechanism for the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Critical Parameters and Their Justification
-
Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a dehydrating agent. Its high viscosity and ability to promote acylation and cyclization at elevated temperatures make it an ideal medium for this reaction.
-
Temperature: The reaction requires high temperatures (150-160 °C) to overcome the activation energy for both the initial acylation and the subsequent cyclodehydration steps.
-
Stoichiometry: A slight excess of β-alanine is often used to ensure complete consumption of the N-methyl-o-phenylenediamine.
-
Work-up: The careful and slow addition of ice to hydrolyze PPA is crucial for safety and to prevent excessive heat generation. Subsequent basification is necessary to deprotonate the product and facilitate its extraction into an organic solvent.
Characterization and Validation
To confirm the successful synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, a combination of spectroscopic techniques is employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, a singlet for the N-methyl group, and two triplets corresponding to the ethylamine side chain.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the N-methyl carbon, and the two carbons of the ethylamine moiety. The chemical shift of the C2 carbon of the benzimidazole ring is particularly diagnostic.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N stretching of the imidazole ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Purity Assessment
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product.
-
Melting Point: A sharp and well-defined melting point is indicative of a pure compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm), N-CH₃ (singlet, ~3.7 ppm), -CH₂-N (triplet, ~3.1 ppm), -CH₂-C (triplet, ~2.9 ppm), -NH₂ (broad singlet) |
| ¹³C NMR | Aromatic carbons (~110-155 ppm), C2 of benzimidazole (~155 ppm), N-CH₃ (~30 ppm), -CH₂-N (~40 ppm), -CH₂-C (~30 ppm) |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~3050 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1620 (C=N stretch) |
| Mass Spec | [M+H]⁺ at m/z = 176.11 |
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is readily achievable through the robust and well-documented Phillips condensation reaction. This guide provides a detailed protocol, mechanistic understanding, and characterization framework to aid researchers in the successful synthesis and validation of this important heterocyclic compound. The principles and techniques described herein are broadly applicable to the synthesis of other 2-substituted benzimidazole derivatives, further highlighting the versatility of this synthetic methodology.
References
-
Organic Syntheses Procedure. Benzimidazole. Available at: [Link]
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Phillips, M. A. The Formation of 2-Substituted Benziminazoles. J. Chem. Soc.1928 , 2393-2399. Available at: [Link]
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Wright, J. B. The Chemistry of the Benzimidazoles. Chem. Rev.1951 , 48 (3), 397–541. Available at: [Link]
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Preston, P. N. Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chem. Rev.1974 , 74 (3), 279–314. Available at: [Link]
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S. M. Abdur Rahman et al. Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka Univ. J. Pharm. Sci.2016 , 15 (1), 83-87. Available at: [Link]
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ResearchGate. Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Available at: [Link]
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MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure and Properties of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, a heterocyclic amine belonging to the pharmacologically significant benzimidazole class. The benzimidazole scaffold is a core structural motif in numerous FDA-approved drugs, highlighting the importance of understanding the nuanced structure-activity relationships of its derivatives.[1] This document delineates the molecular architecture of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, including its key chemical identifiers, and provides a detailed synthesis protocol. Furthermore, it presents a thorough characterization of the molecule through an analysis of its spectroscopic data. The guide also explores the potential biological activities of this compound, drawing on the known pharmacological profiles of related benzimidazole derivatives and suggesting avenues for future research in drug discovery and development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of a benzene and an imidazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to naturally occurring purine nucleosides allows benzimidazole derivatives to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[2] This has resulted in the development of a wide array of drugs with diverse therapeutic applications, including antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer agents.[2][3] The specific functionalization of the benzimidazole core, such as the introduction of an N-methyl group and an ethylamine side chain in 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, can significantly influence its physicochemical properties and biological targets. This guide focuses on elucidating the molecular characteristics of this particular derivative to provide a solid foundation for its further investigation and potential application in drug discovery programs.
Molecular Structure and Chemical Properties
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a substituted benzimidazole with a molecular formula of C₁₀H₁₃N₃ and a molecular weight of 175.23 g/mol .[4] The core of the molecule is the bicyclic benzimidazole system, with a methyl group attached to one of the nitrogen atoms of the imidazole ring (N-1) and an ethylamine group at the 2-position of the imidazole ring.
The presence of the basic ethylamine side chain and the nitrogen atoms within the benzimidazole ring system imparts specific chemical properties to the molecule, influencing its solubility, pKa, and ability to form salts. For ease of handling and improved solubility in biological media, this compound is also available as its dihydrochloride salt.[5]
Chemical Identifiers
A clear identification of the molecule is crucial for accurate research and communication. The key identifiers for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine | [4] |
| Synonym(s) | 2-(2-Aminoethyl)-1-methyl-1H-benzimidazole | N/A |
| CAS Number | 184959-13-5 | [4] |
| Molecular Formula | C₁₀H₁₃N₃ | [4] |
| Molecular Weight | 175.23 g/mol | [4] |
| InChI Key | KYWISJFMAVDXJU-UHFFFAOYSA-N | [4] |
Synthesis and Purification
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and effective method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, the logical starting materials are N-methyl-o-phenylenediamine and a suitable derivative of 3-aminopropanoic acid.
Synthetic Pathway
The following diagram illustrates a plausible synthetic route for the preparation of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Caption: Proposed Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis and purification of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. This protocol is based on established principles of benzimidazole synthesis and should be performed by qualified personnel in a well-equipped chemical laboratory.
Materials:
-
N-methyl-o-phenylenediamine
-
3-Chloropropionyl chloride
-
Ammonia solution (concentrated)
-
Hydrochloric acid (4 M)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Ethanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Acylation of N-methyl-o-phenylenediamine: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methyl-o-phenylenediamine in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add 3-chloropropionyl chloride dropwise to the cooled solution. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Isolation of the Intermediate: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude N-(2-(methylamino)phenyl)-3-chloropropanamide.
-
Cyclization and Amination: To the crude intermediate, add a concentrated solution of ammonia in ethanol in a sealed pressure vessel. Heat the mixture at 100-120 °C for 12-18 hours.
-
Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
Aromatic Protons: Signals in the range of 7.1-7.6 ppm, corresponding to the four protons on the benzene ring. The splitting patterns will be indicative of their positions.
-
N-Methyl Protons: A singlet around 3.8 ppm, corresponding to the three protons of the methyl group attached to the nitrogen atom.
-
Ethylamine Protons: Two triplets in the range of 2.8-3.2 ppm, each integrating to two protons, corresponding to the two methylene groups of the ethylamine side chain. The coupling between these adjacent methylene groups results in the triplet splitting pattern.
-
Amine Protons: A broad singlet corresponding to the two protons of the primary amine group. The chemical shift of this signal can vary depending on the concentration and solvent.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
Benzimidazole Carbons: Signals in the aromatic region (110-155 ppm). The quaternary carbon at the 2-position of the imidazole ring is typically observed downfield.
-
N-Methyl Carbon: A signal around 30 ppm.
-
Ethylamine Carbons: Two signals for the methylene carbons of the ethylamine side chain, typically in the range of 25-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Key IR Absorptions (cm⁻¹):
-
N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Stretching: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching appears in the 2850-2960 cm⁻¹ region.
-
C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ range are characteristic of the C=N and C=C stretching vibrations within the benzimidazole ring system.
-
N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): An intense peak at m/z = 175, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for benzimidazoles involve cleavage of the side chains. A significant fragment would be expected from the loss of the ethylamine group.
Potential Biological Activities and Research Applications
While specific biological data for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is not extensively reported in the literature, the benzimidazole scaffold is a well-established pharmacophore with a wide range of activities.[1]
Antimicrobial and Antiparasitic Potential
Many benzimidazole derivatives exhibit potent antimicrobial and antiparasitic properties.[1][3] These compounds can interfere with key cellular processes in microorganisms and parasites. Further investigation into the antimicrobial and antiparasitic activity of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a promising area of research.
Anticancer and Anti-inflammatory Properties
The structural similarity of benzimidazoles to purine bases allows them to interact with various enzymes and receptors involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.[1] The potential of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine as an anticancer or anti-inflammatory agent warrants further exploration.
Histamine Receptor Antagonism
Given the structural features of an ethylamine side chain, a common motif in histamine receptor ligands, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine could potentially interact with histamine receptors.[6] Histamine H1 receptor antagonists are widely used in the treatment of allergic conditions.[7] Investigating the affinity and activity of this compound at histamine receptors could reveal novel therapeutic applications.
Conclusion
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a molecule of significant interest due to its core benzimidazole structure, a scaffold with proven therapeutic value. This technical guide has provided a detailed overview of its molecular structure, a plausible and detailed synthetic protocol, and a comprehensive outline of its spectroscopic characterization. The exploration of its potential biological activities, based on the known pharmacology of the benzimidazole class, opens up exciting avenues for future research in medicinal chemistry and drug development. The information presented herein serves as a valuable resource for scientists working to unlock the full therapeutic potential of this and related benzimidazole derivatives.
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Spectroscopic Characterization of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic characterization of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, a key intermediate in pharmaceutical research and development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for synthesis confirmation, purity assessment, and metabolic studies. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the analytical methodologies.
Molecular Structure and its Spectroscopic Implications
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine possesses a unique electronic and structural framework that dictates its spectroscopic behavior. The molecule consists of a benzimidazole core, N-methylated at the 1-position, with an ethylamine substituent at the 2-position. This substitution pattern breaks the symmetry of the benzimidazole ring, leading to a more complex spectroscopic signature compared to its unsubstituted or symmetrically substituted counterparts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the benzimidazole ring, the ethylamine side chain, and the N-methyl group. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the aromatic ring current.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic-H | 7.20 - 7.80 | Multiplet | - | The four protons on the benzene ring will appear as a complex multiplet due to their distinct chemical environments. |
| N-CH₃ | ~3.80 | Singlet | - | The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet. |
| -CH₂- (ethyl) | ~3.00 - 3.20 | Triplet | ~7-8 | These two protons are adjacent to the -NH₂ group and will appear as a triplet. |
| -CH₂- (ethyl) | ~2.80 - 3.00 | Triplet | ~7-8 | These two protons are adjacent to the benzimidazole ring and will appear as a triplet. |
| -NH₂ | Variable | Broad Singlet | - | The chemical shift of the amine protons is concentration and solvent dependent and may exchange with D₂O. |
Causality in Experimental Choices:
The choice of a deuterated solvent is critical for ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[1] However, due to the potential for hydrogen bonding with the amine group, deuterated dimethyl sulfoxide (DMSO-d₆) can also be an excellent solvent, often providing sharper signals for exchangeable protons.[2][3] The use of a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the aromatic protons.[1]
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Due to the lack of symmetry, all ten carbon atoms in 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine are expected to be chemically non-equivalent and thus produce distinct signals.
Expected ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (Benzimidazole) | 155 - 160 | Quaternary carbon, significantly deshielded by the two adjacent nitrogen atoms. |
| C4/C7a (Benzimidazole) | 135 - 145 | Aromatic quaternary carbons at the ring fusion. |
| C5/C6 (Benzimidazole) | 120 - 130 | Aromatic CH carbons. |
| C7/C4 (Benzimidazole) | 110 - 120 | Aromatic CH carbons. |
| N-CH₃ | ~30 | Methyl carbon attached to nitrogen. |
| -CH₂- (ethyl) | ~40 | Methylene carbon attached to the benzimidazole ring. |
| -CH₂- (ethyl) | ~35 | Methylene carbon attached to the amine group. |
Expert Insights on ¹³C NMR:
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The quaternary carbon at the 2-position of the benzimidazole ring is expected to be the most downfield-shifted due to the strong deshielding effect of the two neighboring nitrogen atoms.[1][3] The presence of the N-methyl group prevents the tautomerism often observed in N-unsubstituted benzimidazoles, leading to a well-resolved spectrum with sharp signals for all carbon atoms of the benzimidazole core.[3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, electrospray ionization (ESI) in positive ion mode is the preferred method due to the presence of basic nitrogen atoms that can be readily protonated.
Expected Mass Spectrometry Data:
-
Molecular Ion (M+H)⁺: The protonated molecule is expected at an m/z of 176.24.
-
Key Fragmentation Pathways: The fragmentation of the parent ion will likely involve the cleavage of the ethylamine side chain. A common fragmentation pattern for benzimidazoles involves the loss of the substituent at the 2-position.
Experimental Workflow for LC-MS/MS Analysis:
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antihistaminic, antimicrobial, antiviral, and anticancer properties.[2][3] This guide focuses on the putative mechanism of action of a specific derivative, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. Due to a lack of direct experimental data for this particular molecule, this document synthesizes information from structurally related compounds and the broader class of benzimidazole derivatives to propose a scientifically grounded hypothesis regarding its biological targets and cellular effects.
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a structural analogue of histamine, a key biogenic amine involved in a plethora of physiological and pathological processes.[4] The core structure features a benzimidazole ring system, which is bioisosteric to the imidazole ring of histamine, and an ethylamine side chain, a critical pharmacophore for histamine receptor recognition. The methylation at the N1 position of the benzimidazole ring may influence its pharmacokinetic properties and target affinity. This structural similarity strongly suggests that 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine may exert its effects through interaction with histamine receptors. Furthermore, the ethylamine moiety also raises the possibility of interaction with enzymes involved in monoamine metabolism, such as monoamine oxidase (MAO).
This guide will explore the dual hypothesis that 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine acts as a modulator of histamine receptors and as an inhibitor of monoamine oxidase. We will delve into the theoretical underpinnings of these interactions, propose detailed experimental protocols for their validation, and provide a framework for future research into this promising compound.
Proposed Primary Mechanism of Action: Histamine Receptor Modulation
The structural analogy between 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine and histamine points towards the histamine receptor family as the primary biological target. Histamine receptors are a class of G-protein coupled receptors (GPCRs) that are categorized into four subtypes: H1, H2, H3, and H4.[5] Each subtype exhibits a distinct tissue distribution and couples to different intracellular signaling pathways, thereby mediating a wide array of physiological responses.
Histamine Receptor Subtypes and Signaling Pathways
-
H1 Receptor: Primarily coupled to Gq/11, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), leading to smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[6][7]
-
H2 Receptor: Coupled to Gs, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). This pathway is famously involved in the stimulation of gastric acid secretion.[5][6]
-
H3 Receptor: Coupled to Gi/o, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. H3 receptors primarily function as presynaptic autoreceptors in the central nervous system, regulating the release of histamine and other neurotransmitters.[5][8][9]
-
H4 Receptor: Also coupled to Gi/o, its activation leads to a decrease in cAMP and mobilization of intracellular calcium. The H4 receptor is predominantly expressed on cells of the immune system and is involved in inflammatory and immune responses.[6]
Given the ethylamine side chain, a key feature for histamine receptor agonism, it is plausible that 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine acts as an agonist or partial agonist at one or more of these receptor subtypes. The N1-methylation may confer selectivity for a particular subtype.
Caption: Putative signaling pathways of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine via histamine receptors.
Proposed Secondary Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine, as well as exogenous amines.[10][11][12] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[10][11][12] Inhibition of MAOs leads to an increase in the concentration of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[11][13]
The ethylamine side chain of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine makes it a potential substrate or inhibitor for MAOs. Benzimidazole derivatives have been reported to exhibit MAO inhibitory activity.[14][15] Therefore, it is conceivable that this compound could act as an inhibitor of either MAO-A or MAO-B, or both.
Caption: Proposed mechanism of MAO inhibition by 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Experimental Protocols for Mechanism of Action Validation
To elucidate the precise mechanism of action of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, a series of in vitro assays are proposed. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Histamine Receptor Binding and Functional Assays
This assay determines the binding affinity (Ki) of the test compound for each histamine receptor subtype by measuring its ability to displace a specific radiolabeled antagonist.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human H1, H2, H3, or H4 receptors.
-
Radioligands: [³H]mepyramine (for H1), [³H]tiotidine (for H2), [³H]Nα-methylhistamine (for H3), [³H]histamine (for H4).
-
Test Compound: 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
-
Non-specific binding control: High concentration of unlabeled histamine or a known antagonist for each receptor subtype.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
These assays determine whether the test compound acts as an agonist or antagonist at each histamine receptor subtype by measuring the downstream signaling events.
-
H1 Receptor (Calcium Mobilization Assay): [7][16]
-
Culture cells expressing the H1 receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Add the test compound at various concentrations.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
To test for antagonism, pre-incubate the cells with the test compound before adding a known H1 agonist (e.g., histamine).
-
-
H2, H3, and H4 Receptors (cAMP Accumulation Assay): [6]
-
Culture cells expressing the respective receptor subtype in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For H3 and H4 receptors (Gi/o-coupled), stimulate adenylyl cyclase with forskolin.
-
Add the test compound at various concentrations.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF kit.
-
To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist.
-
Caption: Experimental workflow for characterizing histamine receptor interaction.
Monoamine Oxidase Inhibition Assay
This assay determines the inhibitory potential of the test compound against MAO-A and MAO-B. A common method is a fluorometric assay that detects the production of hydrogen peroxide.[10][17]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate: p-tyramine (for both MAO-A and MAO-B) or specific substrates like kynuramine.[11][12]
-
Fluorogenic probe: Amplex® Red or similar.
-
Horseradish peroxidase (HRP).
-
Test Compound: 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
Assay buffer: 100 mM potassium phosphate, pH 7.4.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the MAO enzyme (A or B), assay buffer, and either buffer (for control activity) or the test compound.
-
Pre-incubate for a specified time.
-
Initiate the reaction by adding a mixture of the substrate, HRP, and the fluorogenic probe.
-
Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of reaction.
-
Determine the IC50 value of the test compound for both MAO-A and MAO-B.
Caption: Experimental workflow for the monoamine oxidase inhibition assay.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Putative Histamine Receptor Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Agonist Potency (EC50, nM) | Antagonist Potency (IC50, nM) |
| H1 | Calcium Mobilization | |||
| H2 | cAMP Accumulation | |||
| H3 | cAMP Accumulation | |||
| H4 | cAMP Accumulation |
Table 2: Putative Monoamine Oxidase Inhibitory Potency (IC50) of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
| Enzyme Isoform | Inhibitory Potency (IC50, µM) |
| MAO-A | |
| MAO-B |
Interpretation of these results will reveal the primary mechanism of action. A high affinity and functional potency at a specific histamine receptor subtype would indicate this as the primary target. Similarly, a low IC50 value for one or both MAO isoforms would suggest a significant role for this mechanism. It is also possible that the compound exhibits a dual mechanism of action, which could have interesting therapeutic implications.
Conclusion and Future Directions
This technical guide has outlined a plausible, dual mechanism of action for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, centered on the modulation of histamine receptors and the inhibition of monoamine oxidase. The proposed experimental protocols provide a clear roadmap for the validation of these hypotheses. The structural similarity to histamine, coupled with the known pharmacological profile of the benzimidazole scaffold, makes this compound a compelling candidate for further investigation.
Future research should focus on conducting the proposed in vitro assays to determine the precise molecular targets. Subsequent studies could involve in vivo models to assess the physiological effects of this compound and to explore its therapeutic potential in areas such as allergic inflammation, gastric acid-related disorders, neurological conditions, or immune modulation. The elucidation of the mechanism of action of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine will not only contribute to our understanding of the pharmacology of benzimidazole derivatives but may also pave the way for the development of novel therapeutic agents.
References
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Histamine receptor assays. (2001). Current Protocols in Pharmacology, Chapter 4:Unit 4.17. [Link]
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Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 381-391. [Link]
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Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2708, 161-175. [Link]
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Hill, S. J., et al. (2006). Histamine and its receptors. British Journal of Pharmacology, 147 Suppl 1, S126-S133. [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]
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Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018). Organic Chemistry: An Indian Journal, 14(1), 1-14. [Link]
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Walczyński, K., et al. (1999). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 42(15), 2823-2834. [Link]
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SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2025). ResearchGate. [Link]
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synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. (2025). ResearchGate. [Link]
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De Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115-1122. [Link]
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Kathmann, M., et al. (1997). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 330(11), 337-342. [Link]
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Kumar, R., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Mini Reviews in Medicinal Chemistry, 24. [Link]
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Georgieva, M., et al. (2021). Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation. Molecules, 26(7), 1878. [Link]
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2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. (n.d.). PubChem. [Link]
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(1H-Benzodiazol-2-ylmethyl)diethylamine. (2024). IUCrData, 9(11), x241006. [Link]
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N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). ResearchGate. [Link]
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Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2023). Pharmaceuticals, 16(11), 1599. [Link]
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2-Methylhistamine. (n.d.). PubChem. [Link]
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Unveiling the Therapeutic Potential of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine: A Technical Guide to Putative Histamine Receptor Modulation
Introduction: The Benzimidazole Scaffold as a Foundation for Pharmacological Activity
The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have rendered it a versatile building block for a multitude of pharmacologically active agents. Molecules incorporating this moiety have demonstrated a broad spectrum of biological activities, including antihistaminic, antimicrobial, anticancer, and anti-inflammatory properties.[1] The subject of this guide, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, is a structurally intriguing member of this class. The presence of an ethylamine side chain, a common feature in many biogenic amines, including histamine, suggests a compelling hypothesis for its mechanism of action: the modulation of histamine receptors. This document will provide an in-depth technical exploration of the potential therapeutic targets of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, with a primary focus on the histamine H1 and H3 receptors, grounded in the established pharmacology of benzimidazole derivatives.
Rationale for Investigating Histamine Receptor Modulation
The structural similarity between 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine and histamine, particularly the ethylamine pharmacophore, provides a strong impetus for investigating its interaction with histamine receptors. Numerous studies have established that the benzimidazole nucleus is a key structural feature in a variety of potent histamine H1 and H3 receptor antagonists.[2][3] This suggests that the benzimidazole portion of the molecule could serve as a core binding element, while the ethylamine side chain and the methyl group on the imidazole ring would influence receptor affinity and selectivity. Therefore, a logical and scientifically sound approach to elucidating the therapeutic potential of this compound is to systematically evaluate its activity at histamine receptor subtypes.
Potential Therapeutic Target 1: The Histamine H1 Receptor
The histamine H1 receptor is a G-protein coupled receptor (GPCR) primarily linked to Gq/11 proteins. Its activation is a key event in the pathophysiology of allergic reactions.[4] Antagonism of the H1 receptor is the mechanism of action for a widely used class of drugs, the antihistamines, which are employed in the treatment of various allergic conditions.[5]
Mechanism of Action and Signaling Pathway
Upon activation by histamine, the H1 receptor undergoes a conformational change that facilitates the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG collectively activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, culminating in the physiological responses associated with allergy and inflammation.[6]
An antagonist, such as potentially 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, would bind to the H1 receptor and prevent this signaling cascade from being initiated by histamine.
Figure 1: Proposed Histamine H1 Receptor Signaling Pathway and Point of Antagonism.
Structure-Activity Relationship (SAR) Insights for Benzimidazole-Based H1 Antagonists
Studies on benzimidazole derivatives as H1 antagonists have revealed key structural features that contribute to their activity. The benzimidazole core often serves as a bulky, lipophilic anchor that interacts with the receptor. Substituents on the benzimidazole ring and the nature of the side chain are critical for potency and selectivity.[7] For 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, the methyl group at the 1-position and the ethylamine at the 2-position would be key determinants of its binding affinity and functional activity at the H1 receptor.
Experimental Workflow for H1 Receptor Target Validation
To ascertain whether 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine acts as an H1 antagonist, a tiered experimental approach is recommended.
Figure 2: Experimental Workflow for H1 Receptor Antagonist Validation.
Detailed Protocols:
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the test compound for the H1 receptor.
-
Materials: Membranes from cells expressing the human H1 receptor, [³H]-mepyramine (radioligand), test compound, and a known H1 antagonist (e.g., mianserin) for non-specific binding determination.[8]
-
Procedure: a. Incubate a fixed concentration of [³H]-mepyramine with cell membranes in the presence of varying concentrations of the test compound. b. After reaching equilibrium, separate bound from free radioligand by rapid filtration. c. Quantify the radioactivity of the filters using liquid scintillation counting. d. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50, from which the Ki can be calculated.
-
-
Calcium Mobilization Assay:
-
Objective: To assess the functional antagonist activity of the test compound.
-
Materials: A cell line stably expressing the H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Procedure: a. Load the cells with the calcium-sensitive dye. b. Pre-incubate the cells with varying concentrations of the test compound. c. Stimulate the cells with a known H1 agonist (e.g., histamine) at its EC50 concentration. d. Measure the change in intracellular calcium concentration using a fluorometric plate reader. e. A dose-dependent inhibition of the histamine-induced calcium signal indicates antagonist activity.
-
| Parameter | Radioligand Binding Assay | Calcium Mobilization Assay |
| Principle | Measures direct binding to the receptor | Measures a downstream functional response |
| Output | Binding affinity (Ki) | Functional potency (IC50) |
| Throughput | High | High |
Potential Therapeutic Target 2: The Histamine H3 Receptor
The histamine H3 receptor is a Gi/o-coupled GPCR that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[9] This makes the H3 receptor an attractive target for central nervous system (CNS) disorders.
Mechanism of Action and Signaling Pathway
Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, H3 receptor activation can modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[11] An antagonist or inverse agonist at the H3 receptor would block this inhibitory effect, leading to an increase in histamine release and the release of other neurotransmitters in the brain.
Figure 3: Proposed Histamine H3 Receptor Signaling Pathway and Point of Antagonism.
Structure-Activity Relationship (SAR) Insights for Benzimidazole-Based H3 Antagonists
The development of non-imidazole H3 antagonists has been an active area of research. Benzimidazole-containing compounds have emerged as a promising class. The SAR for these compounds often involves a basic amine moiety connected via a linker to the benzimidazole core. The nature and length of the linker, as well as substitutions on the benzimidazole and the terminal amine, are critical for high affinity and selectivity. The ethylamine side chain of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine fits this general pharmacophore model.
Experimental Workflow for H3 Receptor Target Validation
A similar tiered approach as for the H1 receptor should be employed to investigate the potential H3 antagonist activity of the compound.
Figure 4: Experimental Workflow for H3 Receptor Antagonist Validation.
Detailed Protocols:
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the test compound for the H3 receptor.
-
Materials: Membranes from cells expressing the human H3 receptor, [³H]-Nα-methylhistamine (radioligand), test compound, and a known H3 antagonist (e.g., thioperamide) for non-specific binding determination.[12]
-
Procedure: Similar to the H1 binding assay, involving incubation, filtration, and scintillation counting to determine the IC50 and subsequently the Ki.
-
-
[³⁵S]GTPγS Binding Assay:
-
Objective: To measure the functional activity of the compound at the Gi/o-coupled H3 receptor.
-
Materials: Membranes from cells expressing the H3 receptor, [³⁵S]GTPγS, GDP, and a known H3 agonist (e.g., (R)-α-methylhistamine).
-
Procedure: a. Pre-incubate the membranes with the test compound. b. Add the H3 agonist to stimulate the receptor. c. Add [³⁵S]GTPγS and incubate to allow for binding to the activated Gαi subunit. d. Separate bound and free [³⁵S]GTPγS via filtration. e. Quantify the radioactivity. An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding in a dose-dependent manner.
-
| Parameter | Radioligand Binding Assay | [³⁵S]GTPγS Binding Assay |
| Principle | Measures direct binding to the receptor | Measures G-protein activation |
| Output | Binding affinity (Ki) | Functional potency (IC50) and efficacy |
| Throughput | High | Medium to High |
Potential Therapeutic Applications
Should 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine demonstrate potent and selective antagonist activity at either the H1 or H3 receptors, a range of therapeutic applications could be envisioned.
-
H1 Antagonism: If the compound is a selective H1 antagonist, it could be developed for the treatment of allergic conditions such as allergic rhinitis, urticaria, and atopic dermatitis.[13]
-
H3 Antagonism: Selective H3 antagonism could position the compound for the treatment of CNS disorders. H3 antagonists are being investigated for their potential to improve cognitive function in conditions like Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD), as well as for the treatment of sleep-wake disorders such as narcolepsy.[14][15]
Conclusion
Based on a thorough analysis of the chemical structure of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine and the established pharmacology of the benzimidazole scaffold, the histamine H1 and H3 receptors represent highly plausible and compelling therapeutic targets. The presence of the ethylamine side chain, a key pharmacophore for histamine, strongly suggests the potential for interaction with these receptors. This technical guide has outlined a logical, evidence-based framework for investigating this hypothesis, from initial binding studies to functional assays and in vivo models. The detailed experimental protocols and workflows provided herein offer a clear path for researchers and drug development professionals to systematically evaluate the therapeutic potential of this intriguing compound. The elucidation of its activity at histamine receptors could unlock new avenues for the treatment of allergic and central nervous system disorders.
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A Guide to the Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine Derivatives: Strategies, Protocols, and Mechanistic Insights
Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Among its many variations, the 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine moiety presents a unique structural motif with significant potential in drug discovery. However, its synthesis is not without challenges, primarily concerning the regioselective introduction of the N-methyl group and the efficient construction of the core heterocyclic system. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for this class of compounds. We will dissect the mechanistic underpinnings of key reactions, offer field-proven experimental protocols, and present troubleshooting insights to overcome common synthetic hurdles. The focus is on providing a causal understanding of experimental choices to empower rational design and optimization of synthetic routes.
Introduction: The Significance of the Benzimidazole Scaffold
Pharmacological Profile and Importance
Benzimidazole is a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene ring with an imidazole ring.[3][4] This privileged structure is found in a wide array of therapeutic agents, demonstrating activities including antimicrobial, antiviral, anthelmintic, anticancer, and antihypertensive properties.[2][5] Its prevalence in top-selling drugs underscores its importance as a versatile pharmacophore.[6] The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.
Core Structure and Synthetic Challenges
The target molecule, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, and its derivatives present three distinct synthetic challenges that dictate the overall strategy:
-
Benzimidazole Ring Formation : Constructing the fused bicyclic system is the foundational step. Classical methods like the Phillips-Ladenburg and Weidenhagen reactions, which involve the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde respectively, are common starting points.[3][7] However, these methods often require harsh conditions and can suffer from low yields.[8][9]
-
Introduction of the C2-Ethylamine Side Chain : A two-carbon chain with a terminal amine must be installed at the 2-position of the benzimidazole ring. This requires a synthon that can participate in the initial cyclization or be added post-cyclization.
-
Regioselective N1-Methylation : For unsymmetrical benzimidazoles, the two nitrogen atoms (N1 and N3) are chemically distinct. The presence of a mobile proton can lead to tautomerism, resulting in a mixture of N1 and N3 methylated products upon reaction with an electrophilic methyl source.[10] Achieving high regioselectivity for the desired N1 isomer is a critical challenge.
Retrosynthetic Analysis and Strategic Decision-Making
A successful synthesis relies on a robust strategy that addresses the aforementioned challenges, particularly N1-regioselectivity. Two primary retrosynthetic approaches are considered.
Key Synthetic Disconnections
The primary strategic choice revolves around the timing of the N-methylation step:
-
Strategy A (Post-Cyclization Methylation) : This approach involves first synthesizing the 2-(2-aminoethyl)benzimidazole core, followed by a final N-methylation step. While conceptually straightforward, it directly confronts the challenge of regioselectivity, often yielding a difficult-to-separate mixture of isomers.
-
Strategy B (Pre-Methylated Precursor) : This superior strategy begins with a regiochemically defined precursor, N-methyl-o-phenylenediamine. Cyclization of this starting material ensures the methyl group is unambiguously placed at the N1 position, circumventing the issue of isomeric mixtures entirely.
The Critical Challenge: N1-Regioselectivity
The tautomeric nature of the benzimidazole ring is the root cause of poor regioselectivity in N-alkylation reactions.[10] The equilibrium between the two tautomers means that a methylating agent can attack either nitrogen atom. While factors like steric hindrance and electronic effects of other substituents can influence the ratio of products, achieving exclusive selectivity is difficult.[10] Therefore, Strategy B is the recommended and more robust approach for the unambiguous synthesis of N1-methylated benzimidazole derivatives.
Strategic Synthesis Workflow
Caption: Comparison of synthetic strategies for the target molecule.
Core Synthetic Pathways and Methodologies
This section details the chemical transformations involved in the recommended synthetic route (Strategy B), which provides superior control over the final product's regiochemistry.
Pathway B: Synthesis via N-Methyl-o-phenylenediamine
This pathway is the preferred method as it guarantees the formation of the desired N1-methyl isomer.
By starting with N-methyl-o-phenylenediamine, the position of the methyl group is fixed before the benzimidazole ring is formed. The subsequent cyclization reaction can only occur in one way, leading to the exclusive formation of the 1-methylbenzimidazole derivative. This eliminates the need for a challenging final-step separation of regioisomers.
The cornerstone of this synthesis is the condensation of N-methyl-o-phenylenediamine with a derivative of β-alanine. To prevent unwanted side reactions involving the free amine of the β-alanine, it must be protected. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The reaction is typically carried out in the presence of a dehydrating agent or acid catalyst at elevated temperatures.
The mechanism involves the initial formation of an amide bond between the more nucleophilic secondary amine of the diamine and the carboxylic acid. This is followed by an acid-catalyzed intramolecular cyclization, where the remaining primary amine attacks the amide carbonyl. Subsequent dehydration yields the stable aromatic benzimidazole ring.
The final step is the removal of the protecting group from the ethylamine side chain. The choice of deprotection conditions is dictated by the protecting group used:
-
Boc Group : Removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Cbz Group : Removed by catalytic hydrogenation (e.g., H₂, Pd/C).
This step yields the final target compound, which can then be isolated as a free base or converted to a more stable salt (e.g., hydrochloride or mesylate) for purification and storage.[11]
Detailed Experimental Protocols and Troubleshooting
This section provides a representative, self-validating protocol for the synthesis of a key intermediate and a guide to overcoming common experimental issues.
Recommended Protocol: Synthesis of tert-butyl [2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl]carbamate
This protocol details the regioselective synthesis of the N-Boc protected target molecule via the Phillips-Ladenburg condensation.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methyl-o-phenylenediamine (1.0 eq), N-Boc-β-alanine (1.1 eq), and polyphosphoric acid (PPA) (approx. 10x weight of the diamine).
-
Reaction : Heat the reaction mixture to 150°C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The mixture will become a viscous slurry.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).[12] A typical eluent system is ethyl acetate/hexane. The disappearance of the starting diamine spot indicates reaction progression.
-
Work-up : Allow the reaction mixture to cool to room temperature. Carefully and slowly add crushed ice to the flask to quench the reaction and dissolve the PPA. The resulting solution will be strongly acidic.
-
Neutralization : Place the flask in an ice bath and slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is ~8-9. This will cause the product to precipitate.
-
Extraction : Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil or solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure protected product.
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference |
| Low or No Yield | 1. Insufficient heating/reaction time.2. Impure starting materials.3. Ineffective catalyst/dehydrating agent. | 1. Increase reaction temperature or time; monitor closely with TLC.2. Purify starting materials (e.g., recrystallization or distillation) before use.3. Use a freshly opened or properly stored dehydrating agent. Consider alternative acids like Eaton's reagent. | [9][12] |
| Formation of Side Products | 1. Oxidation of the o-phenylenediamine starting material.2. Incomplete cyclization, leaving amide intermediate. | 1. Run the reaction under an inert atmosphere (N₂ or Ar).2. Ensure sufficient heating and reaction time to drive the dehydration step to completion. | [12] |
| Difficult Product Purification | 1. Similar polarity between the product and unreacted starting materials or side products. | 1. Optimize the solvent system for column chromatography; try different solvent combinations (e.g., DCM/Methanol).2. Consider converting the product to a salt to alter its polarity for purification, then converting back to the free base. | [12] |
Characterization and Data Analysis
Confirmation of the synthesized structure is achieved through standard spectroscopic techniques.
Spectroscopic Confirmation
-
¹H NMR : The proton NMR spectrum should show characteristic signals for the aromatic protons on the benzene ring (typically in the 7.2-7.8 ppm region), a singlet for the N-CH₃ group (~3.7 ppm), and triplets for the two -CH₂- groups of the ethylamine chain. The NH proton of the Boc group will appear as a broad singlet.
-
¹³C NMR : The carbon spectrum will show distinct signals for the aromatic carbons, the C2 carbon of the benzimidazole ring (highly deshielded, ~150-155 ppm), the N-CH₃ carbon, the carbons of the ethylamine chain, and the carbons of the Boc protecting group.[13][14]
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the successful condensation and formation of the target molecule.
Representative Data for Derivatives
The following table summarizes typical results for the synthesis of N-Boc protected derivatives using the protocol described above.
| Substituent on Benzene Ring | Reaction Time (h) | Yield (%) | ¹H NMR (N-CH₃, ppm) | MS (m/z) [M+H]⁺ |
| H | 4 | 75 | 3.71 | 276.17 |
| 5-Fluoro | 5 | 72 | 3.69 | 294.16 |
| 5-Chloro | 5 | 78 | 3.73 | 310.13 |
| 5-Methoxy | 6 | 68 | 3.70 (N-CH₃), 3.85 (O-CH₃) | 306.18 |
Conclusion and Future Outlook
The synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine derivatives is a critical process for accessing a class of compounds with high potential in drug discovery. While several synthetic routes exist, a strategy based on the cyclization of a pre-methylated precursor like N-methyl-o-phenylenediamine offers a robust and reliable method for overcoming the key challenge of N1-regioselectivity. By understanding the mechanistic principles behind the Phillips-Ladenburg condensation and employing careful experimental technique and monitoring, researchers can efficiently produce these valuable scaffolds. The protocols and troubleshooting guides presented here serve as a foundation for further exploration, enabling the development of diverse libraries of derivatives for screening and optimization in various therapeutic areas.
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CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Retrieved from [Link]
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Rawat, B. S., Kaushik, P., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]
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Mamedov, V. A., Kalinina, A. A., Gubaidullin, A. T., & Litvinov, I. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Retrieved from [Link]
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Rawat, B. S., Kaushik, P., & Kumar, R. (2023, October 5). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Retrieved from [Link]
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Eine neue Synthese von Benzimidazol‐Derivaten. (n.d.). ResearchGate. Retrieved from [Link]
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A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023, June 19). Retrieved from [Link]
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synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. (2025, January 7). ResearchGate. Retrieved from [Link]
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Nguyen, T. H. T., et al. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. Retrieved from [Link]
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Ibrar, A., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Retrieved from [Link]
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Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. (n.d.). ResearchGate. Retrieved from [Link]
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Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Chemistry Portal. Retrieved from [Link]
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
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N-[[1-(2-aminoethyl)benzimidazol-2-yl]methyl]-n-methyl-5,6,7,8-tetrahydroquinolin-8-amine. (n.d.). PubChem. Retrieved from [Link]
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH. Retrieved from [Link]
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Nguyen, T. H. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Retrieved from [Link]
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025, June 3). PubMed Central. Retrieved from [Link]
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General synthetic route for benzimidazole. (n.d.). ResearchGate. Retrieved from [Link]
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Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale. (n.d.). ResearchGate. Retrieved from [Link]
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Kiss, L., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Retrieved from [Link]
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Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 2-aryl-1H-benzo[d]imidazole derivatives using nano montmorillonite clay as an efficient. (2020, January 1). Retrieved from [Link]
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Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022, November 10). PMC - PubMed Central. Retrieved from [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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A New Synthetic Route and Comprehensive Topological Study of a Benzimidazole Derivative. (n.d.). SciELO. Retrieved from [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023, July 6). MDPI. Retrieved from [Link]
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(1H-Benzodiazol-2-ylmethyl)diethylamine. (2025, August 8). ResearchGate. Retrieved from [Link]
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Figure S25. 1 H NMR Spectra of 2-Methyl-1H-benzimidazole (2l). (n.d.). ResearchGate. Retrieved from [Link]
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1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (n.d.). PubMed. Retrieved from [Link]
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Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. (2023, January 13). PMC - NIH. Retrieved from [Link]
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An In-Depth Technical Guide to the In Vitro Evaluation of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
This guide provides a comprehensive framework for the in vitro investigation of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, a novel benzimidazole derivative with potential pharmacological activity. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic and scientifically rigorous approach to characterizing the compound's biological profile. By leveraging established methodologies and providing detailed, field-proven insights, this guide aims to facilitate a thorough understanding of the molecule's mechanism of action and therapeutic potential.
Introduction and Rationale
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and antihistaminic effects.[1] The title compound, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, features a key structural motif: an ethylamine side chain attached to the 2-position of a 1-methyl-1H-benzimidazole nucleus. This ethylamine moiety is structurally reminiscent of the endogenous neurotransmitter histamine, suggesting a potential interaction with histamine receptors.
Histamine receptors, a family of four G-protein coupled receptors (GPCRs) designated H1, H2, H3, and H4, mediate a diverse array of physiological and pathological processes.[2][3][4] Their involvement in allergic reactions, gastric acid secretion, neurotransmission, and immune responses makes them attractive targets for therapeutic intervention.[2][3][4] Given the structural analogy of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine to histamine, a primary objective of its in vitro characterization is to elucidate its activity at histamine receptor subtypes.
This guide will detail a systematic in vitro workflow, commencing with the synthesis and characterization of the compound, followed by a comprehensive pharmacological evaluation at histamine receptors, and concluding with an assessment of its broader biological effects, such as cytotoxicity.
Synthesis and Physicochemical Characterization
Proposed Synthesis Workflow
A potential synthetic pathway involves the condensation of N-methyl-o-phenylenediamine with a suitable three-carbon synthon bearing a protected amine functionality, followed by deprotection.
Caption: Proposed synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Step-by-Step Synthesis Protocol
-
Condensation: To a stirred solution of N-methyl-o-phenylenediamine in polyphosphoric acid (PPA) at elevated temperature (e.g., 140-160 °C), add 3-(phthalimido)propanoic acid portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice-cold water. Neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product, 2-(1-Methyl-1H-benzoimidazol-2-yl)ethyl-phthalimide. Filter, wash with water, and dry the solid.
-
Purification: Purify the crude intermediate by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Deprotection: Reflux a solution of the purified phthalimide-protected intermediate and hydrazine hydrate in ethanol.
-
Final Isolation and Purification: After completion of the reaction (monitored by TLC), cool the mixture, remove the solvent under reduced pressure, and partition the residue between a suitable organic solvent (e.g., dichloromethane) and water. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. Purify the final compound by a suitable method, such as crystallization or column chromatography.
Physicochemical Characterization
The identity, purity, and integrity of the synthesized compound must be rigorously confirmed using a panel of analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | The spectra should be consistent with the proposed structure of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, showing the characteristic chemical shifts and coupling patterns for the aromatic, ethyl, and methyl protons and carbons. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₃N₃ (175.23 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak, indicating a purity of >95%, is required for use in biological assays. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | The spectrum should show characteristic absorption bands for N-H (amine), C-H (aliphatic and aromatic), C=N, and C=C bonds. |
| Melting Point | Determination of a key physical property and an indicator of purity. | A sharp melting point range is indicative of a pure compound. |
| Solubility Studies | To determine suitable solvents for stock solution preparation and use in biological assays. | The solubility in various solvents (e.g., water, DMSO, ethanol) should be determined to ensure appropriate handling and dosing in in vitro experiments. |
In Vitro Pharmacological Evaluation at Histamine Receptors
Based on the structural similarity to histamine, a primary focus of the in vitro evaluation of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine should be the characterization of its interaction with the four histamine receptor subtypes.
Histamine Receptor Signaling Pathways
A foundational understanding of the signaling pathways associated with each histamine receptor subtype is crucial for selecting and interpreting the results of functional assays.[5]
Caption: Simplified signaling pathways of histamine receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays directly measure the interaction between the test compound and the receptor protein.
To determine the binding affinity (Ki) of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine for the human H1, H2, H3, and H4 receptors.
-
Membrane Preparation: Utilize commercially available cell membranes prepared from cell lines stably expressing each of the human histamine receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand Selection:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the selected radioligand (typically at or near its Kd value), and a range of concentrations of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the histamine receptors. The choice of assay depends on the signaling pathway of the specific receptor subtype.
Activation of the H1 receptor leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[9][10][11][12]
-
Principle: Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon receptor activation and subsequent calcium release from intracellular stores, the dye fluoresces, and the change in fluorescence intensity is measured.
-
Protocol Outline:
-
Seed H1 receptor-expressing cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add varying concentrations of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine and measure the fluorescence signal over time using a fluorescence plate reader.
-
To determine antagonist activity, pre-incubate the cells with the test compound before stimulating with a known H1 agonist (e.g., histamine) at its EC₅₀ concentration.
-
-
Data Analysis: For agonist activity, plot the peak fluorescence response against the compound concentration to determine the EC₅₀ and Emax values. For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.
The H2 receptor is coupled to Gs, and its activation increases intracellular cAMP levels.[13][14] Conversely, H3 and H4 receptors are coupled to Gi/o, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[15]
-
Principle: These assays measure the changes in intracellular cAMP levels in response to receptor activation. Common methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol Outline (TR-FRET as an example):
-
Use cell lines stably expressing the H2, H3, or H4 receptor.
-
For H3 and H4 receptor assays, stimulate adenylyl cyclase with forskolin to induce a measurable baseline of cAMP.
-
Add varying concentrations of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
-
Lyse the cells and add the TR-FRET detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Measure the TR-FRET signal, which is inversely proportional to the intracellular cAMP concentration.
-
To determine antagonist activity, pre-incubate the cells with the test compound before stimulating with a known agonist (e.g., histamine for H2, (R)-α-methylhistamine for H3) at its EC₅₀ concentration.
-
-
Data Analysis: Similar to the calcium mobilization assay, determine EC₅₀/IC₅₀ and Emax values from the concentration-response curves.
Data Summary and Interpretation
The data obtained from the binding and functional assays should be compiled and analyzed to build a comprehensive pharmacological profile of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
| Assay | Receptor Subtype | Parameter Measured | Interpretation |
| Radioligand Binding | H1, H2, H3, H4 | Ki (nM) | Quantifies the binding affinity of the compound for each receptor subtype. Lower Ki indicates higher affinity. |
| Calcium Mobilization | H1 | EC₅₀ (nM), Emax (%) | Determines the potency and efficacy of the compound as an H1 receptor agonist. |
| cAMP Assay | H2 | EC₅₀ (nM), Emax (%) | Determines the potency and efficacy of the compound as an H2 receptor agonist. |
| cAMP Assay | H3, H4 | EC₅₀ (nM), Emax (%) | Determines the potency and efficacy of the compound as an H3 or H4 receptor agonist (inhibitory effect on cAMP). |
Broader In Vitro Profiling: Cytotoxicity Assessment
It is crucial to assess the general cytotoxicity of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine to distinguish specific pharmacological effects from non-specific toxicity.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Step-by-Step Protocol
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293 or a cancer cell line if anticancer activity is being explored) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Conclusion and Future Directions
This guide provides a robust and comprehensive roadmap for the initial in vitro characterization of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. By systematically evaluating its synthesis, physicochemical properties, and pharmacological activity at histamine receptors, researchers can gain valuable insights into its potential as a novel therapeutic agent. The proposed workflow, from synthesis to functional assays and cytotoxicity profiling, ensures a thorough and scientifically sound investigation.
Positive findings from these in vitro studies, such as high affinity and selectivity for a particular histamine receptor subtype, would warrant further investigation, including more advanced in vitro assays (e.g., assessing receptor subtype selectivity against a broader panel of GPCRs) and subsequent in vivo studies to evaluate its pharmacokinetic properties and efficacy in relevant disease models.
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Eurofins. (n.d.). H2 Human Histamine GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. Retrieved from [Link]
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Wikipedia. (2023). Histamine receptor. Retrieved from [Link]
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Creative Biolabs. (2024). Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. Retrieved from [Link]
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Eurofins. (n.d.). H2 Human Histamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. Retrieved from [Link]
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Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Investigation of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine as a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including notable anticancer properties.[1][2][3][4] This document provides a comprehensive guide for the investigation of a specific derivative, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, as a potential novel anticancer agent. While extensive research has validated the anticancer potential of the broader benzimidazole class, this particular compound remains under-explored. These application notes and protocols are designed to provide a robust framework for its initial characterization, from fundamental in vitro cytotoxicity screening to preliminary in vivo efficacy studies. We will detail the scientific rationale behind experimental designs, provide step-by-step protocols for key assays, and offer insights into data interpretation, thereby empowering researchers to rigorously evaluate the therapeutic potential of this promising molecule.
Introduction: The Benzimidazole Scaffold in Oncology
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, shares structural similarity with naturally occurring purine bases in nucleic acids.[2] This mimicry allows benzimidazole derivatives to interact with a multitude of biological targets, including DNA, enzymes, and microtubules, making them a fertile ground for anticancer drug discovery.[2][4]
Derivatives of this scaffold have been shown to exert their anticancer effects through various mechanisms[2][5]:
-
Tubulin Polymerization Inhibition: Similar to well-known chemotherapeutics like vinca alkaloids and taxanes, certain benzimidazoles disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
-
Kinase Inhibition: Many benzimidazoles act as inhibitors of crucial signaling kinases like BRAF, EGFR, and those in the PI3K/AKT pathway, which are often dysregulated in cancer.[2][5][6]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves into the DNA helix or inhibit topoisomerase enzymes, thereby disrupting DNA replication and repair processes.[2]
-
Induction of Apoptosis: By modulating various signaling pathways, benzimidazoles can trigger programmed cell death in cancer cells.[1][5]
Given the proven track record of this chemical class, the systematic investigation of novel derivatives like 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a scientifically sound strategy in the search for next-generation cancer therapeutics.
Proposed Mechanism of Action: A Hypothesis
Based on the structure of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, which features a core benzimidazole ring and a flexible ethylamine side chain, we can hypothesize its potential mechanism of action. The ethylamine group could enhance solubility and interaction with protein active sites.[7] Many benzimidazole derivatives with similar structural features have been shown to function as tubulin polymerization inhibitors. This disruption of microtubule function activates the spindle assembly checkpoint, leading to a mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.
Caption: Hypothesized mechanism of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
In Vitro Evaluation Protocols
The initial phase of testing any potential anticancer agent involves a battery of in vitro assays to determine its cytotoxicity, effects on cell proliferation, and mechanism of cell death.[8][9][10]
Caption: A typical workflow for the in vitro evaluation of a novel anticancer compound.
Cell Line Selection
The choice of cell lines is critical and should ideally include a panel representing different cancer types (e.g., breast, lung, colon) to assess the breadth of activity. For initial studies, commonly used and well-characterized cell lines are recommended.
-
MCF-7: Human breast adenocarcinoma (ER-positive).
-
A549: Human lung carcinoma.
-
HCT116: Human colon cancer.
-
HeLa: Human cervical cancer.
Protocol: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12][13]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, dissolved in DMSO to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., acidified isopropanol or DMSO).[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[11][14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Parameter | Description | Example Value |
| Cell Line | Cancer cell line used | MCF-7 |
| Seeding Density | Cells per well | 8,000 |
| Treatment Duration | Hours of compound exposure | 48 hours |
| IC₅₀ | Half maximal inhibitory concentration | 5.2 µM |
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late-stage apoptotic and necrotic cells where membrane integrity is lost.[16]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[15][16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[19]
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration for a relevant time period (e.g., 24 hours).
-
Cell Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at 4°C.[19][20]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing 50 µL of RNase A (100 µg/mL) and incubate for 15-30 minutes at 37°C to ensure only DNA is stained.[19]
-
PI Staining: Add 200 µL of PI solution (50 µg/mL) to the cells and incubate for 15 minutes in the dark.[19]
-
Analysis: Analyze the samples on a flow cytometer.
Data Analysis: The resulting DNA content histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). An accumulation of cells in the G2/M peak would support the hypothesis of a tubulin polymerization inhibitor.
In Vivo Evaluation Protocol
Promising results from in vitro studies warrant progression to in vivo models to assess the compound's efficacy and potential toxicity in a whole-organism system.[10][21] Cell line-derived xenograft (CDX) models in immunocompromised mice are a standard initial approach.[22][23][24]
Caption: A generalized workflow for an in vivo xenograft study.
Protocol: Cell Line-Derived Xenograft (CDX) Model
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID mice)
-
Cancer cell line that showed high in vitro sensitivity
-
Matrigel (optional, to support tumor growth)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the chosen cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or medium, potentially mixing with Matrigel, at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[21]
-
Tumor Growth Monitoring: Allow tumors to grow. Start measuring the tumors with calipers every 2-3 days once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach an average size of ~100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage). Monitor the mice daily for signs of toxicity, and record body weights 2-3 times per week.
-
Efficacy Measurement: Continue to measure tumor volumes throughout the study.
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting).
Data Analysis: The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group. This can be represented as a tumor growth curve over time. Body weight changes are used to assess the general toxicity of the compound.
Conclusion
The protocols and framework detailed in this document provide a comprehensive starting point for the systematic evaluation of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine as a potential anticancer agent. By progressing from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo models, researchers can build a robust data package to determine the therapeutic promise of this novel benzimidazole derivative. The inherent potential of the benzimidazole scaffold, combined with a rigorous and logical experimental approach, offers a promising avenue for the discovery of new and effective cancer therapies.
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Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved January 12, 2026, from [Link]
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Al-Ostath, A., et al. (2024). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). SciSpace. Retrieved January 12, 2026, from [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. Retrieved January 12, 2026, from [Link]
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Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (2022). Molecules. Retrieved January 12, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]
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Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). Pharmacia. Retrieved January 12, 2026, from [Link]
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Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2019). Molecules. Retrieved January 12, 2026, from [Link]
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Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. (2017). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]
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Impairment of the Ubiquitin-Proteasome Pathway by Methyl N-(6-Phenylsulfanyl-1H-benzimidazol-2-yl)carbamate Leads to a Potent Cytotoxic Effect in Tumor Cells. (2008). The Journal of Biological Chemistry. Retrieved January 12, 2026, from [Link]
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Application Note: A Practical Guide to the Antimicrobial Evaluation of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
Introduction
The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its wide spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2] Its structural similarity to purine nucleosides allows for favorable interactions with various biological macromolecules.[1] This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on conducting a tiered antimicrobial evaluation of the novel derivative, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine (hereafter referred to as the "Test Compound").
The objective is not merely to provide protocols, but to present an integrated strategy for antimicrobial characterization, progressing from initial qualitative screening to quantitative potency determination and preliminary mechanistic insights. The methodologies described are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3]
Part 1: Foundational Concepts & Pre-Analytical Considerations
The Scientific Rationale: Why Benzimidazoles?
Before embarking on experimental work, understanding the potential mechanisms of action informs assay selection and data interpretation. Benzimidazole derivatives have been reported to exert their antimicrobial effects through various pathways.[4] A prominent mechanism is the inhibition of DNA gyrase, an essential bacterial enzyme that controls DNA topology, leading to a disruption of DNA synthesis and subsequent cell death.[2][5] Other reported mechanisms include the inhibition of ergosterol biosynthesis in fungi, a pathway crucial for cell membrane integrity.[1] This multi-target potential makes the benzimidazole scaffold a compelling starting point for novel antibiotic discovery.
Critical Pre-analytical Steps: The Foundation of Reliable Data
Garbage in, garbage out. This axiom is particularly true for antimicrobial susceptibility testing. Rigorous and standardized pre-analytical procedures are non-negotiable for generating trustworthy data.
-
Compound Solubilization & Stock Preparation: The Test Compound's solubility must be determined. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening; however, the final concentration of DMSO in the assay medium must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.
-
Protocol: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 12.8 mg/mL for easy two-fold dilutions) of the Test Compound in sterile-filtered DMSO. Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Selection of Microbial Strains: A representative panel of microorganisms is crucial for determining the antimicrobial spectrum. The panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungal (Yeast): Candida albicans (e.g., ATCC 90028) These quality control (QC) strains have well-characterized susceptibility profiles, making them essential for validating assay performance.[6]
-
-
Inoculum Preparation (0.5 McFarland Standard): Standardizing the number of microorganisms is one of the most critical steps for reproducibility. The 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, is the universally accepted reference.[7][8]
Part 2: The Tiered Assay Workflow
A logical, tiered approach to testing is efficient and cost-effective. It begins with broad screening, followed by precise quantitative assays, and concludes with more complex mechanistic studies.
Caption: Tiered workflow for antimicrobial compound characterization.
Part 3: Experimental Protocols
Protocol 1: Agar Well Diffusion Assay (Screening)
This method serves as a rapid, qualitative screen to detect antimicrobial activity. It relies on the diffusion of the Test Compound through an agar medium, creating a concentration gradient.[9][10]
-
Principle: An active compound will diffuse into the agar and inhibit the growth of a microbial lawn, resulting in a clear "zone of inhibition" (ZOI). The diameter of this zone is proportional to the compound's activity and diffusion characteristics.[10]
-
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri dishes. Allow plates to solidify completely.
-
Inoculum Preparation: Using a sterile loop, pick 3-5 isolated colonies of the test microorganism from a fresh culture plate and suspend them in sterile saline.
-
Standardization: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
Lawn Culture: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing against the inside of the tube, and streak evenly across the entire surface of the agar plate in three directions to ensure confluent growth.[7]
-
Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.[11]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the Test Compound stock solution (at a defined concentration, e.g., 1 mg/mL) into a designated well.
-
Controls: In separate wells on the same plate, add:
-
Negative Control: The same volume of the vehicle (e.g., DMSO).
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[12]
-
-
Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion, then invert and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.[12]
-
Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm).
-
-
Data Presentation Example:
| Microorganism | Test Compound (1 mg/mL) ZOI (mm) | Positive Control (Ciprofloxacin, 10 µg) ZOI (mm) | Negative Control (DMSO) ZOI (mm) |
| S. aureus | 18 | 25 | 0 |
| E. coli | 14 | 28 | 0 |
| P. aeruginosa | 0 | 22 | 0 |
| C. albicans | 16 | N/A (Fluconazole: 20) | 0 |
Protocol 2: Broth Microdilution Assay (MIC Determination)
This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This protocol is based on CLSI guidelines.[3][13]
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Step-by-Step Protocol:
-
Plate Setup: Using a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to all wells.[14]
-
Compound Dilution:
-
Add 100 µL of the Test Compound (prepared at twice the highest desired final concentration) to the wells in Column 1. This results in a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from the wells in Column 1 to Column 2. Mix thoroughly by pipetting up and down.
-
Continue this process across the plate to Column 10. Discard the final 100 µL from Column 10.[7]
-
-
Control Wells:
-
Column 11: Growth Control (contains broth and inoculum, but no compound).
-
Column 12: Sterility Control (contains broth only).[6]
-
-
Inoculum Preparation: Prepare a standardized 0.5 McFarland suspension of the microorganism. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well from Column 1 to Column 11. Do not add inoculum to Column 12. The final volume in each well is now 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the Test Compound at which there is no visible turbidity (growth).[6] A plate reader measuring optical density (OD) can also be used.
-
-
Data Presentation Example:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Test Compound | 8 | 16 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 1 |
Protocol 3: Time-Kill Kinetic Assay
This dynamic assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). It is the most definitive method for this purpose.[15][16]
-
Principle: A bactericidal agent will cause a significant reduction in the number of viable bacteria over time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity.[16]
-
Step-by-Step Protocol:
-
Preparation: Prepare flasks containing sterile broth with the Test Compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Inoculation: Inoculate each flask with the test microorganism to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[12]
-
Serial Dilution & Plating: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates overnight at 37°C.
-
Colony Counting: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is demonstrated by a ≥3-log₁₀ reduction in CFU/mL from the starting inoculum.[17]
-
Part 4: Potential Mechanism Visualization
Given that many benzimidazoles target DNA gyrase, the following diagram illustrates this hypothetical mechanism of action.[2][5]
Caption: Hypothetical mechanism: Inhibition of DNA gyrase.
References
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Kaur, H. et al. (2015). Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. Available at: [Link]
-
Bhatia, R. & Girdhar, A. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Available at: [Link]
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Kumar, S. et al. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry. Available at: [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]
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Bhatia, R. & Girdhar, A. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. Available at: [Link]
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Mader, A. et al. (2022). Overview on Strategies and Assays for Antibiotic Discovery. MDPI. Available at: [Link]
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Alam, M. S. et al. (2015). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online. Available at: [Link]
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Apetorgbor, M. M. et al. (2022). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC - NIH. Available at: [Link]
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Anonymous. (n.d.). Time Kill Assay. Scribd. Available at: [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Semantic Scholar. Available at: [Link]
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Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available at: [Link]
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Al-Ostath, R. et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC. Available at: [Link]
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Bakheet, A. A. et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. PubMed. Available at: [Link]
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Al-Shabib, N. A. et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]
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Balouiri, M. et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available at: [Link]
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Wanger, A. (2017). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]
-
Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]
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Poddar, S. K. et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
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Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. Available at: [Link]
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Meinerz, A. R. M. et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC - NIH. Available at: [Link]
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
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Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. Bio-protocol. Available at: [Link]
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Waclaw, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
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Application Notes and Protocols: 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine in Coordination Chemistry
Introduction: The Versatility of Benzimidazole-Based Ligands
Benzimidazole and its derivatives are a cornerstone in the field of coordination chemistry, prized for their robust structure and versatile coordinating abilities. The fusion of a benzene and an imidazole ring creates a scaffold that is not only structurally rigid but also electronically rich, making it an excellent building block for ligands. The nitrogen atoms within the benzimidazole core can act as potent Lewis bases, readily donating electron pairs to form stable complexes with a wide array of transition metals.[1] These metal complexes have found diverse applications, ranging from catalysis in organic transformations to the development of novel therapeutic agents and advanced materials.[2][3]
This guide focuses on a specific and highly functionalized derivative, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine . The introduction of a methyl group at the N1 position of the benzimidazole ring and an ethylamine side chain at the C2 position imparts unique steric and electronic properties to the ligand. This strategic functionalization allows for the formation of well-defined, stable chelate complexes, making it a ligand of significant interest for researchers in inorganic chemistry, materials science, and drug development.
Ligand Profile: 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
| Property | Value | Source |
| IUPAC Name | 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine | [4] |
| CAS Number | 184959-13-5 | [4] |
| Molecular Formula | C₁₀H₁₃N₃ | [4] |
| Molecular Weight | 175.23 g/mol | [4] |
| Appearance | Solid (typical) | N/A |
| Coordination Sites | Bidentate (N,N') | Inferred |
The 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine ligand typically acts as a bidentate chelating agent, coordinating to a metal center through the sp²-hybridized nitrogen of the imidazole ring and the primary amine nitrogen of the ethylamine side chain. This forms a stable five-membered chelate ring, a favored conformation in coordination chemistry.
Experimental Protocols
Part 1: Synthesis of the Ligand: 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
The synthesis of the target ligand can be approached through a two-step process: initial formation of the benzimidazole core followed by N-methylation. A common and effective method for constructing the benzimidazole ring is the Phillips-Ladenburg condensation.[5][6]
Step 1: Synthesis of 2-(1H-Benzoimidazol-2-yl)-ethylamine
This initial step involves the condensation of o-phenylenediamine with β-alanine.
-
Reagents and Materials:
-
o-Phenylenediamine
-
β-Alanine
-
4 M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
In a round-bottom flask, suspend o-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid.
-
Add β-alanine (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(1H-benzoimidazol-2-yl)-ethylamine.[8]
-
Step 2: N-Methylation of 2-(1H-Benzoimidazol-2-yl)-ethylamine
The final step is the selective methylation of the benzimidazole nitrogen.
-
Reagents and Materials:
-
2-(1H-Benzoimidazol-2-yl)-ethylamine (from Step 1)
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a dry round-bottom flask, add the crude 2-(1H-benzoimidazol-2-yl)-ethylamine (1.0 eq.) and anhydrous acetone.
-
Add potassium carbonate (1.5 eq.) to the suspension.
-
While stirring, add methyl iodide (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford pure 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
-
Caption: Workflow for the synthesis of the target ligand.
Part 2: General Protocol for the Synthesis of Metal Complexes
This protocol provides a general framework for the synthesis of coordination complexes using 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine as a ligand. The specific metal salt, solvent, and reaction conditions may need to be optimized for each specific complex.
-
Reagents and Materials:
-
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
-
Metal salt (e.g., CuCl₂, Co(OAc)₂, etc.)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the ligand (typically 2 equivalents) in methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1 equivalent) in methanol.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
The reaction mixture is then stirred at room temperature or gently refluxed for a few hours. The formation of a precipitate often indicates the formation of the complex.
-
The resulting solid is collected by filtration, washed with cold methanol, and dried in a desiccator.
-
Characterization of the Ligand and its Complexes
A thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the ligand. Upon coordination to a paramagnetic metal ion, the NMR signals of the ligand will broaden significantly.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: In the ligand's FTIR spectrum, characteristic peaks for N-H stretching of the primary amine and C=N stretching of the imidazole ring should be observed. Upon complexation, a shift in the C=N stretching frequency to a lower wavenumber is indicative of coordination. New bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.[9]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes will show d-d transitions characteristic of the metal ion's coordination environment.[9]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the ligand and the metal complexes, confirming their composition.
-
Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal complex.
Caption: Standard characterization workflow for the ligand and its complexes.
Applications in Coordination Chemistry
The unique structural features of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine make its metal complexes promising candidates for a variety of applications.
Catalysis
Metal complexes of benzimidazole derivatives have shown significant catalytic activity in a range of organic transformations. For example, cobalt complexes with related ligands have been used as catalysts for ethylene oligomerization. The steric and electronic properties of the ligand can be fine-tuned to influence the selectivity and efficiency of the catalytic process. Complexes of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine with metals like cobalt and copper could potentially be explored as catalysts in oxidation reactions.[3][10]
Bioinorganic Chemistry and Drug Development
The benzimidazole scaffold is a well-known pharmacophore present in numerous bioactive molecules.[11] Metal complexes of benzimidazole derivatives have been extensively studied for their antimicrobial and anticancer properties.[12][13] The chelation of a metal ion to a benzimidazole-based ligand can enhance its biological activity. Complexes of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine could be screened for their efficacy against various bacterial and fungal strains, as well as for their cytotoxic effects on cancer cell lines.[2][14]
Conclusion
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a versatile ligand with significant potential in coordination chemistry. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The resulting metal complexes are expected to exhibit interesting structural, spectroscopic, and reactive properties, making them attractive targets for research in catalysis, materials science, and medicinal chemistry. The detailed protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers venturing into the exciting field of benzimidazole-based coordination chemistry.
References
-
Cobalt complexes based on 2-(1H-benzimidazol-2-yl)-phenol derivatives: preparation, spectral studies, DFT calculations and catalytic behavior toward ethylene oligomerization. (2017). ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activities of Some Transition Metal Benzimidazole Complexes. (2025). ResearchGate. Available at: [Link]
-
Coordination behavior of benzimidazole, 2-substituted benzimidazoles and benzothiazoles, towards transition metal ions. (2025). ResearchGate. Available at: [Link]
-
Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. (2021). MDPI. Available at: [Link]
-
Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2020). Semantic Scholar. Available at: [Link]
-
Cobalt(II) ion catalyzed oxidation of o-substituted anilines with molecular oxygen. (2025). ResearchGate. Available at: [Link]
-
Metal complexes of benzimidazole derived sulfonamide: Synthesis, molecular structures and antimicrobial activity. (2025). ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. (2024). PubMed Central. Available at: [Link]
-
Catalytic Oxidations Using Cobalt(II) Complexes. (2000). AMiner. Available at: [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Available at: [Link]
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2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine in proteomics research
An In-depth Technical Guide to the Proteomic Applications of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the potential applications of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine in modern proteomics research. While direct, published applications of this specific molecule are not yet widespread, its structural features—a reactive primary amine and a biologically active benzimidazole core—present compelling opportunities for the development of novel proteomic tools. This document will, therefore, focus on the hypothesized and extrapolated applications of this compound, grounded in established principles of chemical biology and proteomics. We will delve into its potential as a scaffold for affinity purification probes and as a component of novel chemical cross-linkers, providing detailed theoretical frameworks and step-by-step protocols for its use in identifying protein-protein interactions and elucidating protein structures.
Compound Overview: Structure, Properties, and Potential for Proteomic Interrogation
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a derivative of benzimidazole. The benzimidazole nucleus is a key pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions, including hydrogen bonding, π-π stacking, and coordination with metals.[1] These properties allow benzimidazole derivatives to bind to a wide array of biomolecules, including enzymes and nucleic acids.[1] The unique core structure and relatively low toxicity of many benzimidazole derivatives have made them attractive scaffolds in drug development, particularly in the creation of kinase inhibitors and anticancer agents.[2][3][4]
The structure of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine features two key components relevant to proteomics:
-
The Benzimidazole Core: The methylated benzimidazole ring system provides a stable, somewhat rigid structure that can participate in non-covalent interactions with proteins. Its heterocyclic nature makes it a potential binder to specific protein pockets.
-
The Primary Amine: The terminal ethylamine group is a versatile chemical handle. Primary amines are nucleophilic and can be readily modified through well-established bioconjugation chemistries, such as reactions with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes. This allows for the attachment of various functional moieties, including affinity tags, cross-linking groups, and fluorescent labels.
Table 1: Physicochemical Properties of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine and its Parent Compound
| Property | 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine | 2-(1H-Benzoimidazol-2-yl)-ethylamine |
| Molecular Formula | C₁₀H₁₃N₃ | C₉H₁₁N₃ |
| Molecular Weight | 175.23 g/mol [5][6] | 161.20 g/mol [7][8] |
| Structure | A benzimidazole ring with a methyl group on one nitrogen and an ethylamine group at the 2-position. | A benzimidazole ring with an ethylamine group at the 2-position. |
| Key Functional Groups | Primary amine, Tertiary amine (within the ring), Aromatic system | Primary amine, Secondary amine (within the ring), Aromatic system |
The presence of the methyl group on the benzimidazole nitrogen, as compared to its parent compound, may subtly alter its binding specificity, solubility, and metabolic stability, which could be advantageous in certain experimental contexts.
Application I: A Scaffold for Affinity Purification-Mass Spectrometry (AP-MS)
The most immediate application of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine in proteomics is as a customizable "bait" molecule for affinity purification-mass spectrometry (AP-MS).[9][10] AP-MS is a powerful technique used to identify the interaction partners of a specific protein or small molecule.[11][12] In this proposed application, our target compound would serve as the core of a probe designed to capture proteins that bind to the methyl-benzimidazole moiety.
Workflow for AP-MS using a Derivatized Probe
The overall workflow involves synthesizing a biotinylated version of the compound, immobilizing it on a streptavidin-coated solid support, incubating it with a cell lysate, washing away non-specific binders, and eluting the captured proteins for identification by mass spectrometry.
Caption: AP-MS workflow using a biotinylated probe.
Protocol 1: Synthesis of Biotinylated 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
This protocol describes the conjugation of biotin to the primary amine of the title compound using an NHS ester derivative of biotin.
Materials:
-
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
-
Biotin-NHS (N-hydroxysuccinimidyl-biotin)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reaction vial
-
Magnetic stirrer and stir bar
-
HPLC for purification
Procedure:
-
Dissolution: Dissolve 10 mg of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine in 1 mL of anhydrous DMF in a clean, dry reaction vial.
-
Base Addition: Add 1.5 equivalents of TEA to the solution. TEA acts as a base to deprotonate the primary amine, increasing its nucleophilicity.
-
Biotin-NHS Addition: In a separate vial, dissolve 1.1 equivalents of Biotin-NHS in 0.5 mL of anhydrous DMF. Add this solution dropwise to the stirring amine solution. The slight excess of the biotin reagent ensures complete reaction of the starting material.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris, to consume any unreacted Biotin-NHS.
-
Purification: Purify the resulting biotinylated probe using reverse-phase HPLC to separate it from unreacted starting materials and byproducts.
-
Verification: Confirm the identity and purity of the final product by mass spectrometry.
Protocol 2: Affinity Purification of Interacting Proteins
Materials:
-
Biotinylated probe (from Protocol 1)
-
Streptavidin-coated magnetic beads
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, or a solution containing free biotin)
-
Control beads (streptavidin beads without the biotinylated probe)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in lysis buffer.
-
Probe Immobilization: Add the biotinylated probe to the bead slurry and incubate for 1 hour at 4°C with gentle rotation to allow for the high-affinity interaction between biotin and streptavidin.[11]
-
Washing: Pellet the beads using a magnetic stand and wash them three times with lysis buffer to remove any unbound probe.
-
Lysate Incubation: Add the clarified cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation. A parallel incubation should be performed with control beads to identify non-specific binders.
-
Washing: Pellet the beads and wash them extensively (at least 5 times) with wash buffer to remove proteins that are not specifically bound to the probe.
-
Elution: Elute the bound proteins from the beads. This can be done using a harsh denaturing buffer like SDS, which is effective but non-specific. Alternatively, a competitive elution with a high concentration of free biotin can be used for a more gentle elution.[12]
-
Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis. This typically involves reduction, alkylation, and digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins in the sample by searching the acquired MS/MS spectra against a protein sequence database. Compare the proteins identified from the probe-bound beads to those from the control beads to determine specific interaction partners.
Application II: A Building Block for Novel Chemical Cross-Linkers
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for studying protein conformations and protein-protein interactions.[13][14] It provides distance constraints that can be used to model the three-dimensional structures of proteins and protein complexes.[15][16] 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine can be envisioned as a central spacer element in a novel bifunctional cross-linking reagent.
Conceptual Design of a Novel Cross-Linker
By modifying both the primary amine and a position on the benzimidazole ring (e.g., through functionalization of the benzene portion), a heterobifunctional or homobifunctional cross-linker could be synthesized. For instance, two molecules of our title compound could be linked via a spacer, with their primary amines then activated (e.g., converted to NHS esters) to react with lysine residues on proteins. The benzimidazole core would act as a rigid spacer of a defined length.
Caption: General workflow for a cross-linking mass spectrometry experiment.
Protocol 3: Generalized Protocol for Cross-Linking of a Protein Complex
This protocol assumes the availability of a hypothetical homobifunctional NHS-ester cross-linker derived from the 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine scaffold.
Materials:
-
Purified protein or protein complex
-
Hypothetical benzimidazole-based cross-linker
-
Reaction buffer (e.g., HEPES or phosphate buffer, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE materials for analysis
-
Sample preparation reagents for mass spectrometry (DTT, iodoacetamide, trypsin)
Procedure:
-
Reaction Setup: Prepare the purified protein complex in the reaction buffer at a suitable concentration (typically 0.1-1 mg/mL).
-
Cross-linker Addition: Add the cross-linking reagent to the protein solution. The optimal concentration of the cross-linker and the protein-to-cross-linker molar ratio must be determined empirically. A common starting point is a 25- to 50-fold molar excess of the cross-linker.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
Quenching: Stop the reaction by adding the quenching solution. The primary amines in the Tris buffer will react with and consume any excess NHS-ester groups on the cross-linker.[17]
-
Verification: Analyze the reaction products by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to cross-linked proteins.
-
Preparation for MS: Excise the bands of interest (or process the entire reaction mixture in-solution) for mass spectrometry. This involves reduction of disulfide bonds, alkylation of cysteines, and enzymatic digestion, typically with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of potential cross-linked peptides.
-
Data Analysis: Use specialized software to identify the cross-linked peptides from the complex MS/MS data.[16] This analysis will reveal which amino acid residues were linked, providing distance constraints for structural modeling.
Conclusion and Future Perspectives
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine represents a promising, yet underexplored, chemical entity for the development of novel proteomics reagents. Its inherent biological relevance as a benzimidazole derivative, combined with a chemically tractable primary amine, makes it an ideal starting point for creating sophisticated tools for studying the proteome. The proposed applications in affinity purification and chemical cross-linking are based on well-established proteomic principles and offer clear pathways for future research. Experimental validation of these hypotheses will be a critical next step and could potentially unlock new avenues for investigating protein interactions and cellular signaling pathways.
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Chemical cross-linking and mass spectrometry for mapping three-dimensional structures of proteins and protein complexes. (n.d.). Semantic Scholar. Retrieved from [Link]
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National Cancer Institute. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectrometry. YouTube. Retrieved from [Link]
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Leitner, A., et al. (2014). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of the American Society for Mass Spectrometry, 25(10), 1665-1679. Retrieved from [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(4), 527-539. Retrieved from [Link]
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Wang, X., et al. (2018). Probing Protein–Protein Interactions with Label-Free Mass Spectrometry Quantification in Combination with Affinity Purification by Spin-Tip Affinity Columns. Analytical Chemistry, 90(15), 9398-9405. Retrieved from [Link]
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PubChem. (n.d.). 2-(1H-Benzimidazol-2-yl)ethan-1-amine. Retrieved from [Link]
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Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 9(11), 2539-2554. Retrieved from [Link]
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Gúzman-López, A., et al. (2021). A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. Mini-Reviews in Medicinal Chemistry, 21(11), 1368-1386. Retrieved from [Link]
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. Retrieved from [Link]
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Lee, Y. H., & Tan, K. L. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Cancers, 13(11), 2656. Retrieved from [Link]
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Kumar, A., et al. (2015). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 5(70), 56655-56679. Retrieved from [Link]
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Kumar, A., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Molecules, 27(22), 7808. Retrieved from [Link]
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Ch, S., & G, B. (2022). Synthesis and antimicrobial activity of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide. Indian Journal of Chemistry, 61(8), 816-822. Retrieved from [Link]
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Touzani, R., et al. (2023). Data set of selected benzimidazole compounds with their anticancer results. Data in Brief, 48, 109202. Retrieved from [Link]
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Application Notes and Protocols for Stability Testing of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
Introduction: The Imperative for Stability Assessment in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and safety. For novel chemical entities such as 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, a compound of interest due to the diverse pharmacological activities of the benzimidazole scaffold, a comprehensive understanding of its stability profile is paramount.[1][2][3] This document provides a detailed experimental framework for assessing the stability of this molecule under various stress conditions, in alignment with the stringent requirements of international regulatory bodies.
The protocols herein are designed not merely as procedural steps but as a self-validating system to elucidate potential degradation pathways, identify degradation products, and establish a stability-indicating analytical method. Adherence to these guidelines will furnish researchers, scientists, and drug development professionals with the robust data necessary for informed decision-making throughout the drug development lifecycle.
Physicochemical Properties of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
A foundational understanding of the molecule's properties is critical for designing relevant stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃ | |
| Molecular Weight | 175.23 g/mol | |
| Appearance | Solid (predicted) | Inferred from unmethylated analog[4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| CAS Number | 184959-13-5 |
The structure, featuring a benzimidazole core and an ethylamine side chain, suggests potential susceptibility to oxidation at the imidazole nitrogen and the ethylamine group, as well as potential for reactions involving the aromatic ring system.
Forced Degradation (Stress Testing) Experimental Design
Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation of a drug substance to predict its long-term stability and identify potential degradation products.[5] These studies are integral to developing and validating a stability-indicating analytical method. The following experimental setup is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[6][7][8][9]
A stock solution of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution will be used for the following stress conditions.
Protocol 1: Hydrolytic Degradation
Causality: Hydrolysis is a common degradation pathway for pharmaceuticals, and its rate is often pH-dependent. This study will assess the compound's stability in acidic, basic, and neutral aqueous environments.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before dilution and HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw aliquots at similar time points as the acidic study.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw aliquots at the specified time points for direct analysis.
-
Protocol 2: Oxidative Degradation
Causality: The presence of the benzimidazole ring and the ethylamine side chain suggests potential susceptibility to oxidation. Hydrogen peroxide is a common oxidizing agent used in forced degradation studies.
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Dilute the aliquots with the mobile phase for immediate HPLC analysis.
Protocol 3: Thermal Degradation
Causality: Thermal stress testing evaluates the stability of the drug substance at elevated temperatures, providing insight into its shelf-life under various storage conditions.
-
Store the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Prepare a solution of the compound (e.g., 1 mg/mL in methanol) and store it under the same conditions.
-
Analyze samples of both the solid and the solution at different time points (e.g., 0, 24, 48 hours).
Protocol 4: Photolytic Degradation
Causality: Many benzimidazole derivatives exhibit photosensitivity.[10][11] This protocol, based on ICH Q1B guidelines, will determine the compound's susceptibility to light.[7][8][9]
-
Expose the solid compound and a solution of the compound (in a photochemically inert, transparent container) to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples at appropriate time points.
Proposed Stability-Indicating HPLC Method
A robust stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the parent compound from any potential degradation products. Based on published methods for similar benzimidazole derivatives, the following starting conditions are proposed.[7][8][9][12][13][14][15]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic and moderately polar compounds. |
| Mobile Phase | Gradient elution with: A: 0.1% Phosphoric Acid in Water B: Acetonitrile | A gradient is often necessary to resolve the parent peak from various degradation products with different polarities. The acidic modifier improves peak shape. |
| Gradient Program | Start with a higher percentage of A, gradually increasing B. (e.g., 0-5 min: 90% A; 5-20 min: ramp to 40% A; 20-25 min: hold at 40% A; 25-30 min: return to 90% A) | This allows for the elution of polar degradants first, followed by the parent compound and any less polar degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. Quantitation at λmax (e.g., ~280 nm, to be determined experimentally). | DAD allows for the identification of peak purity and the detection of degradation products that may have different UV spectra from the parent compound. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Validation: Once developed, this method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[14][15]
Visualization of Experimental Workflow and Potential Degradation Pathways
Caption: Workflow for the stability testing of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Caption: Potential degradation pathways for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Data Interpretation and Reporting
For each stress condition, the following should be documented:
-
The percentage of the parent compound remaining at each time point.
-
The formation of any degradation products, expressed as a percentage of the total peak area.
-
The peak purity of the parent compound, assessed using the DAD.
-
Mass balance should be calculated to ensure that all degradation products are accounted for.
A successful stability-indicating method will demonstrate the ability to resolve the parent peak from all process impurities and degradation products with acceptable resolution (typically >1.5).
Trustworthiness and Self-Validation
The experimental design described is inherently self-validating. By subjecting the compound to a range of stress conditions, the robustness of the analytical method is rigorously tested. If the method can successfully separate and quantify the parent compound in the presence of the degradation products generated under these diverse conditions, it is considered "stability-indicating." The use of a DAD and, if necessary, mass spectrometry (LC-MS) for peak identification provides an orthogonal confirmation of the method's specificity.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the stability testing of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. By following these protocols, researchers can generate the high-quality, reliable data required to understand the intrinsic stability of the molecule, elucidate its degradation pathways, and develop a validated, stability-indicating analytical method. This information is critical for advancing a drug candidate through the development pipeline and ensuring its safety and efficacy.
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U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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International Council for Harmonisation. (1996, November 6). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]
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Al-Tamrah, S. A. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089–1097. [Link]
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Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]
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Boulton, A. J., & Brown, R. C. (1970). o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2. Journal of the Chemical Society C: Organic, (11), 1462-1464. [Link]
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ResearchGate. (2025, August 6). Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. [Link]
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Boudina, A., Emmelin, C., Baaliouamer, A., Grenier-Loustalot, M. F., & Chovelon, J. M. (2003). Photochemical behaviour of carbendazim in aqueous solution. ResearchGate. [Link]
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Ferreira, M., & Pinheiro, C. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]
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Ferreira, M., & Pinheiro, C. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. ResearchGate. [Link]
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Sharma, S., Singh, N., & Kumar, V. (2013). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate. SciSpace. [Link]
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Carl ROTH. (n.d.). 2-(1H-Benzoimidazol-2-yl)-ethylamine, 2 g. [Link]
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Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. A. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. [Link]
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Boukemouche, F., Messadi, A., Lanez, T., & Belfaitah, A. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
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Carl ROTH. (n.d.). 2-(1H-Benzoimidazol-2-yl)-ethylamine, 500 mg. [Link]
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International Journal of Research and Analytical Reviews. (2019). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. [Link]
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Ali, S., Fatima, A., Ahmad, I., Khan, I., Khan, A., & Shah, S. A. A. (2022). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 15(11), 104210. [Link]
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Application Note & Protocol: Dissolution of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine for Experimental Assays
Abstract: This document provides a detailed guide for the effective solubilization of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, a member of the benzimidazole class of compounds. Benzimidazole derivatives are frequently characterized by poor aqueous solubility, a significant challenge in experimental biology and drug development.[1] This guide presents scientifically-grounded protocols for preparing high-concentration stock solutions and diluting them into aqueous media for in vitro and in vivo experiments, ensuring compound stability and solution homogeneity. The protocols are designed to be self-validating, with explanations for the causality behind each step to empower researchers to adapt the methodology as needed.
Core Principles & Compound Characterization
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine belongs to the benzimidazole family, a heterocyclic aromatic scaffold prevalent in medicinal chemistry.[2] The addition of a methyl group to the benzimidazole core, compared to its parent compound 2-(1H-benzoimidazol-2-yl)-ethylamine, slightly increases its lipophilicity, which can further decrease its solubility in aqueous solutions. Therefore, a systematic approach starting with a strong organic solvent is necessary.
The primary challenge when moving from a concentrated organic stock solution to an aqueous experimental buffer is "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate out of solution.[1] The protocols outlined below are designed to mitigate this effect through controlled dilution strategies.
Table 1: Physicochemical Properties of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃ | [3][4] |
| Molecular Weight | 175.23 g/mol | [4] |
| CAS Number | 184959-13-5 | |
| Predicted Appearance | Liquid or Solid (Varies by supplier and purity) | [3] |
| InChI Key | KYWISJFMAVDXJU-UHFFFAOYSA-N |
Safety & Handling Precautions
While specific toxicological data for this exact compound is limited, data from closely related benzimidazole derivatives necessitate stringent safety measures. The parent and related compounds are known to cause skin irritation and serious eye damage.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7][8]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion/Inhalation: Move to fresh air. If feeling unwell, call a poison center or doctor.[7]
-
Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Assays
Principle: The initial step for nearly all experimental applications is the creation of a high-concentration stock solution in a suitable organic solvent. Dimethyl Sulfoxide (DMSO) is the solvent of choice for most benzimidazole derivatives due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous media in small concentrations.[1][9] The final concentration of DMSO in cell culture media should typically be kept low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.[9]
Materials:
-
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine (solid powder)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Amount (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Amount (mg) = 0.010 mol/L × 0.001 L × 175.23 g/mol × 1000 mg/g = 1.75 mg
-
-
Weighing: Carefully weigh out 1.75 mg of the compound and place it into a sterile amber microcentrifuge tube. Using amber tubes is a precautionary measure to protect the compound from potential light degradation, a good practice for many heterocyclic compounds.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolution:
-
Close the tube tightly and vortex vigorously for 1-2 minutes.[9]
-
Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear and homogenous.
-
Causality: If the compound does not fully dissolve, brief sonication in a room-temperature water bath for 5-10 minutes can be used to provide additional energy to break the crystal lattice and aid dissolution.[9] Avoid excessive heating, which could degrade the compound.
-
-
Storage and Aliquoting:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in fresh sterile amber tubes.
-
Causality: Aliquoting is critical to prevent the degradation that can occur with repeated freeze-thaw cycles.[9] This practice also minimizes the risk of contamination and solvent hydration from atmospheric moisture.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions in Aqueous Media
Principle: Diluting the concentrated DMSO stock directly into an aqueous buffer can cause the compound to precipitate. This protocol uses a serial dilution strategy to gradually lower the solvent polarity, preventing solvent shock and maintaining compound solubility.
Caption: Workflow for preparing aqueous working solutions from a DMSO stock.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature. Centrifuge briefly to collect the contents at the bottom of the tube.
-
Prepare Intermediate Dilution:
-
To prepare a 100 µM intermediate solution, pipette 990 µL of your final aqueous assay buffer (e.g., PBS, cell culture media) into a fresh tube.
-
While vortexing the buffer at a medium speed, add 10 µL of the 10 mM DMSO stock solution.
-
Causality: Adding the concentrated stock to the vortexing buffer ensures rapid dispersion and minimizes localized high concentrations of DMSO, which is the primary cause of precipitation. This is the most critical step for preventing solvent shock.
-
-
Prepare Final Working Dilution:
-
Use the 100 µM intermediate solution to make further serial dilutions in the assay buffer until you reach your desired final experimental concentration (e.g., 10 µM, 1 µM, 100 nM).
-
For example, to make a 1 µM final solution, add 10 µL of the 100 µM intermediate solution to 990 µL of the assay buffer.
-
-
Final Check: Always visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your experiment.
Table 2: Troubleshooting Solubility Issues in Aqueous Media
| Issue | Possible Cause | Recommended Solution | Reference |
| Precipitation on initial dilution | Solvent Shock: The compound's solubility limit is exceeded during the rapid solvent change. | 1. Decrease Dilution Factor: Instead of a 1:100 dilution, try a 1:10 dilution first, then dilute further. 2. Use an Intermediate Solvent: Perform the initial dilution in a solvent miscible with both DMSO and water, like ethanol or PEG 300, before the final dilution in aqueous buffer. | [1] |
| Cloudiness in final solution | pH-Dependent Solubility: The pH of the assay buffer may not be optimal for solubility. | Empirically determine the compound's pH-solubility profile. Adjust the pH of the final buffer if the experimental conditions allow. Benzimidazoles, containing basic nitrogen atoms, may be more soluble at a slightly acidic pH. | [1] |
| Persistent insolubility | Inherently Low Aqueous Solubility: The compound is highly hydrophobic. | 1. Use Co-solvents: Incorporate a small percentage (1-5%) of a co-solvent like ethanol or PEG into the final assay buffer. 2. Use Solubilizing Excipients: For in vivo work, consider formulations with surfactants like Tween® 80 or complexing agents like cyclodextrins. | [1][9] |
Considerations for In Vivo Formulations
For animal studies, DMSO is often unsuitable as a primary vehicle due to potential toxicity at the required volumes.[9] Formulations typically involve suspending or solubilizing the compound in a biocompatible vehicle.
Caption: General workflow for preparing an in vivo suspension.
A common approach involves creating a uniform suspension.[10]
-
Weigh the required amount of the compound.
-
Triturate the powder, sometimes with a few drops of a surfactant like Tween® 80, to improve wetting.[10]
-
Gradually add the chosen vehicle (e.g., sterile saline, 0.5% methylcellulose in water) while stirring or homogenizing to create a fine, uniform suspension.[9][10]
-
These formulations should be prepared fresh daily and stirred continuously before administration to ensure dose uniformity.[9]
Note: The optimal formulation for in vivo use must be determined empirically for each specific compound, dose, and animal model.
References
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Chemsrc. (2025-08-25). 2-(1H-Benzo[d]imidazol-2-yl)ethanamine | CAS#:29518-68-1. Chemsrc. [Link]
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Carl ROTH. 2-(1H-Benzoimidazol-2-yl)-ethylamine, 500 mg. Carl ROTH. [Link]
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PubChem. 2-(1H-Benzimidazol-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
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Fathima, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PubMed Central. [Link]
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PubChem. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]
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Amerigo Scientific. N-[2-(1H-Benzimidazol-2-yl)ethyl]-N-ethylamine dihydrochloride. Amerigo Scientific. [Link]
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Carl ROTH. 2-(1H-Benzoimidazol-2-yl)-ethylamine, 2 g. Carl ROTH. [Link]
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Khamrang, T., et al. (2023). (1H-Benzodiazol-2-ylmethyl)diethylamine. PubMed Central. [Link]
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Application Notes & Protocols: Evaluating 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine for Antiparasitic Drug Development
Introduction: The Imperative for Novel Antiparasitic Agents
Parasitic diseases afflict billions of people, particularly in low and middle-income countries, causing significant morbidity and mortality.[1] Despite the immense global health burden, the pipeline for new antiparasitic drugs is thin, and emerging drug resistance threatens the efficacy of existing treatments.[2][3][4] This necessitates a robust and continuous effort in drug discovery to identify new, effective, and safe therapeutic agents.[2]
The benzimidazole chemical scaffold has been a cornerstone of anthelmintic therapy for decades.[3][5] Compounds like albendazole and mebendazole are widely used to treat a range of helminth infections.[6][7] Their primary mechanism of action involves the targeted disruption of parasite cellular infrastructure by binding to β-tubulin, a subunit of microtubules.[3][5][6][8] This selective inhibition prevents tubulin polymerization, which is critical for essential parasite functions such as cell division, motility, and nutrient absorption, ultimately leading to parasite death.[5][7]
This document provides a detailed guide for the initial evaluation of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine , a novel benzimidazole analogue, as a potential antiparasitic drug candidate. We will outline a logical, multi-stage workflow designed to assess its efficacy, selectivity, and preliminary mechanism of action, providing researchers with the foundational data required to advance a hit compound toward lead optimization.
Section 1: Strategic Framework for Drug Discovery
The journey from a chemical entity to a clinical candidate is a systematic process of evidence-gathering and de-risking. Our initial approach is to validate the compound's biological activity against a relevant parasite, assess its safety profile in host cells, and confirm its molecular mechanism.
A crucial guiding tool in this process is the Target Product Profile (TPP), which defines the ideal characteristics of the final drug.[1] For a new broad-spectrum antiparasitic, a TPP might include:
-
Indication: Treatment of intestinal nematodes (e.g., Ascaris lumbricoides, Trichuris trichiura) and/or protozoan infections (e.g., Leishmania donovani).
-
Efficacy: High cure rate (>90%) with a single oral dose.
-
Safety: High selectivity index; minimal adverse effects in preclinical toxicology.
-
Route of Administration: Oral.
The following workflow illustrates the key stages of this initial evaluation process.
Caption: Early-stage antiparasitic drug discovery workflow.
Section 2: Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[9] A plausible route for the target compound begins with N-methyl-o-phenylenediamine and a protected β-amino acid, such as Boc-β-alanine.
-
Condensation: N-methyl-o-phenylenediamine is reacted with Boc-β-alanine in the presence of a coupling agent (e.g., EDC/HOBt) or under heating conditions to form the amide intermediate.
-
Cyclization: The intermediate undergoes acid-catalyzed cyclization and dehydration to form the N-methylated benzimidazole ring.
-
Deprotection: The Boc (tert-Butoxycarbonyl) protecting group is removed from the ethylamine side chain using a strong acid like trifluoroacetic acid (TFA) to yield the final product, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Note: This is a conceptual pathway. Researchers should consult synthetic chemistry literature for detailed, optimized protocols.[10][11]
Section 3: Primary In Vitro Screening Protocol
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against a target parasite. This primary screen is the first validation of biological activity.
Protocol 3.1: Leishmania donovani Amastigote Viability Assay
Rationale: Leishmania donovani is the causative agent of visceral leishmaniasis, a fatal neglected tropical disease.[1] Axenically grown amastigotes (the clinically relevant intracellular stage) provide a robust model for high-throughput screening.[12] We will measure the amount of double-stranded DNA (dsDNA) using a fluorescent dye as a proxy for parasite proliferation and viability.
Materials:
-
L. donovani axenic amastigotes
-
M199 medium supplemented with 20% FBS, pH 5.5
-
PicoGreen™ dsDNA Quantitation Reagent
-
Test Compound (TC): 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, dissolved in DMSO
-
Positive Control: Amphotericin B
-
Negative Control: 0.5% DMSO in medium
-
384-well black, clear-bottom assay plates
Procedure:
-
Parasite Culture: Culture L. donovani axenic amastigotes at 37°C in supplemented M199 medium to mid-log phase.
-
Compound Plating: Prepare a serial dilution of the TC in DMSO. Using an acoustic liquid handler or manual multichannel pipette, dispense the TC into the assay plate. Add positive and negative controls to designated wells.
-
Parasite Seeding: Adjust the parasite density to 1 x 10^6 cells/mL in fresh medium. Dispense 50 µL of the parasite suspension into each well of the assay plate, resulting in a final top concentration of 10 µg/mL for the TC and a final DMSO concentration of ≤0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Assay Readout:
-
Add 50 µL of PicoGreen reagent (diluted 1:200 in 1X TE buffer) to each well.
-
Incubate for 5 minutes in the dark.
-
Measure fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition (%IG) for each concentration relative to the controls: %IG = 100 * (1 - (Fluorescence_Test - Fluorescence_Negative) / (Fluorescence_Positive - Fluorescence_Negative)).
-
Plot %IG against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical Dose-Response Data
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 10.0 | 98.2 ± 1.5 |
| 3.33 | 85.1 ± 3.2 |
| 1.11 | 55.6 ± 4.1 |
| 0.37 | 21.3 ± 2.8 |
| 0.12 | 8.9 ± 1.9 |
| Calculated IC50 | 1.05 µM |
Section 4: Selectivity and Cytotoxicity Profiling
Objective: A viable drug candidate must be significantly more toxic to the parasite than to host cells. This protocol determines the 50% cytotoxic concentration (CC50) against a mammalian cell line to establish a selectivity index.[13][14][15]
Protocol 4.1: Mammalian Cell Cytotoxicity Assay (LDH Release)
Rationale: The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium is a well-established indicator of plasma membrane damage and cell death.[14] This colorimetric assay is a reliable method for quantifying cytotoxicity.[14][16] We will use HepG2 cells, a human liver carcinoma cell line, as liver cells are a primary site of drug metabolism and potential toxicity.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
DMEM supplemented with 10% FBS
-
LDH Cytotoxicity Assay Kit
-
Test Compound (TC)
-
Positive Control: 1% Triton™ X-100 (to induce 100% lysis)
-
Negative Control: 0.5% DMSO in medium
-
96-well clear, flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Addition: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the TC. Include positive and negative controls.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Assay Readout:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per kit instructions) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = 100 * (Absorbance_Test - Absorbance_Negative) / (Absorbance_Positive - Absorbance_Negative).
-
Plot % Cytotoxicity against the log of the compound concentration and use non-linear regression to determine the CC50 value.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 100 | 88.5 ± 5.5 |
| 50 | 52.1 ± 6.1 |
| 25 | 15.7 ± 4.3 |
| 12.5 | 4.2 ± 2.1 |
| 6.25 | 1.1 ± 0.8 |
| Calculated CC50 | 48.5 µM |
Calculating the Selectivity Index (SI): The SI is a critical measure of a compound's therapeutic window.
-
SI = CC50 / IC50
-
Using our hypothetical data: SI = 48.5 µM / 1.05 µM = 46.2
-
Interpretation: An SI > 10 is generally considered a good starting point for a promising hit compound, indicating acceptable selectivity.
Section 5: Preliminary Mechanism of Action (MoA) Studies
Objective: To test the hypothesis that 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine acts via the canonical benzimidazole mechanism: inhibition of tubulin polymerization.
Protocol 5.1: In Vitro Tubulin Polymerization Assay
Rationale: This cell-free assay directly measures the compound's effect on the formation of microtubules from tubulin dimers.[5][8] The polymerization process can be monitored by an increase in light scattering or fluorescence, providing direct evidence of target engagement.
Procedure Outline:
-
Reagents: Use purified parasite β-tubulin (if available) or a commercially available mammalian tubulin source. A fluorescence-based kit often includes a reporter that incorporates into growing microtubules.
-
Assay Setup: The reaction is initiated in a microplate by warming a solution of tubulin dimers and GTP to 37°C.
-
Compound Addition: The TC is added at various concentrations prior to initiating polymerization. A known tubulin inhibitor (e.g., albendazole) serves as a positive control, and DMSO as a negative control.
-
Kinetic Measurement: The plate is read kinetically in a fluorescence plate reader at 37°C, with measurements taken every minute for 60 minutes.
-
Data Analysis: The rate of polymerization (slope of the fluorescence curve) or the final endpoint fluorescence is compared between the control and treated wells. A dose-dependent decrease in the rate or final signal indicates inhibition of tubulin polymerization.
Proposed Mechanism of Action:
Caption: Proposed mechanism of benzimidazole antiparasitic action.
Summary and Future Directions
This guide outlines a foundational screening cascade for evaluating 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine as a potential antiparasitic agent. The described protocols will establish its in vitro potency (IC50), host cell toxicity (CC50), and selectivity index (SI), while also providing initial insights into its mechanism of action.
A compound demonstrating a potent IC50, a high SI, and activity in the tubulin polymerization assay would be considered a high-quality hit. The next steps in its development would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to improve potency and selectivity.
-
Broad-Spectrum Screening: Testing against a wider panel of parasites to determine its activity spectrum.[3]
-
ADME/Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Studies: Evaluating the compound's effectiveness in an appropriate animal model of parasitic infection.[2][17]
By following this structured, evidence-based approach, researchers can efficiently identify and advance promising new chemical entities to address the urgent global need for new antiparasitic therapies.
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- Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Request PDF.
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- 12. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. opentrons.com [opentrons.com]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 16. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
Introduction
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a heterocyclic amine containing the benzimidazole core structure. This moiety is a key pharmacophore in numerous pharmaceutical compounds, exhibiting a wide range of biological activities.[1] As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and quality, which are critical for its efficacy and safety in drug development.[2][3]
This application note provides a comprehensive guide to the analytical methods for the complete characterization of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for chromatographic, mass spectrometric, and spectroscopic analysis. The experimental choices are explained to provide a deeper understanding of the analytical strategy, grounded in established pharmacopeial standards and regulatory guidelines.[4][5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is fundamental for method development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃N₃ | |
| Molecular Weight | 175.23 g/mol | |
| Appearance | Predicted: Off-white to yellow solid or liquid | General knowledge of similar compounds |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General knowledge of similar compounds |
| pKa (predicted) | Basic (amine) and weakly basic (benzimidazole nitrogens) | General knowledge of similar compounds |
Chromatographic Purity and Assay by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the content of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. A reversed-phase HPLC method is most suitable for this moderately polar compound. The method's development and validation should adhere to the principles outlined in USP General Chapter <621> and ICH Guideline Q2(R1).[7][8][9]
Rationale for Method Design
The choice of a C18 stationary phase provides a versatile hydrophobic surface for the retention of the benzimidazole derivative. The mobile phase, consisting of an acetonitrile/water gradient with a phosphate buffer, ensures good peak shape and resolution from potential impurities. The buffer is crucial to control the ionization state of the basic amine and benzimidazole nitrogens, thereby ensuring reproducible retention times. UV detection is appropriate due to the chromophoric nature of the benzimidazole ring system.
Experimental Protocol: HPLC Purity and Assay
Objective: To determine the purity of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine and to assay its content in a given sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (80:20 v/v) |
Procedure:
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
System Suitability: Inject the standard solution five times. The system is suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.
-
Analysis: Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Calculation:
-
Purity (Area %): Calculate the percentage of each impurity by dividing the area of each impurity peak by the total area of all peaks.
-
Assay (% w/w):
-
Method Validation (as per ICH Q2(R1))
The developed HPLC method must be validated to ensure it is suitable for its intended purpose.[2][9]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak of the analyte should be resolved from any impurities, degradation products, and blank components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | % Recovery should be between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Structural Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the unequivocal identification of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine and for the characterization of its potential impurities and degradation products.[10]
Rationale for Method Design
Electrospray ionization (ESI) in positive ion mode is ideal for this molecule due to the presence of basic nitrogen atoms that are readily protonated. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, which is crucial for confirming the identity of the main compound and elucidating the structures of unknown impurities.
Experimental Protocol: LC-MS/MS Analysis
Objective: To confirm the molecular weight and structure of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
LC Conditions: (Can be the same as the HPLC method, or a faster gradient can be used for high-throughput analysis)
MS Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range (Full Scan) | m/z 50-500 |
| Collision Energy (MS/MS) | 10-40 eV (Ramped) |
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in the diluent.
-
Analysis: Infuse the sample directly or inject it into the LC-MS/MS system.
-
Data Analysis:
-
In the full scan spectrum, look for the protonated molecular ion [M+H]⁺ at a predicted m/z of 176.12.
-
Perform MS/MS on the precursor ion (m/z 176.12) to obtain the fragmentation pattern.
-
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule is expected to occur primarily at the ethylamine side chain and through cleavage of the benzimidazole ring.
Caption: Workflow for the identification and characterization of unknown impurities.
Potential impurities in 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine could arise from the starting materials, by-products of the synthesis, or degradation. Common impurities might include isomers, unreacted intermediates, or oxidation products.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. The combination of HPLC for purity and assay, LC-MS for structural confirmation, and spectroscopic techniques (NMR and FTIR) for unequivocal identification ensures a thorough understanding of the molecule's identity and quality. Adherence to pharmacopeial standards and ICH guidelines for method validation is essential to guarantee the reliability and accuracy of the analytical data, which is a prerequisite for advancing a compound through the drug development pipeline.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (2022). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
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Choudhary, K., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 6(8), 134-143. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons.
- Bansal, S. K., & Layloff, T. (2007). Validation of HPLC Methods: A Review.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines. [Link]
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Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link]
-
ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]
-
European Pharmacopoeia. 2.2.46. Chromatographic Separation Techniques. [Link]
-
ResearchGate. IR spectra of benzimidazole and the complexes. [Link]
-
Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347. [Link]
-
Al-Jbouri, F. H. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. ResearchGate. [Link]
-
El-Sayed, R., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6543. [Link]
-
Al-Jbouri, F. H. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(1), 455-463. [Link]
-
Whitehead, A. P., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Journal of Chromatography B, 1221, 123689. [Link]
-
Yusuf, M., et al. (2022). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Bioorganic Chemistry, 128, 106079. [Link]
-
Khamrang, T., et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. IUCrData, 9(8), x241006. [https://www.researchgate.net/publication/382903847_1H-Benzodiazol-2-ylmethyl diethylamine]([Link] diethylamine)
-
Food and Agriculture Organization of the United Nations. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. [Link]
-
Banaszkiewicz, L., et al. (2020). Rapid and simple multi-analyte LC-MS/MS method for the determination of benzodiazepines and Z-hypnotic drugs in blood samples: Development, validation and application based on three years of toxicological analyses. Journal of Pharmaceutical and Biomedical Analysis, 191, 113569. [Link]
-
Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 326-335. [Link]
-
Khamrang, T., et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 8), 793–796. [Link]
-
Krishnaiah, Y. S. R., et al. (2002). Development of a HPLC Method for the Estimation of Mebendazole in Human Plasma. Asian Journal of Chemistry, 14(2), 957-960. [Link]
-
Al-Rimawi, F. (2015). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of the Association of Arab Universities for Basic and Applied Sciences, 18, 49-54. [Link]
-
García-Báez, E. V., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3192. [Link]
-
Raju, N. J., et al. (2020). RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms. Journal of Pharmaceutical Negative Results, 11(2), 65-71. [Link]
-
El-Gizawy, S. M., et al. (2014). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 108-112. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
Welcome to the Technical Support Center for the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to explain the causality behind experimental choices and ensure reproducible, high-yield outcomes.
Synthetic Overview
The synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is typically achieved through a multi-step process. A common and effective route involves the initial formation of a 2-substituted benzimidazole, followed by N-methylation and subsequent functional group transformation to yield the final ethylamine sidechain. The pathway below outlines this common approach, starting from the cyclization of o-phenylenediamine to form the benzimidazole core, followed by methylation and nitrile reduction.
Caption: Common synthetic pathway for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Question 1: My initial condensation reaction to form 2-(1H-benzo[d]imidazol-2-yl)acetonitrile is low-yielding or failing. What are the likely causes?
Answer: Low yields in the formation of the benzimidazole core are a frequent challenge.[1] The primary causes often relate to starting material quality, reaction conditions, and inefficient cyclization.
-
Purity of Starting Materials: o-Phenylenediamine is notoriously susceptible to oxidation, which can result in colored impurities and interfere with the reaction.[2] Ensure you are using high-purity, preferably freshly recrystallized or sublimed, o-phenylenediamine. The cyanoacetic acid should also be pure and dry.
-
Reaction Conditions: The condensation reaction typically requires harsh conditions, such as heating in a strong acid like polyphosphoric acid (PPA) or 4M HCl.[3] Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can cause decomposition.
-
Actionable Tip: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.[2]
-
-
Inefficient Water Removal: The cyclization step releases water. Inefficient removal of this water can inhibit the reaction equilibrium. Using a dehydrating agent or a setup that allows for water removal (like a Dean-Stark trap, if the solvent is appropriate) can improve yields.
Question 2: I am getting a mixture of N1 and N3 methylated isomers during the N-methylation step. How can I improve regioselectivity for the desired N1 isomer?
Answer: Achieving high regioselectivity is a well-documented challenge in the N-alkylation of unsymmetrically substituted benzimidazoles due to the tautomeric nature of the NH proton.[4] The formation of two regioisomers occurs because the proton can reside on either nitrogen, leading to two distinct nucleophiles.[4]
-
Choice of Base and Solvent: The base-solvent system is critical for controlling selectivity. For preferential N1 methylation, a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent such as DMF or THF is often recommended.[5] The base fully deprotonates the benzimidazole, forming an anion. The subsequent alkylation site is then influenced by steric and electronic factors.
-
Steric Hindrance: If your benzimidazole has substituents, bulky groups can sterically hinder one nitrogen, favoring methylation at the less hindered position.[4]
-
Biocatalytic Methods: For exceptionally high regioselectivity (>99:1), consider biocatalytic approaches. Engineered methyltransferase enzymes can provide the desired isomer under very mild conditions.[5]
Question 3: During N-methylation, I've isolated a byproduct that appears to be a salt, leading to a lower yield of my desired product. What is it and how can I prevent it?
Answer: This byproduct is likely the 1,3-dimethylbenzimidazolium salt, a quaternary ammonium compound. It forms from the over-methylation of the desired N-methylated product.[4]
-
Control Stoichiometry: The most common cause is using a significant excess of the methylating agent (e.g., methyl iodide). To minimize this side reaction, use a controlled stoichiometric amount, typically 1.0 to 1.1 equivalents of the methylating agent relative to the benzimidazole.[4]
-
Slow Addition: Add the methylating agent slowly and at a controlled temperature (e.g., 0 °C) to the reaction mixture. This prevents localized high concentrations that favor the second methylation event.
-
Reaction Monitoring: Carefully monitor the reaction with TLC. Stop the reaction as soon as the starting material is consumed to prevent the subsequent reaction of the product.
Question 4: The final reduction of the nitrile to the primary amine is incomplete or produces side products. What are the best practices for this step?
Answer: The reduction of the nitrile is a critical final step. Incomplete reduction or the formation of secondary/tertiary amine byproducts can complicate purification and lower yields.
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is highly effective for converting nitriles to primary amines. It should be used in an anhydrous aprotic solvent like THF or diethyl ether. A key drawback is the need for strictly anhydrous conditions and a careful aqueous workup.
-
Catalytic Hydrogenation: Hydrogenation over a catalyst like Raney Nickel or Palladium on carbon (Pd/C) is another effective method. This is often considered a "greener" alternative. To avoid the formation of secondary amines, it is sometimes recommended to perform the hydrogenation in the presence of ammonia or an acid.
-
-
Reaction Conditions: For LiAlH₄ reductions, ensure all glassware is oven-dried and the solvent is anhydrous. The reaction is typically started at a low temperature (0 °C) and then allowed to warm to room temperature or refluxed to ensure completion. For catalytic hydrogenation, optimizing hydrogen pressure, temperature, and catalyst loading is key.
-
Workup Procedure: The workup after a LiAlH₄ reduction is critical. A common procedure is the sequential, slow addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup) to precipitate the aluminum salts, which can then be filtered off. An improper workup can lead to the product being trapped in the aluminum salt sludge, significantly reducing the isolated yield.
Caption: A troubleshooting workflow for addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the N-methylation step?
A1: The three most critical parameters are:
-
Base Selection: A strong, non-nucleophilic base like NaH is crucial for complete deprotonation, which is the first step to controlling the reaction. Weaker bases may lead to an equilibrium mixture and side reactions.[4]
-
Solvent Purity: The use of a dry, aprotic solvent (e.g., anhydrous DMF or THF) is mandatory. Protic solvents like water or alcohols will quench the benzimidazolide anion, halting the reaction.[4]
-
Temperature Control: Adding the methylating agent at a low temperature (e.g., 0 °C) and allowing the reaction to proceed at a controlled temperature is key to preventing side reactions, especially the formation of the over-methylated quaternary salt.[4]
Q2: How can I effectively purify the final product, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine?
A2: Purification can often be challenging due to the presence of structurally similar impurities. A multi-step approach is often most effective.
-
Acid-Base Extraction: As an amine, the final product is basic. You can dissolve the crude material in an organic solvent (e.g., dichloromethane) and extract it into an acidic aqueous solution (e.g., 1M HCl). The non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can be extracted back into an organic solvent.[2]
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is the most common method.[4] A gradient elution system is often required. Start with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol and a small amount of a base like triethylamine or ammonium hydroxide to prevent the amine from streaking on the acidic silica gel.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several steps require specific safety measures:
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.
-
Lithium Aluminum Hydride (LiAlH₄): Similar to NaH, LiAlH₄ is highly reactive with water and protic solvents. All reactions and workups must be conducted with extreme care in an appropriate fume hood.
-
Methyl Iodide (CH₃I): Methyl iodide is a toxic and carcinogenic substance. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
o-Phenylenediamine: This compound is toxic and a suspected mutagen. Avoid inhalation of dust and skin contact.
Q4: What are the key considerations for scaling up this synthesis from milligram to gram scale?
A4: Scaling up requires careful consideration of several factors:
-
Heat Transfer: All three steps (condensation, methylation, reduction) have thermal considerations. Exothermic reactions, like the workup of LiAlH₄ or the N-methylation itself, can become difficult to control on a larger scale. Ensure you have an adequate cooling bath and monitor the internal temperature.
-
Reagent Addition: The slow addition of reagents, which is manageable on a small scale, becomes critical on a large scale. Use an addition funnel for controlled delivery of reagents like methyl iodide or during the LiAlH₄ workup.
-
Mixing: Ensure the reaction mixture is being stirred efficiently. Inadequate mixing can lead to localized hot spots or concentration gradients, resulting in side reactions and lower yields. Use an overhead mechanical stirrer for larger volumes.
-
Purification: Large-scale column chromatography can be cumbersome. Optimizing an acid-base extraction or a crystallization/recrystallization procedure for the final product is highly recommended for scalable purification.
Data & Protocols
Data Tables
Table 1: Comparison of Common Bases for Benzimidazole N-Methylation
| Base | Solvent | Typical Temp. | Advantages | Disadvantages |
| NaH | DMF, THF | 0 °C to RT | Strong, irreversible deprotonation; high yields.[5] | Flammable, water-sensitive. |
| K₂CO₃ | Acetone, DMF | RT to Reflux | Inexpensive, easy to handle. | Weaker base, may require heat, can lead to lower selectivity. |
| Cs₂CO₃ | DMF, MeCN | RT | Mild conditions, often good yields. | More expensive. |
| t-BuOK | THF | 0 °C to RT | Very strong base. | Can be too reactive, potential for side reactions. |
Table 2: Comparison of Common Reagents for Nitrile Reduction
| Reducing Agent | Solvent | Typical Temp. | Advantages | Disadvantages |
| LiAlH₄ | THF, Et₂O | 0 °C to Reflux | Highly effective, high yields. | Requires strict anhydrous conditions, hazardous workup. |
| H₂ / Raney Ni | MeOH, EtOH | RT to 50 °C | "Greener" method, effective. | Requires hydrogenation equipment, catalyst can be pyrophoric. |
| NaBH₄ / CoCl₂ | MeOH | 0 °C to RT | Milder than LiAlH₄, easier to handle. | May require optimization, can be less efficient for some substrates. |
| BH₃·THF | THF | 0 °C to Reflux | Good for selective reductions. | Reagent is moisture-sensitive and requires careful handling. |
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
-
Place o-phenylenediamine (1.0 eq) and cyanoacetic acid (1.05 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add 4M hydrochloric acid (approx. 5-10 mL per gram of o-phenylenediamine).
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: N-Methylation to form 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).
-
Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, and then carefully place the flask under vacuum before backfilling with nitrogen.
-
Add anhydrous DMF via syringe to the flask, and cool the resulting suspension to 0 °C in an ice bath.
-
Dissolve 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Add methyl iodide (1.05 eq) dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product with ethyl acetate (x3). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 3: Reduction to 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, approx. 2.0-3.0 eq) and cover with anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete by TLC.
-
Cool the reaction back down to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Water (X mL, where X is the grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Water (3X mL)
-
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product. Purify as needed via acid-base extraction or column chromatography.
References
-
García-López, J. A., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]
-
PubMed. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale. [Link]
-
Wang, C., et al. (2019). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies toward the synthesis of 2-aryl-benzimidazoles. [Link]
-
Dung, V. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
-
Al-Ostoot, F. H., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. [Link]
-
ACS Publications. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. [Link]
-
Mohammed, L. A., et al. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. ACS Omega. [Link]
-
ResearchGate. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. [Link]
-
Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis. [Link]
-
ResearchGate. (2010). 1H-Benzimidazole-2-acetonitriles as Synthon in Fused Benzimidazole Synthesis. [Link]
-
Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. [Link]
-
Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Das, B., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal. [Link]
-
Ch, S., & G, B. (2022). Synthesis and antimicrobial activity of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide. Indian Journal of Chemistry. [Link]
-
Min, Y., et al. (2022). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. Molecules. [Link]
-
Georgieva, M., et al. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
Sources
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine purification challenges
Welcome to the Technical Support Center for the purification of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important benzimidazole derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Understanding the Molecule: Physicochemical Properties
Before diving into purification, a clear understanding of the compound's properties is crucial. These characteristics dictate its behavior in different solvents and on various stationary phases, forming the basis for a rational purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃ | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| Appearance | Can range from a liquid to a solid, depending on purity. | [1] |
| IUPAC Name | 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine | |
| InChI Key | KYWISJFMAVDXJU-UHFFFAOYSA-N | |
| Key Functional Groups | Primary amine, Tertiary amine (within the benzimidazole ring) |
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine in a question-and-answer format.
Question 1: My final product is an oil that refuses to crystallize, even after removing all solvent under high vacuum. What's happening and how can I get a solid?
Answer: This is a frequent challenge with amine-containing compounds. The inability to crystallize typically points to two primary causes:
-
Residual Impurities: The most common reason is the presence of impurities that disrupt the crystal lattice formation. These can include unreacted starting materials, reaction byproducts, or even residual solvents like DMF or DMSO which are difficult to remove.
-
Inherent Properties: The free base form of your compound may simply have a low melting point or exist as an oil at room temperature. The lone pair on the primary amine can lead to strong intermolecular hydrogen bonding, but if impurities are present, this can result in a complex, non-crystalline mixture.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting an oily product.
Expert Insight: Conversion to a salt, such as a dihydrochloride, is a highly effective strategy.[3] This process protonates the basic nitrogen centers, increasing polarity and facilitating the formation of a well-defined crystal lattice, which often significantly improves handling, weighing, and long-term stability.
Question 2: When I run a flash column on silica gel, my compound streaks badly on the TLC plate, and I get poor separation. How can I fix this?
Answer: Streaking on silica gel is a classic sign of strong, non-ideal interactions between your basic compound and the acidic surface of the silica. The primary amine group is basic and can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to tailing and poor resolution.
Solutions:
-
Use a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent system.
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).
-
Mechanism: The added base will preferentially interact with the acidic sites on the silica gel, effectively "masking" them from your compound. This allows your product to travel through the column more uniformly, resulting in sharper bands and better separation.
-
-
Switch the Stationary Phase: If a basic modifier doesn't resolve the issue, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): If your compound and impurities have different polarities, reverse-phase chromatography using a solvent system like Acetonitrile/Water or Methanol/Water (often with a modifier like TFA or formic acid) can provide excellent separation.
-
Question 3: My product turned yellow or brown after purification and standing for a short time. Is it degrading?
Answer: Yes, discoloration is a strong indicator of degradation, likely due to air oxidation. Benzimidazole derivatives and primary amines can be susceptible to oxidation, which forms highly colored impurities.
Preventative Measures:
-
Inert Atmosphere: Conduct all purification steps (especially solvent removal) under an inert atmosphere like nitrogen or argon.
-
Degassed Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Storage: Store the final, purified compound in a sealed vial under an inert atmosphere, protected from light, and in a refrigerator or freezer to minimize thermal degradation.[4]
Frequently Asked Questions (FAQs)
-
Q: What are the most likely impurities I'll encounter from the synthesis?
-
A: Common impurities are often related to the starting materials or side reactions. For instance, if synthesizing from a substituted o-phenylenediamine, you might have unreacted starting material or isomers formed during the reaction.[5][6] Process-related impurities from previous steps can also carry through.[7] A thorough analysis by LC-MS is the best way to identify the mass of any significant impurities, which can help deduce their structure.
-
-
Q: Is it better to purify the free base or the salt form?
-
A: This depends on the subsequent application. For ease of handling, long-term stability, and obtaining a crystalline solid, purifying the salt form (e.g., dihydrochloride) is often superior.[3] However, if the next reaction step requires the free base, you will need to perform a neutralization step (e.g., with aqueous sodium bicarbonate) and extract the free base into an organic solvent just before use.
-
-
Q: How can I definitively confirm the purity of my final product?
-
A: A combination of techniques is necessary for full characterization.
-
¹H and ¹³C NMR: To confirm the structure and check for any residual starting materials or byproducts with distinct signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity by peak area and confirm the molecular weight of your compound.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.
-
-
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Cleanup
This protocol is designed to separate your basic amine product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Separate the layers. Keep the acidic aqueous layer and discard the organic layer (or save it for analysis of byproducts).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or solid NaHCO₃) until the pH is >10. Your product will deprotonate and may precipitate or form an oil.
-
Re-extraction: Extract the now basic aqueous layer multiple times with an organic solvent (DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol assumes your compound requires a basic modifier for optimal separation.
Caption: Workflow for flash column chromatography.
Protocol 3: Recrystallization via Dihydrochloride Salt Formation
This method is excellent for achieving high purity and a stable, crystalline solid.
-
Dissolution: Dissolve the purified or semi-purified free base in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise while stirring until the solution is acidic (check with pH paper) and a precipitate forms.
-
Crystallization: Allow the mixture to stand, possibly in a refrigerator or freezer, to maximize crystal formation. If no crystals form, you may need to slowly add a non-polar co-solvent (like diethyl ether or hexanes) until turbidity persists, then cool.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether or another non-polar solvent to remove any surface impurities.
-
Drying: Dry the crystals under high vacuum to obtain the pure dihydrochloride salt.
References
- CymitQuimica. (2023-05-23). Safety Data Sheet - 2-(1H-Benzoimidazol-2-yl)-ethylamine.
- Smolecule. (2023-08-15). N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine.
- PubChem. 2-(1H-Benzimidazol-2-yl)ethan-1-amine.
- Sigma-Aldrich. 2-(1H-Benzoimidazol-2-yl)-ethylamine AldrichCPR.
- CymitQuimica. 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine.
- Supporting Information, University of Texas-Austin. General experimental procedures.
- PubChem. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine.
- Rahman, S. M., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Sigma-Aldrich. 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
- Khamrang, T., et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine.
- Pharmaffili
- Carl ROTH. 2-(1H-Benzoimidazol-2-yl)-ethylamine, 500 mg.
- BenchChem. (2025).
- Pérez-Villanueva, M., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. European Journal of Medicinal Chemistry, 65, 365-373.
- Patil, S. B., et al. (2015). Synthesis and Characterization of Impurities of a Broad-Spectrum Anthelmintic Drug, Albendazole. International Journal of Pharmaceutical Sciences and Research, 6(10), 4277-4283.
Sources
- 1. 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine | CymitQuimica [cymitquimica.com]
- 2. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine | C10H13N3 | CID 4379477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine | 5528-14-3 [smolecule.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. banglajol.info [banglajol.info]
- 6. Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-journals.in [e-journals.in]
Technical Support Center: Degradation of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine in Solution
This guide is intended for researchers, scientists, and drug development professionals working with 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to the stability and degradation of this compound in solution. The information herein is designed to help you anticipate, identify, and resolve common issues encountered during experimental work.
I. Introduction to Compound Stability
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a member of the benzimidazole class of compounds. Like many benzimidazole derivatives, its stability in solution can be influenced by a variety of environmental factors, including pH, temperature, light, and the presence of oxidative agents.[1][2] Understanding the potential degradation pathways is crucial for ensuring the accuracy and reproducibility of experimental results, as well as for developing stable formulations.[3]
II. Frequently Asked Questions (FAQs)
Q1: How should I store solutions of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine to minimize degradation?
A1: For optimal stability, it is recommended to store solutions of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine in a cool, dark environment.[1] Studies on similar benzimidazole compounds have shown that storage at 4°C or -20°C can significantly slow down degradation.[4] It is also advisable to protect solutions from light, as photodegradation is a known degradation pathway for benzimidazoles.[1][5] For long-term storage, preparing fresh solutions is the best practice to ensure compound integrity.
Q2: What are the most likely degradation pathways for this compound in solution?
A2: While specific data for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is limited, analogous benzimidazole compounds are known to degrade primarily through hydrolysis and oxidation.[1] The benzimidazole ring system can be susceptible to oxidative cleavage. Additionally, given the ethylamine side chain, reactions involving the amine group are also possible. Photodegradation, particularly under UV light, can also lead to the formation of various byproducts.[2][5]
Q3: I see unexpected peaks in my HPLC chromatogram when analyzing my sample. What could be the cause?
A3: The appearance of unexpected peaks is a common indicator of sample degradation. These peaks likely represent degradation products. To confirm this, you can perform a forced degradation study, which involves intentionally exposing your compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to generate potential degradants.[1][3] Comparing the chromatograms of the stressed samples with your experimental sample can help in identifying the unknown peaks.
Q4: My compound's concentration appears to be decreasing over time, even with proper storage. What could be happening?
A4: A gradual decrease in concentration suggests a slow degradation process. Besides chemical degradation, consider the possibility of adsorption to the container surface, especially with plasticware. Using silanized glass vials can help minimize this issue. If you are using a complex matrix (e.g., cell culture media, plasma), interactions with matrix components could also lead to an apparent loss of the compound.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine in solution.
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps |
| Rapid loss of parent compound peak area/height in HPLC analysis. | 1. pH Instability: The compound may be unstable at the pH of your solution. 2. Oxidation: Presence of dissolved oxygen or oxidizing agents. 3. Photodegradation: Exposure to ambient or UV light. | 1. pH Profiling: Analyze the compound's stability across a range of pH values (e.g., pH 2, 7, 10). 2. Inert Atmosphere: Prepare and handle solutions under an inert gas (e.g., nitrogen or argon). 3. Light Protection: Conduct experiments in amber vials or under light-protected conditions. |
| Appearance of multiple new, unresolved peaks in the chromatogram. | 1. Complex Degradation Pathway: Multiple degradation products are forming. 2. Suboptimal HPLC Method: The current analytical method is not capable of separating all components. | 1. Method Development: Optimize the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to improve resolution. 2. LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks for structural elucidation.[1] |
| Precipitation or color change in the solution. | 1. Formation of Insoluble Degradants: Degradation products may have lower solubility. 2. pH Shift: Degradation reactions can alter the pH of the solution, leading to precipitation. | 1. Solubility Assessment: Determine the solubility of the parent compound and any identified degradants in your solvent system. 2. pH Monitoring: Regularly check the pH of your stock and working solutions. |
| Inconsistent results between experimental replicates. | 1. Variable Storage/Handling: Inconsistent exposure to light, temperature, or air between samples. 2. Contamination: Contaminants in the solvent or on glassware could be catalyzing degradation. | 1. Standardize Protocols: Ensure all samples are handled and stored under identical conditions.[6] 2. Use High-Purity Reagents: Employ high-purity solvents and thoroughly clean all glassware. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[3]
Objective: To identify potential degradation products of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine under various stress conditions.
Materials:
-
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector or LC-MS
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. At various time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At various time points, take an aliquot and dilute for HPLC analysis.[1]
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours. Analyze samples at different time points.[1]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period. Keep a control sample in the dark. Analyze both samples by HPLC.[1]
Data Analysis: Compare the chromatograms of the stressed samples to the control. Note the retention times and peak areas of the parent compound and any new peaks that appear.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method that can separate the parent compound from its potential degradation products.
Instrumentation & Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 275 nm
Procedure:
-
Prepare samples as described in the forced degradation study.
-
Inject the samples onto the HPLC system.
-
Analyze the resulting chromatograms for the separation of the parent peak from any degradation product peaks.
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
Troubleshooting HPLC Separation:
Caption: HPLC troubleshooting for peak resolution.
V. Potential Degradation Pathways
Based on the known chemistry of benzimidazoles, the following are plausible degradation pathways for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Caption: Plausible degradation pathways.
VI. Concluding Remarks
The stability of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine in solution is a critical parameter that requires careful consideration during experimental design and execution. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the integrity of their results. The troubleshooting guides and protocols provided in this document serve as a starting point for addressing common stability-related challenges. For definitive identification of degradation products, advanced analytical techniques such as LC-MS/MS and NMR are recommended.
References
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Available at: [Link]
-
Pharma Stability. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Available at: [Link]
-
Pharma.Tips. (2025). Tag: Stability Troubleshooting. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
IARJSET. (2022). Forced Degradation – A Review. Available at: [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]
-
PubMed. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Available at: [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
-
Carl ROTH. (n.d.). 2-(1H-Benzoimidazol-2-yl)-ethylamine, 500 mg. Available at: [Link]
-
European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]
-
ResearchGate. (2018). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
Overcoming solubility issues with 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
Welcome to the technical support resource for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the solubility challenges commonly associated with this compound. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to ensure successful and reproducible experimentation.
Introduction: Understanding the Challenge
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a benzimidazole derivative. Like many compounds in this class, it possesses a rigid, aromatic core, which contributes to strong intermolecular interactions and, consequently, poor aqueous solubility at physiological pH.[1][2] This low solubility can be a significant bottleneck, leading to issues with compound precipitation in biological assays, inconsistent results, and challenges in developing viable formulations.
This guide provides a logical, stepwise approach to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project. What are the fundamental solubility characteristics of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine?
A1: Understanding the physicochemical properties is the first step. This compound is a basic molecule containing two key ionizable centers: the benzimidazole ring system and the primary ethylamine side chain.
-
The Ethylamine Nitrogen: This group is the more basic of the two, with an estimated pKa between 9.0 and 10.5.[3] At neutral pH (~7), it will be predominantly in its protonated, positively charged form (R-NH3+).
-
The Benzimidazole Nitrogen: The N-1 position on the benzimidazole ring is weakly basic, with an estimated pKa around 5.5-5.8.[3]
This dual-basic nature means its solubility is highly dependent on pH. In neutral or alkaline aqueous media, the free base form is poorly soluble. However, in acidic conditions where both nitrogen atoms can be protonated, solubility is expected to increase significantly.[4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃ | [5] |
| Molecular Weight | 175.23 g/mol | [5] |
| CAS Number | 184959-13-5 | |
| Predicted Nature | Weakly basic, poorly soluble in neutral water | General knowledge on benzimidazoles[1][6] |
Q2: My compound is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?
A2: Direct dissolution in aqueous buffers is often unsuccessful. The standard and most crucial first step is to prepare a concentrated stock solution in a suitable organic solvent.
Causality: Organic solvents disrupt the strong solute-solute crystal lattice interactions of the solid compound, allowing individual molecules to be solvated.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capabilities for a wide range of compounds and its miscibility with water.
Recommended Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. Store this stock solution appropriately, typically at -20°C or -80°C, protected from moisture.
Common Organic Solvents for Benzimidazoles:
| Solvent | Polarity | Notes |
| DMSO | High | Excellent solubilizing power. Use anhydrous grade. |
| DMF | High | Similar to DMSO, but can be more reactive.[7] |
| Ethanol | Medium | Good option, often less toxic to cells than DMSO. |
| Methanol | Medium | Effective, but can be more volatile and toxic.[8] |
| PEG 400 | High | A non-volatile, viscous co-solvent.[9] |
Q3: I successfully made a 20 mM stock in DMSO, but the compound crashes out (precipitates) when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
A3: This is a very common issue known as "solvent shock" or precipitation upon dilution. It occurs when the compound, stable in the organic stock solvent, is rapidly transferred to an aqueous environment where it is poorly soluble. The key is to manage this transition carefully.
Troubleshooting Workflow:
Caption: Surfactant micelles encapsulating a drug molecule.
-
Common Non-ionic Surfactants: Tween® 20, Tween® 80, Cremophor® EL, Poloxamers.
-
Typical Concentration: 0.1% to 2% (w/v).
-
Caveat: Surfactants can interfere with cell membranes and some protein assays. Always run a vehicle control.
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [10][11]They can encapsulate poorly soluble "guest" molecules, like your benzimidazole compound, forming a water-soluble "inclusion complex." [12][13][14]This is a powerful technique that can increase solubility by several orders of magnitude. [15][16]
Caption: Mechanism of cyclodextrin inclusion complex formation.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD), Methyl-β-cyclodextrin.
-
Protocol: Screening for Cyclodextrin Enhancement
-
Prepare a series of aqueous solutions with increasing concentrations of cyclodextrin (e.g., 0, 5, 10, 20, 50 mM) in your desired buffer.
-
Add an excess amount of your solid compound to each solution.
-
Equilibrate by shaking for 24-72 hours at a constant temperature. [15] 4. Centrifuge to pellet the undissolved solid.
-
Quantify the concentration of the dissolved compound in the clear supernatant via HPLC or spectroscopy.
-
Plot the compound's solubility versus the cyclodextrin concentration to determine the extent of enhancement.
-
Summary of Advanced Solubility Enhancement Techniques
| Technique | Mechanism | Typical Fold Increase | Key Consideration |
| Salt Formation | Increases polarity and dissociation | 10x - 1,000x+ | Requires synthesis or purchase of salt form. [17] |
| Surfactants | Micellar encapsulation | 5x - 50x | Potential for assay interference; use vehicle controls. [18] |
| Cyclodextrins | Inclusion complex formation | 10x - 10,000x+ | Highly effective; choose a CD with low cell toxicity. [15][16] |
By systematically applying these principles and protocols, you can effectively overcome the solubility challenges posed by 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, enabling reliable and accurate results in your research and development endeavors.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
- ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- International Journal of Pharma and Bio Sciences. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- BenchChem. Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
- Pharma Focus Asia. Enhancing solubility and stability of poorly soluble drugs.
- Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...
- BenchChem. Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds.
- Surfactants And Their Role In Pharmaceutical Product Development.
- Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals.
- ResearchGate. Effects of different pH and surfactants on the solubility of albendazole (n = 3).
- Smolecule. N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine.
- MDPI. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
- SciELO. SOLUBILITY IMPROVEMENT OF AN ANTHELMINTIC BENZIMIDAZOLE CARBAMATE BY ASSOCIATION WITH DENDRIMERS.
- PubMed. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs.
- Sami Publishing Company. Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media.
- PubMed. Prodrugs of thiabendazole with increased water-solubility.
- DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Insight Medical Publishing. The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and itÃÆ'¢Â€Â™s in vivo Implications.
- Sigma-Aldrich. 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
- Sigma-Aldrich. Improving API Solubility.
- ResearchGate. Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives.
- PubChem. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine.
- ResearchGate. Solubility and solvation behavior of N′-(1-(N-(methyl) benzylaminomethyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy) benzohydrazide in (PEG 400+water) mixtures | Request PDF.
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- 5. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine | C10H13N3 | CID 4379477 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. jocpr.com [jocpr.com]
Troubleshooting 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine in biological assays
Welcome to the technical support resource for researchers utilizing 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this and similar benzimidazole-based compounds in biological assays. Our goal is to empower you with the scientific rationale and proven methodologies to ensure data integrity and accelerate your research.
Section 1: Foundational Checks & Compound Integrity
Before troubleshooting complex downstream assays, it is imperative to validate the foundational elements: the compound itself and its handling. Errors at this stage are the most common source of non-reproducible data.
FAQ 1: My assay results are inconsistent. How should I properly prepare, store, and handle my stock of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine?
Answer:
Inconsistent results often trace back to variability in the compound's concentration or integrity. The benzimidazole scaffold requires careful handling to prevent degradation and ensure accurate dosing.[1]
Core Principle: The primary goal is to maintain the compound in a stable, soluble state and to minimize variability between experiments. Many organic compounds are most stable when stored as a dry solid or as a high-concentration stock in an appropriate solvent like DMSO.[2]
Recommended Storage & Handling Protocol:
-
Initial Receipt: Upon receiving the compound (CAS 184959-13-5), verify its identity and purity from the Certificate of Analysis (COA) provided by the supplier. Note the recommended storage conditions, which are typically at -20°C or -80°C in a desiccated environment.
-
Stock Solution Preparation:
-
Solvent Choice: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock preparation.
-
Procedure: Allow the solid compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture. Weigh out the desired amount and dissolve in anhydrous DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution; gentle vortexing or sonication in a water bath can be used if necessary.[2]
-
-
Aliquoting and Storage:
-
Rationale: Repeated freeze-thaw cycles of the primary stock solution can lead to compound degradation or precipitation as DMSO absorbs water.[2]
-
Procedure: Immediately aliquot the primary stock into single-use volumes in low-retention tubes. Store these working aliquots at -80°C. For a given experiment, thaw one aliquot and use it for all serial dilutions. Discard any unused portion of the thawed aliquot to prevent introducing variability in future experiments.
-
-
Experimental Dilutions:
-
When preparing intermediate dilutions from the DMSO stock, it is preferable to perform these dilutions in 100% DMSO before the final dilution into your aqueous assay buffer.[2] This minimizes the time the compound spends at a high concentration in a semi-aqueous environment, reducing the risk of precipitation.
-
Section 2: Solubility and Compound Precipitation
This is arguably the most frequent technical challenge encountered with aromatic, heterocyclic compounds like 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
FAQ 2: I prepared my compound in DMSO, but it crashes out of solution when I add it to my aqueous assay buffer. What causes this, and how can I solve it?
Answer:
This phenomenon is a classic example of exceeding the compound's kinetic solubility . While the compound is highly soluble in the organic solvent DMSO, its solubility can drop dramatically when diluted into a polar, aqueous medium.[3][4] The final concentration of the compound in the assay may be higher than its maximum soluble concentration in that specific buffer, leading to precipitation.[3]
Causality: The dramatic shift in solvent polarity from nearly 100% DMSO to >99% aqueous buffer reduces the solvent's ability to keep the compound solvated, causing it to aggregate and precipitate.[3] This is not always visible to the naked eye and can manifest as turbidity or micro-precipitates that scatter light, leading to assay artifacts.[2][5]
Troubleshooting Flowchart for Solubility Issues
Caption: Troubleshooting workflow for compound precipitation.
Key Factors Influencing Aqueous Solubility
| Parameter | Rationale & Recommendation |
| Final DMSO Concentration | A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard. Higher concentrations can cause compound precipitation and may exert off-target effects on the biological system. Crucially, ensure the final DMSO concentration is identical across all wells, including vehicle controls. [3] |
| Compound Concentration | The compound may be tested at a concentration that exceeds its aqueous solubility limit. It is essential to determine this limit experimentally. |
| Buffer Composition | pH: For ionizable compounds like 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine (which has a basic ethylamine moiety), the pH of the buffer will significantly affect its charge state and solubility.[3] Proteins: The presence of proteins, such as albumin in cell culture media or as a buffer additive (e.g., 0.1% BSA), can bind to the compound and increase its apparent solubility.[3] |
| Mixing and Addition | The method of addition matters. Pipetting the DMSO stock directly into the bulk of the assay buffer with immediate, vigorous mixing is critical to avoid localized high concentrations that promote precipitation.[2] |
Protocol: Rapid Kinetic Solubility Assessment
This protocol allows you to determine the maximum soluble concentration of your compound in your specific assay buffer.
-
Prepare Compound Plate: In a 96-well polypropylene plate, prepare a serial 2-fold dilution of your compound in 100% DMSO, starting from your highest stock concentration (e.g., 10 mM).
-
Prepare Assay Plate: Add your assay buffer to the wells of a clear 96-well plate. For a 1:100 final dilution, add 198 µL of buffer.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Mix and Incubate: Mix immediately by orbital shaking for 1 minute. Incubate the plate at your assay temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a plate reader capable of measuring turbidity (absorbance at ~620 nm) or, more sensitively, using a nephelometer. The concentration at which you see a sharp increase in signal above the buffer-only baseline is your kinetic solubility limit. Visually inspect the wells against a black background for any cloudiness.
Section 3: Interference with Assay Readouts
The aromatic benzimidazole core makes this class of compounds prone to interfering with optical detection methods common in biological assays.[6][7][8] Ignoring these potential artifacts can lead to false-positive or false-negative results.
FAQ 3: My fluorescence-based assay is giving strange results (e.g., high background, dose-dependent signal quenching). How can I determine if 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is interfering?
Answer:
There are two primary mechanisms by which a compound can interfere with a fluorescence assay: autofluorescence and quenching .[6] Benzimidazole derivatives are known to be fluorescent under certain conditions.
-
Autofluorescence: The compound itself emits light when excited at or near the assay's excitation wavelength. If this emission overlaps with the detection wavelength, it will artificially increase the signal, potentially masking inhibition or appearing as a false-positive activator.[6][9]
-
Quenching: The compound absorbs light at either the excitation wavelength of the fluorophore or the emission wavelength. This "inner filter effect" reduces the amount of light that reaches the detector, artificially decreasing the signal and potentially appearing as a false-positive inhibitor.[6]
Experimental Workflow to De-risk Assay Interference
Caption: Workflow to identify compound interference in fluorescence assays.
Protocol: Interference Counter-Screen
-
Plate Setup: Prepare a plate with your compound serially diluted in assay buffer. Include "buffer only" and "buffer + vehicle (DMSO)" controls.
-
Autofluorescence Check:
-
Procedure: Read the plate using the same excitation/emission filters and gain settings as your primary assay.
-
Analysis: If the wells containing the compound show a concentration-dependent increase in signal compared to the vehicle control, the compound is autofluorescent.
-
-
Quenching Check:
-
Procedure: To the same wells, add the fluorescent probe or the fluorescent product of your enzymatic reaction at the final concentration it would be present at the end of your assay.
-
Analysis: Read the plate again. If the wells containing the compound show a concentration-dependent decrease in signal compared to the vehicle control, the compound is quenching the signal.
-
Mitigation Strategies for Interference:
-
Switch Fluorophore: The most effective strategy is often to move to longer wavelength (red-shifted) dyes like Cy3B or Cy5, as fewer library compounds interfere in the red spectrum.[5][9]
-
Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome the interference, though this may impact assay cost and performance.[9]
-
Use an Orthogonal Assay: Validate hits using a different detection technology that is not based on fluorescence (e.g., luminescence, mass spectrometry, or a radioactive assay).[7] This is the gold standard for confirming that the observed activity is biological and not an artifact.
Section 4: Biological Interpretation
Once technical artifacts have been ruled out, you can focus on the biological activity. Benzimidazoles are known to interact with a wide range of biological targets.[10]
FAQ 4: I've ruled out solubility and interference issues, but the compound's activity is weak or absent. What should I consider next?
Answer:
If technical issues are ruled out, the focus shifts to the biological context of the assay.
-
Compound Stability in Assay Media: Is the compound stable over the time course of your experiment? This is particularly important for cell-based assays that run for 24-72 hours. You can assess stability by incubating the compound in your assay media, taking samples at different time points (0, 2, 8, 24 hours), and analyzing them by LC-MS to quantify the amount of parent compound remaining.
-
Cellular Permeability: In cell-based assays, the compound must cross the cell membrane to reach an intracellular target. If 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is not cell-permeable, it will be inactive regardless of its potency against the purified target. Consider using cell permeability assays (e.g., PAMPA) or switching to a cell-free (biochemical) assay format.
-
Off-Target Effects & Toxicity: Benzimidazole derivatives have been reported to have various biological effects, including potential cytotoxicity.[11] The observed effect in your assay could be an indirect consequence of general cellular toxicity. It is crucial to run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS) using the same cell line and incubation conditions. True on-target activity should occur at concentrations well below the cytotoxic threshold.
-
Target Engagement: Is the compound actually reaching and binding to its intended target in your system? This is a complex question that may require more advanced techniques like cellular thermal shift assays (CETSA) or using a tagged version of the compound for pulldown experiments.
By systematically addressing these potential pitfalls—from basic compound handling to complex biological interactions—you can ensure that the data you generate with 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is robust, reproducible, and accurately reflects its true biological activity.
References
-
Assay Guidance Manual: Interference with Fluorescence and Absorbance. (2015). NCBI Bookshelf. [Link]
-
Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays. (2004). Journal of Biomolecular Screening. [Link]
-
Interference with Fluorescence and Absorbance. (2018). PubMed. [Link]
-
Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (2006). PubMed. [Link]
-
Interference with Fluorescence and Absorbance. (2019). ResearchGate. [Link]
-
Troubleshooting Guide. (N.D.). BioAssay Systems. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate. [Link]
-
2-(1H-Benzimidazol-2-yl)ethan-1-amine. (N.D.). PubChem. [Link]
-
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. (N.D.). PubChem. [Link]
-
2-Amino-1-methylbenzimidazole. (N.D.). PubChem. [Link]
-
(1H-Benzodiazol-2-ylmethyl)diethylamine. (2024). National Institutes of Health (NIH). [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2019). National Institutes of Health (NIH). [Link]
-
N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). PubMed. [Link]
-
Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024). National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024). ResearchGate. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). National Institutes of Health (NIH). [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). International Journal of Research in Pharmacy and Chemistry. [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2023). MDPI. [Link]
-
Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024). PubMed. [Link]
-
2-(1H-Benzoimidazol-2-yl)-ethylamine, 2 g. (N.D.). Carl ROTH. [Link]
-
1H-Benzimidazole-1-ethanamine, N,N-diethyl-2-methyl-. (N.D.). PubChem. [Link]
-
2-Methylbenzimidazole. (N.D.). PubChem. [Link]
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- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. banglajol.info [banglajol.info]
Technical Support Center: Optimizing Reaction Conditions for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine Derivatives
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis and optimization of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your reaction conditions effectively.
Introduction
The 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine scaffold is a key building block in medicinal chemistry, appearing in a range of pharmacologically active compounds. The synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and regioselectivity. The most common synthetic strategies involve the condensation of an o-phenylenediamine with a β-alanine derivative, followed by N-methylation, or the use of an N-methylated o-phenylenediamine from the outset. This guide addresses common issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
General Synthetic Workflow
The synthesis of benzimidazole derivatives can be approached through several methods, with the Phillips-Ladenburg reaction (condensation with a carboxylic acid) and the Weidenhagen reaction (condensation with an aldehyde) being classical examples.[1] Modern methods often employ various catalysts to improve yields and milden reaction conditions.[1][2] The general workflow for synthesizing the target compound is visualized below.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
A1: Low yields are a frequent challenge in benzimidazole synthesis.[3] The issue often stems from suboptimal reaction conditions or the purity of your reagents. Here is a systematic approach to troubleshooting:
-
Re-evaluate Your Catalyst and Solvent: The choice of catalyst and solvent is critical.[1] While classical methods use strong acids like HCl at high temperatures, modern approaches utilize milder catalysts.[4] For instance, ammonium chloride (NH₄Cl) in chloroform (CHCl₃) has been shown to be effective at room temperature.[5] A solvent screen is highly recommended. Polar solvents like methanol or ethanol can be effective, but in some cases, less polar solvents like CHCl₃ provide better results.[1][5] Without a catalyst, conversion rates can be very low and reaction times significantly longer.[3]
-
Optimize Reaction Temperature and Time: High temperatures can lead to the degradation of starting materials or the formation of side products.[3] Conversely, a temperature that is too low will result in an incomplete reaction. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Running the reaction for too long can also decrease yield due to decomposition. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and increase yields.[6][7]
-
Check Reagent Purity: Impurities in your starting materials, particularly the o-phenylenediamine, can significantly hinder the reaction. o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[1] Using freshly purified starting materials or employing reagents like o-phenylenediamine dihydrochloride can sometimes mitigate these issues.[1][7]
-
Consider an Alternative Synthetic Route: If optimizing the condensation of N-methyl-o-phenylenediamine is problematic, consider using o-phenylenediamine first to synthesize 2-(1H-benzoimidazol-2-yl)-ethylamine, followed by a separate N-methylation step. This two-step approach can sometimes provide a cleaner reaction and a higher overall yield.
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common issue, especially when dealing with multifunctional reagents. Here’s a breakdown of potential side reactions and mitigation strategies:
-
Formation of 1,2-Disubstituted Benzimidazoles: When using aldehydes as starting materials, it's possible to get substitution on both nitrogen atoms of the benzimidazole ring.[1] While your target is an N-methyl derivative, if you start with an unprotected benzimidazole and perform methylation, you could get a mixture of N1 and N3 methylated products if the benzimidazole is unsymmetrical. For your specific target, starting with N-methyl-o-phenylenediamine ensures regioselectivity.
-
Formation of Benzodiazepin-2-ones: The reaction of o-phenylenediamine with β-ketoesters under neutral reflux conditions can lead to the formation of benzodiazepin-2-ones instead of benzimidazoles.[5] While you are using a β-alanine derivative, similar competing cyclizations can occur. Ensuring acidic or catalytic conditions generally favors the formation of the benzimidazole ring.[5]
-
Oxidation of o-Phenylenediamine: As mentioned, o-phenylenediamines are prone to oxidation, leading to deeply colored, often polymeric, impurities. To minimize this, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
Welcome to the technical support guide for the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this synthesis. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate common challenges and optimize your reaction outcomes.
The most prevalent synthetic route involves the N-methylation of the tautomeric precursor, 2-(1H-benzoimidazol-2-yl)-ethylamine. While seemingly straightforward, this alkylation is frequently complicated by several competing side reactions. This guide will focus on identifying, understanding, and mitigating these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Formation of a Salt-Like Precipitate and Low Yield of Desired Product
Question: During my reaction work-up, a significant amount of a solid precipitated which is insoluble in my organic extraction solvent (e.g., ethyl acetate, DCM). My overall yield of the desired N-methylated product is also very low. What is this byproduct and how can I prevent its formation?
Answer: This is a classic and highly common issue in the N-alkylation of benzimidazoles. The insoluble solid is almost certainly the 1,3-dimethyl-2-(2-aminoethyl)-1H-benzo[d]imidazol-3-ium salt (a quaternary salt).
Causality & Mechanism: The formation of this quaternary salt is a result of over-methylation.[1] After the desired mono-methylation occurs to form 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, the remaining nitrogen atom (N3) is still nucleophilic. If a sufficient excess of the methylating agent is present, or if local concentrations are too high, this nitrogen will attack a second molecule of the methylating agent, leading to the dialkylated, permanently charged quaternary salt. This side reaction consumes both your desired product and the methylating agent, directly reducing your yield.
Troubleshooting & Optimization Protocol:
-
Control Stoichiometry: The most critical factor is the amount of methylating agent. Use a carefully measured amount, typically between 1.0 and 1.2 equivalents relative to the starting benzimidazole.[1] Do not use a large excess.
-
Slow Addition: Add the methylating agent (e.g., methyl iodide) dropwise or via syringe pump to the reaction mixture over an extended period (e.g., 30-60 minutes). This prevents localized high concentrations that favor the second methylation step.
-
Temperature Control: If the reaction requires heating, use the lowest effective temperature. Over-methylation is often accelerated at higher temperatures.
-
Choice of Base: While a strong base is needed to deprotonate the benzimidazole N-H for the first methylation, extremely harsh conditions can sometimes promote side reactions. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and preferable to stronger, more hazardous bases like sodium hydride (NaH) unless absolutely necessary for reactivity.[1]
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Methyl Iodide (eq.) | > 1.5 | 1.05 - 1.1 | Minimizes the availability of reagent for the second methylation. |
| Addition Method | All at once | Dropwise over 30 min | Avoids localized high concentrations. |
| Temperature | Reflux (65°C in Acetone) | Room Temp or 40-50°C | Reduces the rate of the competing over-methylation reaction. |
Problem 2: Multiple Product Spots on TLC/LC-MS with Similar Polarity
Question: My reaction mixture shows multiple product spots on the TLC plate that are difficult to separate by column chromatography. LC-MS analysis suggests impurities with masses corresponding to the addition of one or two methyl groups. What are these and how can I achieve a cleaner reaction?
Answer: This issue points towards competitive methylation at the primary amine of the ethylamine side chain. The primary amine (-NH₂) is also a nucleophilic site and can compete with the benzimidazole nitrogen for the methylating agent.
Causality & Mechanism: The lone pair of electrons on the side-chain nitrogen can attack the methylating agent, leading to the formation of N-methylated and N,N-dimethylated side-chain impurities. These byproducts often have similar polarity to the desired product, making purification by standard chromatography challenging.
Troubleshooting & Optimization Protocol (Protecting Group Strategy):
The most robust solution is to temporarily "block" or protect the side-chain amine, rendering it non-nucleophilic. The Boc (tert-butyloxycarbonyl) group is an excellent choice for this.
Step-by-Step Protocol:
-
Protection of the Primary Amine:
-
Dissolve 2-(1H-benzoimidazol-2-yl)-ethylamine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as Triethylamine (TEA, 1.2 eq).
-
Stir at room temperature for 2-4 hours and monitor by TLC until the starting material is consumed.
-
Perform an aqueous work-up to isolate the Boc-protected intermediate, tert-butyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate.
-
-
N-Methylation of the Benzimidazole Ring:
-
Dissolve the Boc-protected intermediate (1.0 eq) in an anhydrous solvent like Acetone or DMF.
-
Add a base (e.g., K₂CO₃, 1.5 eq) followed by the slow addition of the methylating agent (e.g., Methyl Iodide, 1.1 eq).[1]
-
Stir at room temperature or heat gently (40-50°C) and monitor by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate to obtain the crude Boc-protected, N-methylated product.
-
-
Deprotection of the Primary Amine:
-
Dissolve the crude product from the previous step in a solvent such as DCM or Dioxane.
-
Add a strong acid like Trifluoroacetic acid (TFA) or a solution of HCl in Dioxane.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).
-
Evaporate the solvent and excess acid. The product will be the HCl or TFA salt. To obtain the free base, dissolve the residue in water, basify with NaOH or NaHCO₃, and extract with an organic solvent.
-
This three-step sequence ensures that methylation occurs exclusively on the desired benzimidazole nitrogen, leading to a much cleaner product that is significantly easier to purify.
Frequently Asked Questions (FAQs)
Q1: My reaction is not progressing, and I'm recovering only starting material. What should I do?
A1: This indicates sub-optimal reaction conditions, most likely related to the base or solvent.[2] The benzimidazole N-H proton is weakly acidic, and a base is required to deprotonate it, forming the much more nucleophilic benzimidazolide anion.
-
Ensure Anhydrous Conditions: Water can quench the base (especially NaH) and interfere with the reaction. Use anhydrous solvents and dry glassware.
-
Base Strength: If K₂CO₃ is ineffective, consider a stronger base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF. NaH will irreversibly deprotonate the benzimidazole.
-
Solvent Choice: The solvent must be able to dissolve the starting materials and the base to a reasonable extent. DMF is an excellent choice for these reactions but can be difficult to remove. Acetone is a good alternative when using K₂CO₃.[1]
Q2: Which methylating agent is better: methyl iodide (MeI) or dimethyl sulfate (DMS)?
A2: Both are effective methylating agents, but they have different practical considerations.
-
Methyl Iodide (MeI): Highly reactive and effective. The iodide byproduct is a good leaving group. It is volatile and a known carcinogen, requiring careful handling in a fume hood.
-
Dimethyl Sulfate (DMS): Less volatile than MeI but is extremely toxic and corrosive. It is often cheaper for large-scale reactions. It is also a potent methylating agent. For laboratory-scale synthesis, MeI is very common due to its high reactivity and straightforward use.[3] Regardless of your choice, always use appropriate personal protective equipment (PPE) and handle these reagents in a well-ventilated chemical fume hood.
Q3: Can I avoid using a protecting group and still get a clean product?
A3: It is possible but challenging. Success depends on exploiting the subtle differences in nucleophilicity between the benzimidazole nitrogen and the side-chain amine. You could try:
-
Using a Bulky Base: A sterically hindered base might selectively deprotonate the more accessible benzimidazole N-H.
-
Low Temperatures: Running the reaction at very low temperatures (e.g., 0°C or below) might favor methylation on the more nucleophilic site (the deprotonated benzimidazole) over the side-chain amine. However, for reliability and purity, the protecting group strategy is highly recommended and is standard practice in medicinal chemistry to avoid such ambiguity.
References
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem Technical Support.
- BenchChem. (2025). Benzimidazole N-Methylation: A Technical Support Guide. BenchChem Technical Support.
- Reddy, K. K., & Rao, N. V. S. (1968). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences, Section A.
- Patel, M. B., et al. (2012). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol-2-yl)methyl)amino)-1-(2-phenyl-1H-indol-1-yl)ethan-1-one derivatives with antimicrobial activity. International Journal of Advanced Research in Science and Engineering.
- Roman, G. (2014). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles.
- Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
Sources
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine stability in different solvents
Technical Support Center: 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
Introduction: Navigating the Stability of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
Welcome to the technical support guide for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. The stability of a compound in solution is a critical parameter that can significantly impact experimental reproducibility, analytical accuracy, and the ultimate success of a research program.
Benzimidazole derivatives, as a class, are known for their broad biological activity, but they can also exhibit sensitivities to environmental conditions such as light, pH, and oxidative stress.[1][2][3] This guide provides a structured approach to understanding and troubleshooting the stability of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine in various solvent systems. It combines theoretical knowledge of benzimidazole chemistry with practical, field-proven experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and stability of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the known chemistry of the benzimidazole scaffold, the primary factors leading to degradation are:
-
Photodegradation: Exposure to light, particularly UV light, is a common degradation pathway for benzimidazole derivatives.[1][2] Many compounds in this class are highly photosensitive when in solution.[2][3]
-
Oxidation: The imidazole ring can be susceptible to oxidative cleavage. The presence of dissolved oxygen or oxidizing agents in a solvent can initiate degradation.[1]
-
Hydrolysis (pH-dependent): While the core benzimidazole ring is generally stable to hydrolysis, extreme pH conditions (strong acid or base) can promote degradation, especially at elevated temperatures.[1]
-
Temperature: Elevated temperatures accelerate all degradation processes.
Q2: What are the recommended general storage conditions for solutions of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine?
A2: To ensure maximum longevity, solutions should be stored with the following precautions:
-
Temperature: For long-term storage (weeks to months), solutions should be kept at -20°C or -80°C.[4] For short-term storage (days), 4°C is acceptable.
-
Light: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.
-
Atmosphere: For sensitive experiments, consider preparing solutions in degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q3: Which solvents are a good starting point for preparing stock solutions?
A3: Common organic solvents like methanol, acetonitrile, and DMSO are typically suitable for creating high-concentration stock solutions. However, the choice of solvent is highly dependent on the downstream application. For aqueous buffers, solubility can be limited, and pH will be a critical factor in both solubility and stability. It is imperative to experimentally verify stability in the specific solvent system you plan to use.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a problem-and-solution format for specific issues encountered during experimental work.
Issue 1: "My HPLC analysis shows new, unexpected peaks in my aged sample. What are they?"
This is a classic sign of compound degradation. The new peaks are likely degradation products. The following workflow can help you diagnose the issue.
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Causality Explained:
-
Review Storage Conditions: This is the first logical step. Accidental exposure to light or room temperature is the most common cause of degradation for benzimidazoles.[1][2]
-
Forced Degradation Study: This is a crucial diagnostic experiment.[5] By intentionally stressing the compound under specific conditions (e.g., acid, base, oxidation, light), you can generate a "fingerprint" of expected degradation products. If the unknown peaks in your sample match the retention times of peaks generated under, for example, photolytic stress, you have strong evidence that photodegradation is the cause.
-
LC-MS Analysis: Mass spectrometry is the definitive tool for identifying impurities.[1] Obtaining the mass of the unknown peaks allows you to propose structures. For instance, an increase of 16 amu often suggests oxidation (addition of an oxygen atom).
Issue 2: "The concentration of my compound is decreasing over time, but I don't see any significant new peaks in the chromatogram. Where is it going?"
This "mass balance" issue is a common and frustrating problem. Several phenomena could be responsible:
-
Precipitation: The compound may be crashing out of solution. This is especially common if a stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is lower.
-
Solution: Visually inspect the sample for precipitate. Determine the solubility limit in your final buffer system.
-
-
Formation of Non-UV-Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength used for HPLC detection. The benzimidazole ring system is the primary chromophore; if this ring is cleaved, the resulting fragments may be "invisible" to a UV detector.
-
Solution: Analyze the sample at a lower wavelength (e.g., 210 nm) to detect a wider range of compounds. Alternatively, use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).[1]
-
-
Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or certain plastics).
-
Solution: Try using silanized glass vials or polypropylene tubes, which can reduce non-specific binding.
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for your own stability assessments.
Protocol 1: Stability-Indicating HPLC-UV Method
Objective: To establish a baseline HPLC method capable of separating the parent compound from potential degradation products.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC with a UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or the determined λmax for the compound).
-
-
Gradient Elution:
-
Start with a shallow gradient to ensure good separation (e.g., 5-95% B over 20 minutes). This must be optimized to resolve the parent peak from any degradants generated during forced degradation studies.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine in methanol or acetonitrile.
-
Dilute this stock solution with the desired solvent (the one being tested for stability) to a final concentration of ~50 µg/mL.
-
-
Analysis:
-
Inject a fresh sample (T=0) to establish the initial peak area and retention time.
-
Store the remaining sample under the desired test conditions (e.g., 25°C/60% RH, 40°C, photostability chamber).
-
At specified time points (e.g., 1, 3, 7, 14 days), inject the sample and compare the chromatogram to the T=0 sample. Calculate the percentage of parent compound remaining and the relative percentage of any new peaks.
-
Protocol 2: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the compound to understand its degradation pathways and generate potential degradation products for analytical method validation.[6]
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution as described in Protocol 1.[1]
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.[1]
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.[1]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Store a sealed vial of the stock solution at an elevated temperature (e.g., 80°C) for 48 hours.[1]
-
Photolytic Degradation: Expose a clear vial of the stock solution to a light source as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept alongside.[1]
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the validated HPLC method from Protocol 1.
Section 4: Data Summary Table
The following table summarizes the expected stability of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine based on the general chemical properties of benzimidazole derivatives. This data is illustrative and must be confirmed by experimental studies.
| Solvent System | Condition | Expected Stability | Primary Degradation Pathway |
| Acetonitrile | -20°C, Dark | High (>1 month) | Minimal |
| Methanol | -20°C, Dark | High (>1 month) | Minimal |
| DMSO | -20°C, Dark | High (>1 month) | Minimal |
| Acetonitrile/Methanol | Room Temp, Exposed to Light | Low (Hours to Days) | Photodegradation |
| Aqueous Buffer (pH 4-7) | 4°C, Dark | Moderate (Days to Weeks) | Potential for slow hydrolysis |
| Aqueous Buffer (pH < 3) | Room Temp | Low to Moderate | Acid-catalyzed hydrolysis |
| Aqueous Buffer (pH > 9) | Room Temp | Low to Moderate | Base-catalyzed hydrolysis |
| Any Solvent with H₂O₂ | Room Temp | Very Low (Hours) | Oxidation |
References
- Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). (2025). BenchChem Tech Support Document.
-
Yalcin, H. E., & Ertas, A. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]
-
Ioele, G., De Luca, M., Ragno, G. (2005). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 53(6), 618-623. [Link]
-
Pashchevskaya, N. V., et al. (2010). Effect of the Condition of Synthesis on the Composition and Structure of Copper(II) Complexes with Benzimidazole. Russian Journal of General Chemistry, 80, 1819–1824. [Link]
-
Ioele, G., De Luca, M., Ragno, G. (2005). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. [Link]
-
Sharma, M., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 63, 1-24. [Link]
-
Sahu, R., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
-
Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5). [Link]
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- 6. biomedres.us [biomedres.us]
How to prevent precipitation of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine in media
A Guide to Preventing Precipitation in Experimental Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine and encountering solubility challenges in aqueous experimental media. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you troubleshoot and prevent compound precipitation, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've added my compound to the media, and it immediately precipitated or turned cloudy. What is happening?
This phenomenon, often called "crashing out," is the most common issue when adding a compound from a concentrated organic stock solution into an aqueous medium.[1] The primary cause is that the final concentration of the compound exceeds its solubility limit in the aqueous environment of your media.
Core Scientific Reason: 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, like many amine-containing organic molecules, is a weak base.[2] Its solubility is highly dependent on the pH of the solution.
-
At lower pH (acidic conditions): The ethylamine group becomes protonated (positively charged). This charge significantly increases the molecule's polarity, making it more soluble in polar solvents like water or aqueous media.
-
At higher pH (neutral to basic conditions): The ethylamine group is deprotonated (neutral). In its neutral form, the molecule is less polar and more hydrophobic, leading to a dramatic decrease in aqueous solubility.[3]
Standard cell culture media is typically buffered to a physiological pH of ~7.2-7.4. At this pH, a significant portion of the 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine molecules will be in their less soluble, neutral form, predisposing them to precipitation.
Q2: What is the correct way to prepare and add my stock solution to the media to avoid precipitation?
The key is to manage the transition from a high-concentration organic environment to a low-concentration aqueous one. A multi-step, gentle dilution process is critical.
Protocol 1: Recommended Stock Solution Preparation and Dilution
-
Select an Appropriate Solvent: Use a water-miscible organic solvent for your stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice.[4] Ensure your compound is fully dissolved in the solvent.
-
Prepare a High-Concentration Stock: Create a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO. Vortexing or brief sonication can aid dissolution.
-
Perform Serial or Intermediate Dilutions: Never add the high-concentration stock directly to your final large volume of media.
-
Method A (Intermediate Dilution): First, dilute your DMSO stock into a small, sterile aliquot of pre-warmed (37°C) media to create an intermediate concentration.[1]
-
Method B (Serial Dilution): Prepare a series of dilutions in pre-warmed media to gradually decrease the compound and solvent concentration.
-
-
Gentle Final Addition: Add the intermediate dilution dropwise to the bulk of your pre-warmed media while gently swirling or vortexing.[1] This gradual introduction helps the molecules disperse and dissolve before they have a chance to aggregate and precipitate.
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your culture medium as low as possible, ideally below 0.5% and preferably below 0.1%, to avoid solvent-induced toxicity to cells.[1]
Q3: My compound solution looks fine initially but forms a precipitate after several hours or days in the incubator. What causes this delayed precipitation?
Delayed precipitation can be caused by several factors related to the stability of the compound and the media over time.
-
Temperature Shifts: Moving media between room temperature, a 4°C refrigerator, and a 37°C incubator can cause compounds to fall out of solution. Salts and proteins are particularly susceptible to precipitation from temperature changes.[5][6] Always pre-warm your media before adding the compound.[1]
-
Changes in Media pH: Cellular metabolism can alter the pH of the culture medium over time, especially in dense cultures.[1] A slight increase in pH can be enough to decrease the solubility of a pH-sensitive compound like an amine, causing it to precipitate.
-
Interaction with Media Components: Some media components, particularly phosphate salts found in buffers like PBS, can react with compounds to form insoluble salts.[7][8] If you are using a custom buffer, consider alternatives to phosphate if precipitation is a persistent issue.
Troubleshooting Workflow
If you encounter precipitation, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting flowchart for precipitation issues.
Advanced Strategies for Difficult Cases
If the above measures are insufficient, you may need to consider more advanced formulation strategies.
pH Modification
For cell-free experiments, you can directly lower the pH of your buffer to increase the protonation and solubility of the amine. A buffer with a pH of 6.0-6.5 will significantly enhance the solubility of most ethylamine-containing compounds. Caution: This is often not viable for cell culture, as most cell lines require a pH of 7.2-7.4 for optimal health.
Use of Co-solvents and Excipients
Co-solvents are water-miscible solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble drugs.[9]
| Excipient Type | Example(s) | Mechanism of Action | Considerations |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | Reduces the polarity of the aqueous medium, decreasing the interfacial tension between the solute and the solvent.[9][10] | Can cause cell toxicity at higher concentrations. Final concentration must be carefully optimized. |
| Surfactants | Polysorbate 20/80 | Form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[11] | Can interfere with certain cellular assays and may have toxicity. |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | Form inclusion complexes where the hydrophobic compound is sequestered within the cyclodextrin's hydrophobic core.[11] | Can be toxic at high concentrations and may affect compound availability. |
Protocol 2: A General Approach to Using a Co-solvent (e.g., PEG 400)
-
Determine Maximum Tolerated Co-solvent Concentration: Before testing for solubility, perform a dose-response experiment to determine the maximum concentration of the co-solvent (e.g., PEG 400) that your cells can tolerate without adverse effects.
-
Prepare a Ternary Stock Solution: Dissolve your compound in a mixture of DMSO and the chosen co-solvent.
-
Test Solubility: Use the dilution method described in Protocol 1, adding the new stock solution to media containing a pre-determined, non-toxic concentration of the co-solvent.
-
Evaluate and Optimize: Assess for precipitation and cell health. You may need to adjust the ratios of DMSO, co-solvent, and the final concentration in the media.
By understanding the chemical nature of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine and systematically applying these troubleshooting principles, you can overcome solubility challenges and ensure the successful execution of your experiments.
References
-
Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Filipič, B. (2016, June 8). Answer to "Has anyone had problems with media contamination or precipitants falling out of media?". ResearchGate. Retrieved from [Link]
- Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 194-200.
-
Reddit. (2022, December 28). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong?? Retrieved from [Link]
- Karami, K., et al. (2014). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Journal of the Chinese Chemical Society, 61(6), 683-687.
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
- Doke, V. V., et al. (2020). SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS BY USING CO-SOLVENCY AND ANTI-SOLVENT METHOD: A REVIEW. World Journal of Pharmaceutical Research, 9(5), 584-600.
- Al-Hamidi, H., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 32.
- Sathesh Babu, P. R., & Shastry, V. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
- Parikh, J., et al. (2003). Solubility enhancement of COX-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33.
-
PubChem. (n.d.). 2-(1H-Benzoimidazol-2-yl)ethan-1-amine. Retrieved from [Link]
- Fuchs, A., et al. (2012). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Chemie Ingenieur Technik, 84(11), 2012-2018.
-
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]
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Technical Support Center: Interpreting NMR Spectra of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
Welcome to the technical support center for the analysis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for interpreting the ¹H and ¹³C NMR spectra of this compound.
Section 1: Understanding the Spectrum - Predicted Data and Key Features
Before delving into troubleshooting, it is crucial to have a foundational understanding of the expected NMR spectrum for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Predicted ¹H and ¹³C NMR Chemical Shifts
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. Below is a table summarizing the predicted chemical shifts for the target molecule. These values are estimations and can be influenced by solvent, concentration, and temperature.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| N-CH₃ | ~3.7 | ~30 | Singlet, typically sharp. |
| N-CH₂-CH₂-NH₂ | ~3.0 (t) | ~40 | Triplet, adjacent to CH₂-NH₂. |
| N-CH₂-CH₂-NH₂ | ~2.9 (t) | ~45 | Triplet, adjacent to N-CH₂. |
| Ar-H (4,7) | 7.5-7.7 | 110-120 | Doublet or multiplet. |
| Ar-H (5,6) | 7.2-7.4 | 120-125 | Multiplet. |
| C2 (Imidazole) | - | 150-155 | Quaternary carbon, often deshielded.[1] |
| C3a/C7a | - | 135-145 | Quaternary carbons. |
Note: The primary amine (NH₂) protons are often broad and may exchange with deuterium in certain solvents, leading to their disappearance from the spectrum.
Experimental Protocol: Standard NMR Sample Preparation
A well-prepared sample is fundamental to acquiring a high-quality NMR spectrum.
Materials:
-
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.6-0.7 mL)[2]
-
5 mm NMR tube
-
Pasteur pipette with glass wool plug
-
Vial
Procedure:
-
Weigh Sample: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Dissolve Sample: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the sample completely.[2] DMSO-d₆ is often a suitable choice for benzimidazole derivatives.[2]
-
Filter and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into the NMR tube to remove any particulate matter.[2]
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Section 2: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the acquisition and interpretation of the NMR spectra for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Q1: My aromatic proton signals are broad and poorly resolved. What could be the cause and how can I fix it?
A1: Broadening of aromatic signals in benzimidazole derivatives can arise from several factors:
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause broadening in adjacent proton signals.[3] This is an inherent property of the molecule.
-
Intermediate Rate of Exchange: If there is any residual NH proton from a related impurity or tautomer, its exchange on the NMR timescale can lead to broadening of nearby signals.
-
Sample Concentration: A highly concentrated sample can lead to viscosity-related broadening.[4]
-
Poor Shimming: An inhomogeneous magnetic field will result in broad peaks throughout the spectrum.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting broad NMR signals.
Detailed Steps:
-
Optimize Shimming: Always ensure the spectrometer is properly shimmed before acquiring data.
-
Dilute the Sample: If the sample is highly concentrated, dilute it and re-acquire the spectrum.
-
Change Solvent: Switching to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can sometimes sharpen signals by altering exchange rates.[5]
-
Lower Temperature: Acquiring the spectrum at a lower temperature can slow down any dynamic exchange processes, potentially leading to sharper signals.[5]
Q2: I am seeing more signals in the aromatic region than expected. What could be the reason?
A2: The presence of unexpected signals often points to impurities or the presence of multiple species in solution.
-
Synthesis Impurities: Common impurities from the synthesis of 2-substituted benzimidazoles, such as unreacted o-phenylenediamine or starting carboxylic acid derivatives, can introduce extra peaks.[6][7]
-
Rotamers: If there is restricted rotation around a single bond, you might observe separate signals for each rotational isomer (rotamer).[4]
-
Tautomerism: While the N-methylation in the target molecule prevents the common annular tautomerism seen in NH-benzimidazoles, impurities may still exhibit this phenomenon.[8][9]
Troubleshooting Steps:
-
Verify Purity: Check the purity of your sample using other analytical techniques like LC-MS or TLC.[6]
-
Variable Temperature NMR: Acquire spectra at different temperatures. If the extra signals coalesce or sharpen at higher temperatures, it may indicate the presence of rotamers or other exchange processes.[4]
-
2D NMR: Techniques like COSY and HSQC can help in assigning the signals and identifying which protons and carbons belong to the main compound versus impurities.[3]
Q3: The integration of my ethylamine chain protons (CH₂-CH₂) is not a clean 2:2 ratio. Why is this happening?
A3: Inaccurate integration can be misleading. Several factors can cause deviations from the expected ratios:
-
Signal Overlap: If one of the ethylamine signals is overlapping with a solvent or impurity peak, the integration will be skewed.[10]
-
Relaxation Effects: For quantitative analysis, ensure a sufficient relaxation delay (D1) is used during acquisition, especially for quaternary carbons in ¹³C NMR, although this is less of an issue for protonated carbons in ¹H NMR.
-
Baseline Distortion: A poorly phased or baseline-corrected spectrum will lead to inaccurate integration.
Corrective Actions:
-
Re-process the Spectrum: Carefully re-phase and baseline-correct your spectrum.
-
Change Solvent: Acquiring the spectrum in a different solvent may shift the overlapping peak.[4] For example, if you are using CDCl₃ where the residual solvent peak is at 7.26 ppm, switching to acetone-d₆ (residual peak at 2.05 ppm) could resolve the overlap.[4]
-
Increase Relaxation Delay: While less common for proton spectra, increasing the relaxation delay can ensure full relaxation of all protons for more accurate integration.
Q4: I can't find the NH₂ signal. Where is it?
A4: The protons of a primary amine (NH₂) can be tricky to identify for a few reasons:
-
Broadening: Similar to NH protons, NH₂ protons can be broad due to exchange and quadrupolar effects from the adjacent nitrogen.
-
Chemical Exchange: These protons can exchange with acidic protons in the solvent (like residual water). In the presence of D₂O, the NH₂ signal will disappear.[4]
-
Variable Chemical Shift: The chemical shift of NH₂ protons is highly dependent on solvent, concentration, and temperature, and can appear over a wide range.
Identification Protocol:
Caption: Protocol for identifying exchangeable NH₂ protons.
Procedure:
-
Acquire a standard ¹H NMR spectrum.
-
Add one drop of deuterium oxide (D₂O) to your NMR tube.
-
Shake the tube vigorously for a minute to facilitate proton-deuteron exchange.[4]
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the NH₂ protons will have disappeared or significantly diminished in intensity.
By systematically addressing these common issues, researchers can confidently interpret the NMR spectra of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, ensuring structural integrity and purity for their downstream applications.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocyles.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Benzimidazole Derivatives.
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 487-493.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2020). Supporting Information.
- BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
- Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629.
- Garcia-Báez, E. V., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(24), 5896.
- BenchChem. (n.d.). Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Garcia-Báez, E. V., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(24), 5896.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629.
- Sigma-Aldrich. (n.d.). 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
- Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Adebayo, J. O., et al. (2018). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 34(4), 1886-1894.
- Husain, A., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Saudi Chemical Society, 19(1), 79-86.
- Kumar, A., et al. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications.
- Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
- Gökçe, M., et al. (2016). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark, 25(3), 269-281.
- BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Carl ROTH. (n.d.). 2-(1H-Benzoimidazol-2-yl)-ethylamine, 2 g.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Niknam, K., & Fatehi-Raviz, A. (2008). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. Journal of the Iranian Chemical Society, 4(4), 438-443.
- Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
- Sigma-Aldrich. (n.d.). 2-(1H-Benzoimidazol-2-yl)-ethylamine AldrichCPR.
- Carl ROTH. (n.d.). 2-(1H-Benzoimidazol-2-yl)-ethylamine, 500 mg.
- CymitQuimica. (n.d.). 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine.
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Validation & Comparative
A Comparative Analysis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine and Other Benzimidazole-Based Anticancer Agents
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This versatility has led to the development of numerous benzimidazole derivatives with a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4][5] This guide provides a comparative overview of the potential anticancer agent, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, and established benzimidazole-based anticancer drugs, offering insights into their mechanisms of action, and the experimental frameworks used for their evaluation.
The Benzimidazole Core: A Foundation for Anticancer Drug Design
The benzimidazole structure, a fusion of benzene and imidazole rings, shares a resemblance to naturally occurring purine nucleotides, allowing it to interact with biomolecules such as enzymes, nucleic acids, and cellular receptors.[2][5] The therapeutic efficacy of benzimidazole derivatives can be finely tuned through substitutions at various positions on the bicyclic ring system.[5][6] Notably, modifications at the N1 and C2 positions have been extensively explored to enhance anticancer activity.[6][7]
Profiling 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine: A Prospective Anticancer Agent
While specific experimental data on the anticancer activity of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is not extensively documented in publicly available literature, its structural features—a methyl group at the N1 position and an ethylamine substituent at the C2 position—suggest potential mechanisms of action based on the established pharmacology of related benzimidazole derivatives.
The 1-methyl substitution can enhance metabolic stability and lipophilicity, potentially improving cellular uptake.[6] The 2-aminoethyl moiety is a common feature in many biologically active compounds and could facilitate interactions with various intracellular targets.[8][9] Based on the activities of other 2-substituted benzimidazoles, potential anticancer mechanisms for this compound could include the disruption of microtubule polymerization, inhibition of protein kinases, or intercalation with DNA.[2][3]
Comparative Analysis with Clinically Relevant Benzimidazole Anticancer Agents
To contextualize the potential of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, we will compare it to three distinct, clinically utilized benzimidazole-based drugs: Bendamustine, Larotrectinib, and Mubritinib.
| Feature | 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine (Prospective) | Bendamustine | Larotrectinib | Mubritinib |
| Primary Mechanism of Action | Putative kinase inhibitor or microtubule disruptor | DNA alkylating agent[10] | Tropomyosin receptor kinase (TRK) inhibitor[11][12] | HER2/ErbB2 inhibitor; Mitochondrial Complex I inhibitor[13] |
| Therapeutic Approach | Potentially targeted or cytotoxic | Cytotoxic chemotherapy | Targeted "tumor-agnostic" therapy | Targeted therapy |
| Key Molecular Targets | To be determined | DNA | NTRK fusion proteins | HER2/ErbB2, Mitochondrial ETC Complex I |
Delving into Mechanisms of Action
Bendamustine: A Unique Alkylating Agent
Bendamustine's structure combines a benzimidazole ring with a nitrogen mustard group, conferring a unique cytotoxic profile. It functions as an alkylating agent, forming covalent bonds with DNA and leading to DNA damage, cell cycle arrest, and apoptosis.[10] Studies have shown that bendamustine induces a G2 cell cycle arrest and apoptosis in myeloma cells through the ATM-Chk2-Cdc25A and ATM-p53-p21 pathways.[14]
Larotrectinib: A Pioneer in Tumor-Agnostic Therapy
Larotrectinib is a highly selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[11] It is a prime example of a "tumor-agnostic" therapy, meaning its efficacy is linked to a specific genetic marker—NTRK gene fusions—rather than the location of the tumor in the body.[11][12][15][16][17] By inhibiting these fusion proteins, Larotrectinib blocks downstream signaling pathways that drive tumor growth and survival.
Mubritinib: A Dual-Targeting Kinase Inhibitor
Mubritinib was initially developed as a potent and selective inhibitor of the HER2/ErbB2 tyrosine kinase, a key driver in certain breast cancers.[13] More recent research has revealed a second, potent mechanism of action: the inhibition of mitochondrial electron transport chain (ETC) complex I.[13] This dual action provides a multi-pronged attack on cancer cells, targeting both signaling pathways and cellular metabolism.
Comparative Cytotoxicity: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of an anticancer agent. Below is a comparative table of reported IC50 values for the established benzimidazole drugs against various cancer cell lines.
| Drug | Cancer Cell Line | Target/Context | Reported IC50 |
| Bendamustine | Mantle Cell Lymphoma (MCL) cell lines | Cytotoxicity | ~21.1 ± 16.2 µM[10] |
| Adult T-cell Leukemia (ATL) cell lines | Cytotoxicity | ~44.9 ± 25.0 µM[10] | |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Cytotoxicity | ~47.5 ± 26.8 µM[10] | |
| Multiple Myeloma (MM) cell lines | Cytotoxicity | ~44.8 ± 22.5 µM[10] | |
| Myeloma Cell Lines (NCI-H929, OPM-2, RPMI-8226, U266) | Apoptosis Induction | 35-65 µg/ml[14] | |
| Larotrectinib | NTRK fusion-positive cancers | Overall Response Rate (in vivo) | 75-80%[12][16] |
| Mubritinib | BT-474 (HER2-overexpressing breast cancer) | Antiproliferative | 5 nM[13] |
| LNCaP (weak HER2 expression) | Antiproliferative | 53 nM[13] | |
| T24 (weak HER2 expression) | Antiproliferative | 91 nM[13] | |
| PC-3 (very weak HER2 expression) | Antiproliferative | 4.62 µM[13] |
Note: Direct IC50 values for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine are not available in the reviewed literature. Experimental validation is required to determine its cytotoxic profile.
Experimental Workflows for Anticancer Agent Evaluation
The following are standard, detailed protocols for assessing the anticancer properties of compounds like 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18][19][20][21][22]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[18]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine) and the reference drugs in a complete culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][23][24][25][26]
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content as they progress through the cell cycle.[24]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat them with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis Markers
Western blotting is a key technique to detect the expression of specific proteins involved in the apoptotic cascade.[27][28][29][30]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Key Apoptotic Markers:
-
Cleaved Caspases: Caspase-3, -8, and -9 are key executioner and initiator caspases. Their cleavage from inactive pro-caspases to active forms is a hallmark of apoptosis.[29]
-
Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Its cleavage is a classic indicator of apoptosis.
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial in regulating the intrinsic apoptotic pathway.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptotic markers of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression or cleavage, normalizing to a loading control like β-actin or GAPDH.
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Comparative Analysis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine Derivatives: A Guide for Medicinal Chemists
Here is the comparative analysis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine derivatives:
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including antihistaminic, anticancer, and antipsychotic effects.[1][2][3] Its structural similarity to endogenous purines allows for favorable interactions with various biological macromolecules.[3] This guide focuses on a specific, yet underexplored, class of these compounds: derivatives of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
While direct comparative studies on a series of these specific derivatives are not extensively documented in the current literature, this guide will provide a comprehensive comparative analysis based on well-established structure-activity relationships (SAR) for closely related benzimidazole analogues. By synthesizing data from existing research on similar compounds, we aim to provide a predictive framework for the rational design and evaluation of novel 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine derivatives, with a particular focus on their potential as histamine H1 receptor antagonists.[4][5]
Synthetic Strategies for Derivative Generation
The synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine derivatives can be approached through a multi-step process, starting from commercially available reagents. The general synthetic scheme involves the formation of the benzimidazole core, followed by functionalization of the ethylamine side chain.
General Synthetic Workflow
Caption: General synthetic route to 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine derivatives.
Experimental Protocol: Synthesis of the Core Scaffold
The following is a representative protocol for the synthesis of the parent compound, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, adapted from established methods for benzimidazole synthesis.[6]
Step 1: Synthesis of 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)propanoic acid
-
To a solution of N-methyl-o-phenylenediamine (10 mmol) in 4N hydrochloric acid (25 mL), add 3-aminopropanoic acid (12 mmol).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified propanoic acid intermediate.
Step 2: Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
-
To a suspension of lithium aluminum hydride (LAH) (30 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) under an inert atmosphere (e.g., argon), slowly add the 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)propanoic acid (10 mmol) in THF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.
-
Filter the resulting aluminum salts and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
-
Purify the product by column chromatography on silica gel.
Comparative Analysis of Derivatives as Potential Histamine H1 Antagonists
Based on the known pharmacophore for histamine H1 antagonists, which often includes a basic amine connected by a flexible chain to two aromatic rings, the 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine scaffold is a promising starting point for the development of new antagonists.[5][7] The following table presents a hypothetical comparative analysis of various derivatives and their predicted activity based on established SAR for other benzimidazole-based H1 antagonists.
| Derivative | R1 (Substitution on Ethylamine) | R2 (Substitution on Benzimidazole Ring) | Predicted H1 Receptor Affinity | Rationale for Prediction |
| 1 (Core) | -H | -H | Low to Moderate | The core structure possesses the basic requirements for H1 antagonism but lacks key lipophilic and electronic features for high affinity. |
| 2a | -CH3 | -H | Moderate | Small alkyl substitution on the terminal amine can increase basicity and improve binding. |
| 2b | -CH(CH3)2 | -H | Moderate to High | A bulkier isopropyl group can enhance van der Waals interactions within the receptor binding pocket. |
| 2c | -Cyclohexyl | -H | High | A lipophilic cycloalkyl group often significantly improves affinity for the H1 receptor. |
| 3a | -H | 5-Cl | Moderate to High | An electron-withdrawing chloro group at the 5-position can enhance binding through favorable electronic interactions. |
| 3b | -H | 5-OCH3 | Moderate | A methoxy group can have variable effects; it may increase steric hindrance or provide a hydrogen bond acceptor. |
| 4a | -CH(CH3)2 | 5-Cl | High | The combination of a bulky lipophilic group on the amine and an electron-withdrawing group on the benzimidazole ring is predicted to have a synergistic effect on binding affinity. |
Structure-Activity Relationship (SAR) Insights
The predicted affinities in the table above are based on the following key SAR principles derived from the literature on benzimidazole and related heterocyclic H1 antagonists:
-
The Terminal Amine (R1): The basicity and steric bulk of the terminal amine are critical for binding to the H1 receptor. Typically, secondary or tertiary amines exhibit higher affinity than primary amines. Increasing the lipophilicity with small alkyl or cycloalkyl groups is generally favorable.
-
The Benzimidazole Ring (R2): Substitutions on the benzimidazole ring can modulate the electronic properties and overall lipophilicity of the molecule. Electron-withdrawing groups, such as halogens, at the 5- or 6-position often enhance antagonist activity.
Proposed Mechanism of Action and Signaling Pathway
The predicted histamine H1 receptor antagonist activity of these derivatives would involve competitive binding to the H1 receptor, thereby blocking the action of endogenous histamine.[5] This would inhibit the downstream signaling cascade initiated by histamine binding.
Caption: Proposed mechanism of action via antagonism of the histamine H1 receptor signaling pathway.
Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity
To experimentally validate the predicted affinities, a competitive radioligand binding assay can be performed.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Radioligand (e.g., [³H]-pyrilamine) at a concentration near its Kd.
-
Varying concentrations of the test compound (the benzimidazole derivative).
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
While the direct comparative analysis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine derivatives remains an area ripe for investigation, this guide provides a robust, evidence-based framework for initiating such studies. By leveraging the extensive knowledge of structure-activity relationships for the broader benzimidazole class, researchers can strategically design and synthesize novel derivatives with a high probability of potent and selective biological activity. The synthetic routes and assay protocols outlined herein offer a practical starting point for the experimental validation of these predictions. Future work should focus on the systematic synthesis and screening of a library of these derivatives against various biological targets to uncover their full therapeutic potential.
References
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- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry, 65(3), 2347-2369.
- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for analgesic and anti-inflammatory agents. European Journal of Medicinal Chemistry, 76, 494-505.
- Kumar, B. V., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry, 18(2), 238-248.
- Abdel-Hameed, R. H., Fatahala, S. S., & Sayed, A. I. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(19), 6296.
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National Center for Biotechnology Information. (n.d.). Histamine H1 Antagonists. MeSH Browser. Retrieved from [Link]
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- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Singh, A., & Parle, A. (2022). Synthesis, Characterization and Pharmacological Screening of Some Novel 2- substituted and 1(H)-substituted Benzimidazole Derivatives as potent Anti-cancer agents. Journal of University of Shanghai for Science and Technology, 24(1), 34-47.
- Kumar, D., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of the Indian Chemical Society, 88(8), 1233-1239.
- Husain, A., et al. (2013). Synthesis, Characterization and Biological Evaluation of N-(2-(1-benzo [d] imidazole-2-yl)phenyl)-substituted benzamines. Acta Poloniae Pharmaceutica, 70(1), 89-96.
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- El-Sayed, N. N. E., et al. (2002).
- Bolea, I., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603.
- Wang, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258.
- Neisewander, J. L., & Ranaldi, R. (2011). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. CNS Neuroscience & Therapeutics, 17(1), 60-77.
- Saito, K., et al. (2019). Second-Generation Histamine H1 Receptor Antagonists Suppress Delayed Rectifier K+-Channel Currents in Murine Thymocytes. Journal of Immunology Research, 2019, 8740263.
- Wilson, W. G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
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A Comparative Analysis of the Antimicrobial Efficacy of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
A Guide for Researchers in Drug Development
In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics.[1][2][3] Benzimidazole, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry due to its structural similarity to purine nucleoside bases, allowing for favorable interactions with biological macromolecules.[1][4] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][4][5] This guide provides a comparative overview of the antimicrobial efficacy of a specific derivative, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, against established antibiotics. The data presented herein is a synthesis of established knowledge on benzimidazole derivatives and standardized antimicrobial susceptibility testing protocols to provide a robust framework for evaluation.
The Benzimidazole Scaffold: A Foundation for Antimicrobial Activity
The benzimidazole core has been the subject of extensive research in the pursuit of new anti-infective agents.[1][5] Its derivatives have shown promise against a variety of microbial pathogens, with some exhibiting potent activity against drug-resistant strains.[4][6] The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a diverse library of compounds with a wide range of pharmacological profiles.[5] While some synthesized benzimidazole-hydrazones have shown weak antibacterial activity, other derivatives have demonstrated notable antifungal and antibacterial effects.[6][7] This highlights the importance of specific structural modifications in determining the antimicrobial potency of these compounds.
Hypothetical Efficacy Profile of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
While specific experimental data for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is not yet broadly published, we can project a hypothetical efficacy profile based on the known activities of structurally similar benzimidazole derivatives. This compound features a methyl group at the 1-position of the benzimidazole ring and an ethylamine side chain at the 2-position. These features may contribute to its potential as an antimicrobial agent.[8]
Comparative In Vitro Activity
To provide a clear comparison, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine against key pathogenic bacteria, alongside the typical efficacy of two widely used antibiotics, Ciprofloxacin and Vancomycin.
| Antimicrobial Agent | Bacterial Strain | Hypothetical MIC (µg/mL) | Hypothetical MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine | Staphylococcus aureus (ATCC 29213) | 4 | 8 | 2 | Bactericidal |
| Escherichia coli (ATCC 25922) | 8 | 16 | 2 | Bactericidal | |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 64 | 4 | Bacteriostatic | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 1 | 2 | 2 | Bactericidal |
| Escherichia coli (ATCC 25922) | 0.015 | 0.03 | 2 | Bactericidal | |
| Pseudomonas aeruginosa (ATCC 27853) | 0.5 | 1 | 2 | Bactericidal | |
| Vancomycin | Staphylococcus aureus (ATCC 29213) | 1 | 4 | 4 | Bacteriostatic |
| Escherichia coli (ATCC 25922) | >128 | >128 | - | Resistant | |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | >128 | - | Resistant |
Caption: Hypothetical comparative MIC and MBC values. A lower MBC/MIC ratio (≤4) is generally indicative of bactericidal activity.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of MIC and MBC values is fundamental to assessing the efficacy of a novel antimicrobial agent. The following are detailed protocols for these assays, based on widely accepted standards.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
-
Positive control (bacterial suspension without antimicrobial agent)
-
Negative control (broth only)
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine stock solution is prepared in MHB directly in the 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.
Procedure:
-
Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
Plating: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% survival of the initial bacterial inoculum (i.e., a 3-log reduction).
Caption: Hypothetical mechanism of action pathway.
Conclusion
While further empirical studies are required to definitively establish the antimicrobial profile of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, this guide provides a foundational framework for its evaluation. The benzimidazole scaffold continues to be a promising area for the discovery of novel anti-infective agents. [4][5]The methodologies and comparative data presented here offer a scientifically grounded approach for researchers to assess the potential of this and other novel compounds in the critical effort to combat antimicrobial resistance.
References
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- Unveiling the antimicrobial potential of benzimidazole derivatives: A comprehensive review. (2025). Source not specified.
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- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals.
- Comparing the activity of novel antibiotic agents... : Infection Control and Hospital Epidemiology. (n.d.). Ovid.
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- Novel classes of antibiotics or more of the same? | Request PDF. (2025).
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Validating the Biological Target of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine: A Comparative Guide to H1 Receptor Antagonism
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is a rigorous process of hypothesis testing and data-driven decision-making. This guide provides an in-depth technical framework for validating the biological target of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine , a compound belonging to the pharmacologically significant benzimidazole class. Based on structural similarities to known antihistamines, we hypothesize that its primary biological target is the histamine H1 receptor .[1][2][3]
This document will not only outline the necessary experimental workflows to test this hypothesis but also provide a comparative context by benchmarking against established first and second-generation H1 receptor antagonists: Diphenhydramine , Cetirizine , and Fexofenadine . The protocols and analyses described herein are designed to provide a comprehensive and self-validating system for characterizing the compound's activity.
The Scientific Rationale: Why Hypothesize the Histamine H1 Receptor?
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antihistaminic, antimicrobial, and anti-inflammatory properties.[2][3][4] The core structure of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine shares features with known H1 receptor antagonists, suggesting a potential interaction with this target.[1][5] Validating this hypothesis is a critical first step in understanding its mechanism of action and potential therapeutic applications in allergic conditions.[6]
A Phased Approach to Target Validation
We will employ a multi-tiered approach to validate and characterize the interaction of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine with the histamine H1 receptor. This will involve both in vitro biochemical and cell-based functional assays.
Caption: Phased workflow for target validation.
Phase 1: In Vitro Target Engagement - Radioligand Binding Assay
The foundational experiment to determine if a compound directly interacts with a receptor is the radioligand binding assay. This assay quantifies the affinity of the test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human histamine H1 receptor.
-
Harvest the cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-pyrilamine).
-
Add increasing concentrations of the unlabeled test compound (2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine) or the reference compounds (Diphenhydramine, Cetirizine, Fexofenadine).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome and Comparative Data:
The Ki values will provide a direct measure of the binding affinity of each compound for the H1 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Expected Ki (nM) Range | Generation | Reference |
| 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine | To be determined | - | - |
| Diphenhydramine | 10 - 50 | First | [4][7][8] |
| Cetirizine | 5 - 20 | Second | [9][10][11][12] |
| Fexofenadine | 20 - 100 | Second | [3][13][14][15] |
Phase 2: Cellular Functional Activity - Calcium Mobilization Assay
Demonstrating that a compound binds to a receptor is the first step. The next crucial step is to determine if this binding has a functional consequence. The histamine H1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration.[16] A calcium mobilization assay can therefore be used to measure the functional potency of an antagonist.
Caption: H1 receptor signaling pathway and antagonist action.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Preparation and Dye Loading:
-
Seed HEK293 cells stably expressing the human H1 receptor in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of the test compound (2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine) or reference compounds to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Histamine Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Inject a concentration of histamine that elicits a submaximal response (EC80) into each well.
-
Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the histamine-induced calcium response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each antagonist.
-
Expected Outcome and Comparative Data:
The IC50 values will indicate the functional potency of the compounds as H1 receptor antagonists. A lower IC50 value signifies a more potent antagonist.
| Compound | Expected IC50 (nM) Range | Generation | Reference |
| 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine | To be determined | - | - |
| Diphenhydramine | 20 - 100 | First | [1][7][17] |
| Cetirizine | 10 - 50 | Second | [9][10][12][18] |
| Fexofenadine | 50 - 200 | Second | [13][14][15] |
Phase 3: Unbiased Target Identification - Proteomic Approaches
While the preceding experiments test a specific hypothesis, it is crucial to consider the possibility of off-target effects or an entirely different primary target. Proteomic approaches offer an unbiased method for identifying the direct binding partners of a small molecule within a complex biological system.
Workflow: Affinity Chromatography-Mass Spectrometry
-
Immobilization of the Compound:
-
Synthesize a derivative of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine with a linker suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Immobilize the compound on the beads to create an affinity matrix.
-
-
Protein Enrichment:
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Incubate the cell lysate with the affinity matrix to allow the target proteins to bind to the immobilized compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the affinity matrix.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and digest them with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Expected Outcome:
This unbiased approach will identify a list of proteins that interact with 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. If the histamine H1 receptor is a primary target, it is expected to be among the identified proteins with high confidence. This method also has the potential to reveal novel, unanticipated off-targets.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for validating the biological target of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, with a primary focus on the histamine H1 receptor. By combining targeted in vitro binding and functional assays with an unbiased proteomic approach, researchers can build a comprehensive understanding of the compound's mechanism of action.
The comparative data from established H1 receptor antagonists will provide a critical benchmark for evaluating the potency and potential of this novel benzimidazole derivative. Successful validation of the histamine H1 receptor as the primary target would pave the way for further preclinical development of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine as a potential therapeutic for allergic diseases.
References
- Cuberes, M. R., Contijoch, M., Calvet, C., Alegre, J., Quintana, J. R., & Frigola, J. (1997). Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents. Chemical & Pharmaceutical Bulletin, 45(8), 1287–1292.
- McEwan, I. J., Dixon, D. A., MacLeod, H. A., & Drummond, A. H. (1990). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(15), 4496-4499.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Cetirizine Hydrochloride: Mechanism of Action and Therapeutic Uses. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Cetirizine Hydrochloride? Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Diphenhydramine Hydrochloride? Retrieved from [Link]
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PharmaCompass. (n.d.). Diphenhydraminum | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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PharmaCompass. (n.d.). Cetrizine HCl | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Pharmacy TPN. (2025, December 28). Pharmacology of Diphenhydramine. Retrieved from [Link]
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Pharmacy Freak. (2025, December 10). Mechanism of Action of Cetirizine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fexofenadine. StatPearls. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, March 27). Diphenhydramine. StatPearls. Retrieved from [Link]
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YouTube. (2025, January 23). Pharmacology of Fexofenadine ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
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- DuBuske, L. M. (1996). Clinical comparison of histamine H1-receptor antagonist drugs. Journal of Allergy and Clinical Immunology, 98(6 Pt 3), S307–S318.
- Lippert, U., Krüger-Krasagakes, S., Möller, A., Henz, B. M., & Czarnetzki, B. M. (1995). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. Agents and Actions, 44(1-2), 29–33.
- Li, Y., et al. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology, 16.
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Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]
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Semantic Scholar. (n.d.). Generative Molecular Design and Experimental Validation of Selective Histamine H1 Inhibitors. Retrieved from [Link]
- Zhu, Q., et al. (2024). Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases. European Journal of Medicinal Chemistry, 268, 116197.
- Kaur, G., et al. (2018). Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. Journal of Neurophysiology, 120(4), 1876-1889.
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- Dy, M., & Davenas, E. (2010). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. Experimental Cell Research, 316(3), 431-440.
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- de Esch, I. J., et al. (1999). Characterization of the Binding Site of the Histamine H3 Receptor. 1. Various Approaches to the Synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and Histaminergic Activity of (1R,2R)- And (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115-1122.
- Khamrang, T., et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine.
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A Technical Guide to the Structure-Activity Relationship of Benzimidazole-Based Histamine H1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold in Antihistamine Drug Discovery
Core Structure and Key Pharmacophoric Features
The general pharmacophore for classical H1-antihistamines consists of two aromatic rings linked to a tertiary amine via a spacer. In the context of our target compounds, the 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine scaffold provides a rigid diaryl-like system (the benzimidazole ring) connected to a flexible ethylamine side chain.
Structure-Activity Relationship (SAR) Analysis
The antihistaminic activity of benzimidazole derivatives is significantly influenced by substitutions at three key positions: the N-1 position of the benzimidazole ring, the C-2 position which connects the side chain, and the terminal amine of the ethylamine moiety.
Modifications at the N-1 Position of the Benzimidazole Ring
The substituent at the N-1 position plays a crucial role in modulating the potency and side-effect profile of these compounds. Quantitative structure-activity relationship (QSAR) studies on related 2-(4-substituted-1-piperazinyl)benzimidazole derivatives have shown that sterically small substituents at the 1-position are favorable for reducing side effects such as anticholinergic activity and central nervous system depression.[2] For potent antihistaminic activity, a substituent with a small breadth and an appropriate length at this position is preferred.[2] In our core structure, the methyl group at N-1 is a small, lipophilic group that is often well-tolerated.
Modifications at the C-2 Position and the Ethylamine Side Chain
The C-2 position serves as the anchor for the ethylamine side chain, which is a critical component for interaction with the H1 receptor. The length and flexibility of this chain are important. Most classical antihistamines possess an ethylene (-CH2-CH2-) chain.[3] Branching on this chain generally leads to a decrease in activity.
Modifications of the Terminal Amine
For maximal H1-antagonist activity, a tertiary amine is generally required.[3] This amine group is believed to be protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue (Asp107) in the third transmembrane domain of the H1 receptor. The nature of the substituents on the terminal nitrogen can influence potency and selectivity. These substituents can be part of an aliphatic chain or incorporated into a heterocyclic ring system, such as a piperidine or piperazine.
Comparative Biological Data of Representative Benzimidazole-Based H1-Antagonists
To illustrate the SAR principles discussed, the following table summarizes the biological data for a selection of benzimidazole derivatives from the literature. Note: This table includes compounds that are structurally related to the core topic, as a complete dataset for a homologous series of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine analogs is not available.
| Compound ID | Structure | H1 Receptor Binding Affinity (Ki, nM) | In vitro H1 Antagonist Potency (IC50, nM) | Reference |
| Astemizole | A benzimidazole derivative with a more complex substitution pattern. | 0.3 | 1.2 | [Relevant Astemizole SAR paper] |
| KB-2413 | 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate | Not explicitly stated in the provided abstract | Showed no inhibition of conditioned avoidance response, suggesting lower CNS penetration compared to other H1-blockers.[4] | [4] |
| Compound 17d | A benzyl substituted benzimidazole derivative. | Not explicitly stated in the provided abstract | Showed excellent activity in reducing mast cell degranulation and moderate anti-PAF activity with decreased hERG potency compared to astemizole.[1] | [1] |
Experimental Protocols for Preclinical Evaluation
The characterization of novel 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine analogs as H1-antihistamines requires a battery of in vitro assays to determine their potency, mechanism of action, and potential off-target effects.
Histamine H1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of the test compounds for the H1 receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-mepyramine) for binding to the H1 receptor in a preparation of cell membranes expressing the receptor.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]-mepyramine), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known H1 antagonist (e.g., unlabeled mepyramine).
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for H1 Receptor Binding Assay
Caption: Workflow for determining H1 receptor binding affinity.
Mast Cell Degranulation Assay
This functional assay assesses the ability of the test compounds to inhibit histamine release from mast cells.
Principle: Mast cell degranulation, a key event in the allergic response, results in the release of inflammatory mediators, including histamine and β-hexosaminidase. The activity of the released β-hexosaminidase can be measured colorimetrically as an index of degranulation.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable mast cell line (e.g., RBL-2H3 cells) in a 96-well plate.
-
-
Sensitization (for IgE-mediated degranulation):
-
Sensitize the cells with anti-DNP IgE overnight.
-
-
Compound Incubation:
-
Wash the cells and pre-incubate them with various concentrations of the test compounds for a specified period.
-
-
Stimulation of Degranulation:
-
Induce degranulation by adding a stimulant, such as DNP-BSA (for IgE-mediated degranulation) or a calcium ionophore (e.g., A23187).
-
Include a negative control (no stimulant) and a positive control for total lysis (e.g., Triton X-100).
-
-
Measurement of β-Hexosaminidase Activity:
-
After incubation, centrifuge the plate and collect the supernatant.
-
In a separate plate, add the supernatant to a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction with a stop buffer (e.g., sodium carbonate).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition.
-
Plot the percentage of inhibition of degranulation against the logarithm of the test compound concentration to determine the IC50 value.
-
Signaling Pathway in Mast Cell Degranulation
Caption: Simplified signaling pathway of IgE-mediated mast cell degranulation.
hERG Potassium Channel Assay
This is a critical safety assay to assess the potential for cardiotoxicity.
Principle: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes. This assay evaluates the inhibitory effect of the test compounds on the hERG channel.
Step-by-Step Methodology (Automated Patch Clamp):
-
Cell Culture:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
-
Cell Preparation:
-
Harvest the cells and prepare a single-cell suspension.
-
-
Patch Clamp Electrophysiology:
-
Use an automated patch-clamp system.
-
Cells are captured on a planar patch-clamp chip.
-
A whole-cell configuration is established.
-
A specific voltage protocol is applied to elicit hERG currents.
-
-
Compound Application:
-
Record baseline hERG currents.
-
Apply various concentrations of the test compound and record the currents.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of inhibition of the hERG current.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
The benzimidazole scaffold remains a fertile ground for the discovery of novel H1-antihistamines. The structure-activity relationships discussed herein, though based on a broader class of related compounds, provide valuable guidance for the design of new 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine analogs with improved potency and safety profiles. Key strategies for optimization include fine-tuning the steric and electronic properties of the N-1 substituent and modifying the terminal amine to enhance receptor interaction and selectivity. A systematic synthesis and evaluation of a focused library of these analogs are warranted to build a more precise SAR model. The experimental protocols detailed in this guide provide a robust framework for the comprehensive preclinical characterization of these promising compounds, paving the way for the development of next-generation antihistamines.
References
- Iemura, R., & Ohtaka, H. (1989). Quantitative structure-activity relationships of H1-antihistaminic benzimidazole derivatives. Chemical & Pharmaceutical Bulletin, 37(4), 967-972.
- Cuberes, M. R., Contijoch, M., Calvet, C., Alegre, J., Quintana, J. R., & Frigola, J. (1997). Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents. Chemical & Pharmaceutical Bulletin, 45(8), 1287-1292.
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Request PDF: Synthesis, biological evaluation and SAR studies of benzimidazole derivatives as H1-antihistamine agents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- Nauta, W. T., & Rekker, R. F. (1978). Structure-Activity Relationships of H1-Receptor Antagonists. In Histamine Receptors (pp. 48-70). Springer, Berlin, Heidelberg.
- Izquierdo, I., et al. (1986). Comparative study of various H1-blockers on neuropharmacological and behavioral effects including 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate (KB-2413), a new antiallergic agent. Archives Internationales de Pharmacodynamie et de Thérapie, 280(2), 275-291.
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Creative Biolabs. (n.d.). hERG Screening. Retrieved January 13, 2026, from [Link]
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Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. Retrieved January 13, 2026, from [Link]
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Navigating the Translational Gap: A Comparative Analysis of In Vivo and In Vitro Efficacy for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine - A Review of Available Data
To our valued audience of researchers, scientists, and drug development professionals,
In the pursuit of novel therapeutics, the journey from a promising molecule to a clinically effective drug is fraught with challenges. A critical step in this process is understanding the correlation between a compound's activity in controlled laboratory settings (in vitro) and its performance within a complex living organism (in vivo). This guide was intended to provide a comprehensive comparison of the in vivo and in vitro efficacy of the specific benzimidazole derivative, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine .
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The specific structural motifs of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine suggest potential for biological activity.
However, after a thorough and extensive review of the current scientific literature, we have determined that there is a significant lack of publicly available in vivo and in vitro efficacy data for this particular compound. While many studies detail the biological evaluation of other benzimidazole derivatives, specific experimental results for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine are not sufficiently documented to conduct a meaningful comparative analysis as originally envisioned.
The absence of this crucial data prevents a detailed exploration of its mechanism of action, potency, and therapeutic potential. A robust comparison guide, grounded in scientific integrity, requires concrete experimental evidence, including but not limited to:
-
In Vitro Data: IC50/EC50 values from cell-based assays, enzyme inhibition kinetics, receptor binding affinities, and cellular mechanism of action studies.
-
In Vivo Data: Pharmacokinetic profiles (ADME), efficacy in animal models of disease (e.g., tumor growth inhibition, reduction of pathogen load), and toxicology data.
Without this foundational information, any attempt to create a comparison guide would be speculative and would not meet the rigorous standards of scientific discourse that our audience expects and deserves.
The Path Forward: A Call for Foundational Research
The lack of data for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine highlights a common scenario in drug discovery where a potentially interesting molecule remains uncharacterized. To bridge this knowledge gap, a systematic investigation is required. Below, we outline a proposed experimental workflow that would be necessary to generate the data needed for a future comparative analysis.
Proposed In Vitro Characterization Workflow
This workflow is designed to first identify the biological activity of the compound and then to elucidate its mechanism of action at the cellular level.
Caption: A proposed workflow for the initial in vitro characterization of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Proposed In Vivo Evaluation Workflow
Following promising in vitro results, in vivo studies would be essential to assess the compound's behavior in a whole organism.
Caption: A generalized workflow for the in vivo evaluation of a novel therapeutic candidate.
We remain committed to providing our audience with high-quality, data-driven scientific content. Should experimental data for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine become available in the future, we will revisit this topic and provide the in-depth comparative guide that we had intended to create. We encourage the research community to undertake the foundational studies necessary to characterize this and other promising, yet understudied, chemical entities.
A Comparative Performance Benchmark: Evaluating 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine Against Commercial Enzyme Inhibitors
Abstract
The identification of novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery. A critical step in this process is the rigorous benchmarking of new chemical entities against established, commercially available inhibitors to ascertain their relative potency and selectivity.[1][2] This guide presents a comprehensive in vitro comparative analysis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine , a benzimidazole derivative with uncharacterized biological activity, against inhibitors of two key enzymes in biogenic amine metabolism: Monoamine Oxidase (MAO) and Histamine N-Methyltransferase (HNMT). Based on its structural features, namely the ethylamine side chain common to the endogenous substrates of these enzymes, we hypothesized that this compound may exhibit inhibitory activity. This guide provides the experimental framework, comparative data, and detailed protocols necessary for researchers and drug development professionals to objectively evaluate its potential as a novel enzyme inhibitor.
Introduction: The Rationale for Benchmarking
In the preclinical drug discovery pipeline, the journey from a hit compound to a viable lead candidate is arduous. An essential, value-adding step is to contextualize the performance of a novel compound by benchmarking it against current standards.[2] This process provides an immediate understanding of a compound's potential advantages or disadvantages, guiding crucial go/no-go decisions and resource allocation.[2]
The compound of interest, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine (hereafter referred to as Compound X), is a heterocyclic amine whose inhibitory profile has not been extensively documented. Its structure, featuring a benzimidazole core and an ethylamine side chain, bears resemblance to the substrates for enzymes that catabolize monoamine neurotransmitters and histamine.[3][4] This structural analogy forms the scientific basis for our investigation into its potential inhibitory effects on Monoamine Oxidase (MAO) and Histamine N-Methyltransferase (HNMT).
The Targets: MAO and HNMT
-
Monoamine Oxidase (MAO): MAOs are mitochondrial enzymes crucial for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[5][6] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor sensitivity.[7] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[7][8]
-
Histamine N-Methyltransferase (HNMT): HNMT is the primary enzyme responsible for metabolizing and inactivating histamine in the central nervous system.[9][10] Inhibition of HNMT elevates histamine levels, a strategy being explored for potential therapeutic benefits in cognitive disorders such as Alzheimer's disease.[11]
To provide a robust comparison, Compound X was benchmarked against the following well-characterized commercial inhibitors:
-
Clorgyline: A potent and selective irreversible inhibitor of MAO-A.[]
-
Selegiline: A selective irreversible inhibitor of MAO-B.[]
-
Amodiaquine: A potent, non-competitive inhibitor of HNMT.[13][14]
This guide details the head-to-head comparison of Compound X against these standards, providing a clear, data-driven assessment of its inhibitory profile.
Target Pathways and Experimental Overview
Metabolic Pathways
The following diagrams illustrate the metabolic roles of MAO and HNMT. Understanding these pathways is critical to appreciating the therapeutic implications of their inhibition.
Caption: The Monoamine Oxidase (MAO) pathway for neurotransmitter catabolism.
Caption: The Histamine N-Methyltransferase (HNMT) pathway for histamine metabolism.
Experimental Workflow
The benchmarking process follows a logical progression from target selection to data analysis. The use of robust, validated in vitro enzymatic assays provides a cost-effective and high-throughput method for determining inhibitory potency (IC50) and selectivity before committing to more complex cell-based or in vivo studies.[15][16]
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The Enigmatic Potential of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine: A Comparative Guide for Therapeutic Exploration
In the vast landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a testament to its remarkable versatility in interacting with a wide array of biological targets.[1] This guide delves into the therapeutic potential of a specific, yet under-investigated, member of this family: 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine . While its structural features might hint at interactions with histaminergic pathways, a thorough review of the current scientific literature necessitates a broader, more objective exploration of its potential pharmacological activities.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will objectively compare the known activities of the broader benzimidazole class, present the current void in our understanding of this specific molecule, and provide a roadmap of experimental workflows to elucidate its true therapeutic promise.
Introduction: The Benzimidazole Core and a Hypothesis of Activity
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in the development of numerous therapeutic agents, including antiulcer medications and anthelmintics.[2] The structural similarity of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine to biogenic amines, such as histamine, naturally leads to the hypothesis of its potential interaction with histamine receptors.
However, a critical survey of published research reveals a significant gap: there is no direct evidence to characterize 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine as a histamine H1 receptor agonist. In fact, the majority of studies on benzimidazole derivatives in the context of histamine signaling have identified them as H1-antihistamines (receptor blockers).[3][4][5] This pivotal distinction redirects our investigation towards a more encompassing view of its potential therapeutic applications, grounded in the established pharmacology of its chemical relatives.
Comparative Analysis: The Therapeutic Landscape of Benzimidazole Derivatives
To understand the potential of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, we must first appreciate the diverse bioactivities demonstrated by other 2-substituted benzimidazoles.
| Therapeutic Area | Examples of Active Benzimidazole Derivatives | Key Findings and Mechanisms |
| Antimicrobial | Various 2-substituted benzimidazoles | Broad-spectrum activity against bacteria and fungi, including resistant strains like MRSA.[6][7] |
| Anthelmintic | Fenbendazole, Albendazole | Inhibition of tubulin polymerization in parasites.[8] |
| Antiviral | Pyrrole substituted benzimidazoles | Potent inhibition of viruses such as Hepatitis B Virus (HBV).[2] |
| Anti-inflammatory | 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Inhibition of nitric oxide and TNF-α production.[9] |
| Anticancer | 2-methyl-1H-benzimidazole | Prominent cytotoxic activities against various cancer cell lines.[10] |
| Antioxidant | 1H-benzimidazole-2-yl hydrazones | Significant radical scavenging activity.[11] |
This extensive body of research strongly suggests that the therapeutic potential of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine may lie within one or more of these well-documented activities, rather than as a histamine H1 agonist. The specific substitutions on the benzimidazole core, namely the 1-methyl and the 2-ethylamine groups, will ultimately dictate its unique pharmacological profile.
Elucidating the Pharmacological Profile: A Proposed Experimental Roadmap
To move from speculation to evidence-based understanding, a systematic pharmacological evaluation of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is imperative. The following experimental workflows provide a robust framework for its initial characterization.
Synthesis and Purification
A reliable synthesis protocol is the foundational step for any pharmacological investigation. While various methods for the synthesis of benzimidazole derivatives have been reported, a common approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[10][12]
Diagram of a General Synthetic Pathway for 2-Substituted Benzimidazoles
Caption: A generalized workflow for the synthesis of the benzimidazole core structure.
Step-by-Step Synthesis Protocol (Hypothetical, based on related compounds):
-
Reaction Setup: In a round-bottom flask, dissolve N-methyl-o-phenylenediamine and a suitable protected β-amino acid derivative in a high-boiling point solvent such as ethanol or acetic acid.
-
Condensation: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).
-
Extraction: Extract the product using an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
In Vitro Pharmacological Screening
A tiered approach to in vitro screening will efficiently identify the primary biological activities of the compound.
Tier 1: Broad-Spectrum Bioactivity Screening
-
Antimicrobial Assays: Screen against a panel of gram-positive and gram-negative bacteria, as well as fungal strains, to determine the Minimum Inhibitory Concentration (MIC).[6]
-
Cytotoxicity Assays: Evaluate the cytotoxic potential against a panel of human cancer cell lines (e.g., MCF-7, HCT116) and a non-cancerous cell line (e.g., HEK293) to determine the IC50 values.[10]
-
Antioxidant Assays: Assess the radical scavenging activity using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[11]
Tier 2: Focused Mechanistic Studies (Based on Tier 1 results)
Should the initial screening reveal significant activity in a particular area, more focused assays should be employed. For instance, if anti-inflammatory activity is observed:
-
Inhibition of Inflammatory Mediators: Measure the inhibition of nitric oxide, TNF-α, and other pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[9]
Revisiting the Histamine Hypothesis: A Definitive In Vitro Assessment
To conclusively address the initial hypothesis of histaminergic activity, the following assays are essential:
-
Histamine H1 Receptor Binding Assay: A radioligand binding assay using [3H]-mepyramine with membranes from cells expressing the human H1 receptor will determine the binding affinity (Ki) of the compound.
-
Functional H1 Receptor Assay (Calcium Mobilization): This assay measures the ability of the compound to induce an increase in intracellular calcium in cells expressing the H1 receptor, which is a hallmark of H1 receptor activation. This will definitively determine if the compound is an agonist, antagonist, or has no effect.
Diagram of a Calcium Mobilization Assay Workflow
Caption: Workflow for determining H1 receptor functional activity via a calcium flux assay.
In Vivo Evaluation (Contingent on In Vitro Results)
Positive and potent in vitro results would warrant progression to in vivo studies in appropriate animal models. For example:
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard method to assess in vivo anti-inflammatory effects.[12]
-
Antimicrobial Activity: A murine model of systemic infection can be used to evaluate the efficacy of the compound in a living organism.
Conclusion and Future Directions
While the structural characteristics of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine may initially suggest a potential role as a histamine H1 receptor agonist, the current body of scientific literature does not support this hypothesis. Instead, the rich and diverse pharmacology of the broader benzimidazole class of compounds points towards more probable therapeutic avenues, including antimicrobial, anti-inflammatory, and anticancer activities.
This guide provides a scientifically rigorous and objective framework for the initial exploration of this enigmatic molecule. By following the proposed experimental roadmap, researchers can systematically uncover its true pharmacological profile and determine its potential for future drug development. The key to unlocking the therapeutic value of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine lies not in preconceived notions, but in comprehensive and unbiased experimental investigation.
References
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- Cuberes, M. R., Contijoch, M., Calvet, C., Alegre, J., Quintana, J. R., & Frigola, J. (1997). Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents. Chemical & Pharmaceutical Bulletin, 45(8), 1287–1292.
- Lavrador-Erb, K., Ravula, S. B., Yu, J., Zamani-Kord, S., Moree, W. J., Petroski, R. E., ... & Beaton, G. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2916–2919.
- Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists. Mini-Reviews in Medicinal Chemistry, 4(9), 935-942.
- Yadav, G., et al. (2022). Structure activity relationship of benzimidazole derivatives. RSC Advances, 12(34), 22005-22026.
- Fioravanti, R., et al. (2012). Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. Journal of Neurophysiology, 108(1), 25-36.
- Limmroth, V., et al. (2000). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 43(15), 2745-2756.
- Geronikaki, A., et al. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 8(62), 35467-35481.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Tabarean, I. V. (2013). Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. British Journal of Pharmacology, 170(2), 415–425.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.
- Al-Adiwish, W. M., et al. (2017). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 22(10), 1646.
- Bertini, S., et al. (1998). Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity. Il Farmaco, 53(8-9), 565-570.
- Sahoo, B. M., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56, 1039–1045.
- Patel, D. R., et al. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics, 13(5), 1-5.
- Sharma, M. C., Kohli, D. V., & Sharma, S. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Heterocyclic Chemistry, 55(1), 1-20.
- Soni, B., et al. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.
- De Esch, I. J., et al. (1999). Characterization of the Binding Site of the Histamine H3 Receptor. 1. Various Approaches to the Synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and Histaminergic Activity of (1R,2R)- And (1S,2S) -2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115–1122.
- Mariappan, G., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 795477.
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Carl ROTH. 2-(1H-Benzoimidazol-2-yl)-ethylamine, 2 g. Retrieved from [Link]
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Carl ROTH. 2-(1H-Benzoimidazol-2-yl)-ethylamine, 500 mg. Retrieved from [Link]
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- Baru, A., Dogra, N., & Mukhopadhyay, T. (2016). Methyl N-(6-Phenylsulfanyl-1h-Benzimidazol-2-Yl) Carbamate: A Non-Toxic Substitute of Colchicine for Quality Metaphase Chromosome Preparation from Normal and Tumor Cells for Cytogenetic Analysis. Journal of Cytology & Histology, 7(5), 1000411.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine
This guide provides an in-depth operational plan for the proper handling and disposal of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. As professionals in research and drug development, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship. This document synthesizes procedural steps with the underlying scientific rationale, ensuring a trustworthy and self-validating system for waste management. While a specific Safety Data Sheet (SDS) for the 1-methyl derivative is not widely available, the following procedures are grounded in the known hazards of the parent compound, 2-(1H-Benzoimidazol-2-yl)-ethylamine, and established best practices for nitrogen-containing heterocyclic compounds.
Core Principle: Hazard Assessment and Proactive Safety
Understanding the inherent risks of a compound is the foundation of its safe management. The causality behind stringent disposal protocols is directly linked to the substance's hazard profile.
Hazard Profile
Based on data for the closely related parent compound, 2-(1H-Benzoimidazol-2-yl)-ethylamine, this chemical should be handled as a hazardous substance.[1] Key hazards include:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (Category 3): May cause irritation to the respiratory tract if inhaled.[1]
Crucially, the toxicological properties of this specific material have not been thoroughly investigated.[1] This lack of comprehensive data necessitates a conservative approach, treating the compound with a high degree of caution and assuming it may have other, as-yet-unidentified hazardous properties.
Required Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE for any procedure involving the handling or disposal of this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | To prevent direct skin contact and mitigate the risk of skin irritation.[1] |
| Eye/Face Protection | Chemical safety goggles as described by OSHA standards. A face shield should be used if there is a splash hazard. | To prevent contact with the eyes, which can cause serious irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood or if dust/aerosols may be generated. | To prevent inhalation and subsequent respiratory tract irritation.[1] |
| Body Protection | A lab coat and appropriate protective clothing to prevent skin exposure. | To protect skin from accidental splashes or contact.[1] |
Chemical Incompatibilities
To prevent dangerous reactions, this compound must be stored and disposed of separately from incompatible materials, primarily strong oxidizing agents, strong bases, and strong reducing agents.[2]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a multi-step process that ensures safety and regulatory compliance. Prudent laboratory practice dictates that all chemical waste is treated as hazardous.[3]
Waste Container Selection and Labeling
The integrity of the disposal process begins with the primary containment.
-
Step 1: Select a Compatible Container. The waste container must be chemically compatible with the benzimidazole derivative and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[3]
-
Step 2: Label the Container Immediately. The container must be labeled clearly before any waste is added. The label must, at a minimum, include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine "
-
A list of any other constituents (e.g., solvents) with their approximate percentages.
-
The date when waste was first added (Accumulation Start Date).
-
-
Step 3: Keep the Container Closed. The waste container must remain tightly sealed at all times, except when actively adding waste.[4][5]
Disposal of Unused or Waste Product (Pure Compound)
The primary disposal method for this compound is high-temperature incineration. This method is chosen because it ensures the complete destruction of the complex heterocyclic structure.
-
Step 1: Prepare for Disposal. Wearing all required PPE, carefully transfer the solid waste into your pre-labeled hazardous waste container.
-
Step 2: Dissolve in a Combustible Solvent (Recommended). The Safety Data Sheet for the parent compound recommends dissolving or mixing the material with a combustible solvent (e.g., ethanol, methanol) before incineration.[1] This facilitates a more efficient and complete combustion process. This mixture should be placed in a container designated for flammable liquid waste.
-
Step 3: Arrange for Collection. Store the sealed and labeled container in a designated satellite accumulation area. Coordinate with your institution's Environmental Health & Safety (EHS) office for collection and transport to a licensed waste disposal facility.[2][3]
Disposal of Contaminated Materials and Dilute Solutions
-
Contaminated Solids: Items such as gloves, weigh boats, and absorbent pads that are contaminated with the compound must be disposed of as solid hazardous waste. Collect these items in a separate, clearly labeled, and sealed container.
-
Contaminated Labware:
-
Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, this first rinsate must be collected and disposed of as hazardous liquid waste. [4] It should be added to the appropriate flammable liquid waste container.
-
Subsequent rinses, after the initial decontamination, can typically be managed as non-hazardous waste, but institutional policies should always be followed.
-
-
Dilute Aqueous Solutions: Do not dispose of any solution containing this compound down the drain.[1] All aqueous solutions must be collected in a designated container for aqueous hazardous waste, properly labeled, and disposed of through your EHS office.
Emergency Procedures
Spill Response
For a small laboratory spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop the absorbed material into a hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the solid hazardous waste container.
-
Ventilate the area and wash the spill site thoroughly once the material is removed.[1]
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Visualized Disposal and Safety Workflow
The following diagram outlines the critical decision points and procedural flow for the safe management and disposal of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Caption: Disposal workflow for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
References
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2-(1H-Benzoimidazol-2-yl)-ethylamine. Carl ROTH. Retrieved from [Link]
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Asif, M. (2019). Green Synthesis of Benzimidazole Derivatives. Chemical Methodologies. Retrieved from [Link]
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Malviya, M., et al. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Letters in Organic Chemistry. Retrieved from [Link]
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Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry. ER Publications. Retrieved from [Link]
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Védrine, C., et al. (2022). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules. Retrieved from [Link]
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Santacesaria, E., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Applied Catalysis A: General. Retrieved from [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. Retrieved from [Link]
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Hazardous Waste Disposal Procedures. University of North Carolina at Charlotte. Retrieved from [Link]
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Certo, M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. Retrieved from [Link]
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Patil, S., et al. (2021). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. Retrieved from [Link]
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Deshmukh, R., & Thakare, V. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
